Product packaging for 2-Chloro-4-phenylquinazoline(Cat. No.:CAS No. 29874-83-7)

2-Chloro-4-phenylquinazoline

Cat. No.: B1364208
CAS No.: 29874-83-7
M. Wt: 240.69 g/mol
InChI Key: SFKMVPQJJGJCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-4-phenylquinazoline is a useful research compound. Its molecular formula is C14H9ClN2 and its molecular weight is 240.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClN2 B1364208 2-Chloro-4-phenylquinazoline CAS No. 29874-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKMVPQJJGJCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389512
Record name 2-chloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29874-83-7
Record name 2-chloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 2-Chloro-4-phenylquinazoline from 2,4-Dichloroquinazoline via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a framework for a multitude of biologically active compounds.[1] Derivatives of quinazoline are integral to a range of therapeutics, most notably in oncology with their application as tyrosine kinase inhibitors such as erlotinib and gefitinib.[2] Within this vital class of molecules, 2-chloro-4-phenylquinazoline emerges as a pivotal intermediate, offering a versatile platform for the synthesis of more complex, polysubstituted quinazolines.[3][4] Its utility is particularly pronounced in the development of novel anticancer agents and inhibitors of enzymes like MTH1, which are potential targets for cancer therapy.[5] This guide provides a comprehensive technical overview of a robust and regioselective method for the synthesis of this compound: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[6][7] This reaction typically involves the cross-coupling of an organoboron compound (such as a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[8][9] For the synthesis of this compound, the reaction proceeds between 2,4-dichloroquinazoline and phenylboronic acid.

Regioselectivity: The Key to a Successful Synthesis

A critical aspect of this synthesis is the regioselective substitution at the C4 position of the 2,4-dichloroquinazoline ring. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling than the chlorine atom at the C2 position. This enhanced reactivity at C4 is attributed to the electronic influence of the adjacent nitrogen atom, making it the more electrophilic site. This inherent reactivity allows for a high degree of control, leading to the preferential formation of the desired monosubstituted product, this compound.

Reaction Workflow

The overall workflow for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Final Product 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline Reaction Mixture Reaction Mixture 2,4-Dichloroquinazoline->Reaction Mixture Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Heating Purification Purification Work-up->Purification Extraction This compound This compound Purification->this compound Column Chromatography/ Recrystallization Characterization Characterization This compound->Characterization NMR, IR, MS G Pd0 Pd(0)L₂ Start 2,4-Dichloroquinazoline PdII_Cl Ar-Pd(II)L₂-Cl PdII_Ph Ar-Pd(II)L₂-Ph PdII_Cl->PdII_Ph Transmetalation Product This compound PdII_Ph->Product Reductive Elimination Start->PdII_Cl Oxidative Addition Boronic PhB(OH)₂ + Base Boronate [PhB(OH)₃]⁻ Boronic->Boronate Boronate->PdII_Cl

References

Spectroscopic data of 2-Chloro-4-phenylquinazoline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 2-Chloro-4-phenylquinazoline

Authored by: A Senior Application Scientist

Abstract

Molecular Structure and Analysis

The foundational step in interpreting any spectroscopic data is a thorough analysis of the molecule's structure. This compound comprises a bicyclic quinazoline system, a phenyl substituent at position 4, and a chloro-substituent at position 2.

Caption: Structure of this compound.

The molecule has 9 protons attached to the aromatic systems and a total of 14 carbon atoms, creating a distinct electronic environment that will be reflected in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region (typically δ 7.0-9.0 ppm). The nine protons are chemically non-equivalent and should theoretically give rise to nine distinct signals, though some may overlap to form complex multiplets.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.3 - 8.5 d or dd 1H H-5 Deshielded by proximity to the quinazoline nitrogen (N1) and the anisotropic effect of the phenyl ring.
~8.0 - 8.2 d or dd 1H H-8 Deshielded due to peri-interaction and proximity to N1.
~7.8 - 8.0 m 2H H-2', H-6' Ortho protons of the C4-phenyl ring, deshielded by the quinazoline ring system.
~7.7 - 7.9 ddd 1H H-7 Part of the ABCD spin system of the benzo-fused ring.
~7.5 - 7.7 ddd 1H H-6 Part of the ABCD spin system of the benzo-fused ring.

| ~7.4 - 7.6 | m | 3H | H-3', H-4', H-5' | Meta and para protons of the C4-phenyl ring, appearing as a complex multiplet. |

Predicted ¹³C NMR Spectrum

The molecule possesses 14 carbon atoms, all of which are part of aromatic systems (sp² hybridized). A decoupled ¹³C NMR spectrum is expected to show 12-14 distinct signals, depending on potential signal overlap. The PubChem database entry for this compound indicates that a ¹³C NMR spectrum has been recorded on a Bruker AC-200 instrument, supporting the existence of experimental data.[2]

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm) Carbon Type Assignment Rationale
~162 - 165 Quaternary C-4 Attached to a nitrogen (N3) and the phenyl ring.
~158 - 161 Quaternary C-2 Attached to two electronegative atoms (N1, N3) and a chlorine atom, causing significant deshielding.
~151 - 153 Quaternary C-8a Bridgehead carbon adjacent to N1.
~136 - 138 Quaternary C-1' Phenyl carbon attached to the quinazoline ring.
~133 - 135 CH C-7 Aromatic methine.
~128 - 131 CH C-2', C-6', C-4' Phenyl ring carbons.
~128 - 130 CH C-5 Aromatic methine.
~127 - 129 CH C-3', C-5' Phenyl ring carbons.
~126 - 128 CH C-6 Aromatic methine.
~125 - 127 CH C-8 Aromatic methine.

| ~121 - 124 | Quaternary | C-4a | Bridgehead carbon. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Caption: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Intensity Assignment
3100 - 3000 C-H Stretch Medium-Weak Aromatic C-H
1620 - 1580 C=N Stretch Strong Quinazoline ring imine bond
1580 - 1450 C=C Stretch Strong-Medium Aromatic ring skeletal vibrations
800 - 600 C-Cl Stretch Strong Carbon-chlorine bond

| 900 - 675 | C-H Bend | Strong | Aromatic out-of-plane bending |

Interpretation: The IR spectrum is expected to be dominated by absorptions characteristic of its aromatic nature. Key diagnostic peaks include the C=N stretching of the quinazoline ring and the strong C-Cl stretch at lower wavenumbers.[3] The region above 3000 cm⁻¹ confirms the presence of sp² C-H bonds, distinguishing them from aliphatic sp³ C-H bonds which appear below 3000 cm⁻¹.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a common, convenient technique for obtaining IR spectra of solid samples.

Caption: Standard workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Formula: C₁₄H₉ClN₂ Monoisotopic Mass: 240.05 Da[2]

Key Predicted Features
  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z 240, corresponding to the intact molecule with the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

  • Isotopic Pattern: The most critical diagnostic feature will be the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit a characteristic pair of peaks for the molecular ion: one at m/z 240 (for C₁₄H₉³⁵ClN₂) and another at m/z 242 (for C₁₄H₉³⁷ClN₂). The intensity ratio of these peaks will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[5]

  • Fragmentation: Under electron ionization (EI), the molecule is expected to fragment in predictable ways.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Relative Intensity Predicted Assignment Rationale
242 ~30% [M+2]⁺ Molecular ion containing the ³⁷Cl isotope.
240 ~90-100% [M]⁺ Molecular ion containing the ³⁵Cl isotope.
205 Variable [M-Cl]⁺ Loss of the chlorine radical.
178 Variable [M-Cl-HCN]⁺ Subsequent loss of hydrogen cyanide from the quinazoline ring.

| 102 | Variable | [C₆H₅CN]⁺ | Fragment corresponding to benzonitrile. |

Experimental Protocol: Electron Ionization (EI)-MS

Caption: Standard workflow for EI-Mass Spectrometry.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework. IR spectroscopy will verify the presence of key functional groups, particularly the aromatic systems and the C-Cl bond. Finally, mass spectrometry will confirm the molecular weight and, most importantly, provide definitive evidence of the single chlorine atom through its characteristic 3:1 isotopic pattern in the molecular ion peak. This comprehensive spectroscopic profile serves as a benchmark for researchers and scientists to verify the identity and purity of this important synthetic building block.

References

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Enduring Legacy of the Quinazoline Scaffold

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its deceptively simple architecture belies a profound capacity for biological interaction, a versatility that has captivated chemists for over a century and culminated in a portfolio of life-saving therapeutics. From their early discovery to their contemporary application as targeted anticancer agents, the journey of quinazoline compounds is a testament to the iterative and synergistic relationship between synthetic chemistry and drug discovery. This guide aims to provide a comprehensive exploration of this journey, delving into the historical milestones of their synthesis and the chemical logic that underpins their therapeutic applications. We will not merely recount historical facts but will endeavor to illuminate the "why" behind the "how," offering insights into the strategic evolution of synthetic methodologies and the structure-activity relationships that have guided the development of this remarkable class of molecules.

Chapter 1: The Dawn of Quinazoline Chemistry: Discovery and Early Synthetic Endeavors

The story of quinazoline begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The first derivative of this scaffold, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869 through the reaction of cyanogen with anthranilic acid.[2][3] However, the parent quinazoline molecule itself was not synthesized until 1895 by August Bischler and Lang, who achieved this milestone via the decarboxylation of quinazoline-2-carboxylic acid.[1] A more practical synthesis was later developed by Siegmund Gabriel in 1903.[1][2] These early syntheses, while groundbreaking for their time, were often low-yielding and lacked the versatility required for extensive analogue synthesis.

The Niementowski Synthesis: A Cornerstone of Quinazolinone Chemistry

A significant leap forward came with the advent of the Niementowski quinazoline synthesis, a reaction that remains a widely used method for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolinones).[4][5] This reaction involves the condensation of anthranilic acids with amides.[5] The inherent simplicity and broad substrate scope of the Niementowski reaction have made it a workhorse in medicinal chemistry, enabling the synthesis of a vast library of quinazolinone derivatives for biological screening.

Causality in Experimental Choices:

The choice of reactants in the Niementowski synthesis is dictated by the desired substitution pattern on the final quinazolinone product. The anthranilic acid derivative provides the benzene portion of the bicyclic system and any substituents thereon, while the amide dictates the substituent at the 2-position of the quinazolinone ring. The reaction is typically carried out at elevated temperatures, often with a dehydrating agent to drive the equilibrium towards product formation. The mechanism is thought to proceed through the initial formation of an N-acylanthranilic acid, which then undergoes cyclization and dehydration.

The Bischler Synthesis: An Alternative Route to the Quinazoline Core

Another classical method, the Bischler synthesis, provides an alternative pathway to the quinazoline core. While the term "Bischler synthesis" is more commonly associated with indole synthesis, a related approach can be adapted for quinazolines. This typically involves the reaction of an N-acyl-o-amino benzaldehyde or ketone with ammonia or a primary amine. The intramolecular cyclization and subsequent dehydration lead to the formation of the quinazoline ring system.

Chapter 2: The Modern Era of Quinazoline Synthesis: Innovation and Efficiency

The 20th and 21st centuries have witnessed a dramatic expansion of the synthetic chemist's toolkit, and the synthesis of quinazolines has benefited immensely from these advancements. Modern methods often focus on improving reaction efficiency, functional group tolerance, and the ability to introduce molecular diversity.

Transition-Metal-Catalyzed Methodologies: A Paradigm Shift

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the quinazoline scaffold is no exception.[6] Palladium-, copper-, and iron-catalyzed reactions have emerged as powerful tools for the formation of C-N and C-C bonds, which are crucial for the assembly of the quinazoline ring. These methods often proceed under milder reaction conditions and with greater functional group compatibility compared to classical approaches.[6]

Self-Validating Systems in Protocol Design:

A well-designed transition-metal-catalyzed synthesis of a quinazoline derivative should incorporate internal checks for reaction progress and purity. For instance, the disappearance of starting materials and the appearance of the product can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The final product should be rigorously characterized by spectroscopic methods such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has gained significant traction in drug discovery due to its ability to dramatically reduce reaction times, often from hours to minutes.[7][8] The application of microwave irradiation to classical quinazoline syntheses, such as the Niementowski reaction, can lead to higher yields and cleaner reaction profiles.[4][8]

Multi-Component Reactions: A Strategy for Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer an elegant and efficient approach to generating libraries of structurally diverse quinazoline derivatives.[9] These reactions are highly atom-economical and can rapidly generate complex molecules from simple starting materials.

Chapter 3: Quinazolines in Medicinal Chemistry: From Serendipity to Rational Design

The biological significance of the quinazoline scaffold has been recognized for decades, with early derivatives exhibiting a range of activities, including sedative-hypnotic, analgesic, and anti-inflammatory properties.[10][11][12] However, it is in the realm of anticancer therapy that quinazolines have truly made their mark.

The Rise of Quinazoline-Based Kinase Inhibitors

The discovery that many cancers are driven by aberrant signaling pathways, often mediated by protein kinases, ushered in the era of targeted cancer therapy. The quinazoline core emerged as a privileged scaffold for the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).[13][14]

Mechanism of Action: A Tale of Competitive Inhibition

Many quinazoline-based anticancer drugs, such as gefitinib, erlotinib, and lapatinib, function as ATP-competitive inhibitors of EGFR tyrosine kinase.[1][10] They bind to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes cell proliferation and survival.[1]

Structure-Activity Relationship (SAR) Studies: Guiding the Path to Potency and Selectivity

The development of potent and selective quinazoline-based kinase inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern the interaction of these molecules with their target kinases. For example, the 4-anilino substitution is a common feature in many EGFR inhibitors, as the aniline moiety can form crucial hydrogen bonds within the ATP-binding pocket.[14] Modifications at the 6- and 7-positions of the quinazoline ring have also been shown to significantly impact potency and selectivity.[10][15]

Chapter 4: Key Synthetic Protocols

General Protocol for the Niementowski Quinazolinone Synthesis

Objective: To synthesize a 4-oxo-3,4-dihydroquinazoline derivative from an anthranilic acid and an amide.

Materials:

  • Substituted anthranilic acid

  • Amide (e.g., formamide, acetamide)

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A) or neat conditions

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Stirring apparatus

Procedure:

  • Combine the anthranilic acid derivative and a slight excess of the amide in a round-bottom flask.

  • If using a solvent, add it to the flask.

  • Attach a condenser and heat the reaction mixture to 130-200 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, the product may be purified by recrystallization or column chromatography.

  • Characterize the final product by NMR, IR, and mass spectrometry.

General Protocol for a Palladium-Catalyzed Synthesis of 2-Substituted Quinazolines

Objective: To synthesize a 2-substituted quinazoline via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 2-Chloroquinazoline

  • Organoboron reagent (e.g., boronic acid, boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (nitrogen or argon)

  • Stirring and heating apparatus

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the 2-chloroquinazoline, organoboron reagent, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the final product by NMR and mass spectrometry.

Chapter 5: Visualizing Key Concepts

Diagram 1: The Quinazoline Scaffold

Caption: The fundamental bicyclic structure of quinazoline.

Diagram 2: Niementowski Quinazolinone Synthesis Workflow

Niementowski_Workflow Start Start: Anthranilic Acid + Amide Heat Heat (130-200°C) Start->Heat Cyclization Intramolecular Cyclization & Dehydration Heat->Cyclization Product Product: 4-Oxo-3,4-dihydroquinazoline Cyclization->Product Purification Purification: Filtration/Recrystallization/ Chromatography Product->Purification Characterization Characterization: NMR, MS Purification->Characterization

Caption: A simplified workflow for the Niementowski synthesis.

Diagram 3: Kinase Inhibition by a Quinazoline Derivative

Kinase_Inhibition cluster_kinase EGFR Kinase Domain ATP_Site ATP Binding Site Phosphorylation Phosphorylation ATP_Site->Phosphorylation Enables Substrate Substrate Substrate->Phosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->ATP_Site Competitively Binds ATP ATP ATP->ATP_Site Binds Signal_Transduction Signal Transduction (Cell Proliferation) Phosphorylation->Signal_Transduction Activates

Caption: Competitive inhibition of EGFR by a quinazoline-based drug.

Chapter 6: The Future of Quinazoline Chemistry

The journey of quinazoline compounds is far from over. As our understanding of disease biology deepens, so too will the opportunities for designing novel quinazoline-based therapeutics. The development of dual-target inhibitors, covalent inhibitors, and compounds that modulate protein-protein interactions represents exciting new frontiers in this field.[16] Furthermore, the integration of computational chemistry and artificial intelligence into the drug discovery process promises to accelerate the identification and optimization of new quinazoline leads. The enduring legacy of the quinazoline scaffold is a testament to the power of synthetic chemistry to address unmet medical needs, and its future is bright with the promise of new discoveries and life-saving medicines.

Data Summary

Synthetic MethodKey ReactantsTypical ConditionsAdvantagesDisadvantages
Niementowski Synthesis Anthranilic acid, AmideHigh temperature (130-200 °C)Simple, broad substrate scopeHigh temperatures, sometimes low yields
Bischler Synthesis N-acyl-o-amino benzaldehyde/ketone, Ammonia/AmineHeatingVersatile for certain substitution patternsCan require multi-step precursor synthesis
Transition-Metal Catalysis Halo-quinazoline, Coupling partnerMild to moderate heat, inert atmosphereHigh efficiency, good functional group toleranceCatalyst cost, sensitivity to air/moisture
Microwave-Assisted Synthesis VariousMicrowave irradiationRapid reaction times, improved yieldsRequires specialized equipment
Multi-Component Reactions 3+ simple starting materialsOften one-pot, mild conditionsHigh atom economy, rapid diversity generationCan be challenging to optimize

References

The Chemistry and Application of 2-Chloro-4-phenylquinazoline and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural features and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Among the many quinazoline-based intermediates, 2-chloro-4-phenylquinazoline stands out as a pivotal building block for the synthesis of potent and selective bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, characterization, and applications of this compound and its key derivatives, offering valuable insights for researchers and professionals in drug discovery and development.

Core Compound: Synthesis and Characterization of this compound

The strategic placement of a reactive chloro group at the 2-position and a phenyl group at the 4-position makes this compound a highly versatile intermediate for further chemical modifications.

Synthesis of this compound

A robust and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and good functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 2,4-dichloroquinazoline and phenylboronic acid.

Materials:

  • 2,4-Dichloroquinazoline

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Methanol

  • Toluene

  • Silica gel

  • Celite

Procedure:

  • To a 2 L flask, add 2,4-dichloroquinazoline (35.0 g, 175.8 mmol), phenylboronic acid (22.5 g, 184.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (6.1 g, 5.3 mmol).

  • Add 800 mL of tetrahydrofuran and 400 mL of water to the flask.

  • Heat the mixture to 60°C and stir for 12 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to room temperature and add 3000 mL of methanol to precipitate the product.

  • Filter the crystallized solid and dissolve it in toluene.

  • Filter the toluene solution through a pad of silica gel and Celite.

  • Concentrate the organic solvent under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure this compound (Yield: 36.8 g, 87%)[3].

Causality Behind Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for Suzuki couplings, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Base: Potassium carbonate is used to activate the boronic acid for transmetalation.

  • Solvent System: The biphasic THF/water system is crucial for dissolving both the organic substrates and the inorganic base, allowing the reaction to proceed efficiently.

  • Inert Atmosphere: A nitrogen atmosphere is maintained to prevent the oxidation and deactivation of the palladium catalyst.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Workup & Purification 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline Reaction_Mixture Reaction_Mixture 2,4-Dichloroquinazoline->Reaction_Mixture Phenylboronic acid Phenylboronic acid Phenylboronic acid->Reaction_Mixture Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction_Mixture Catalyst K2CO3 K2CO3 K2CO3->Reaction_Mixture Base THF/H2O THF/H2O THF/H2O->Reaction_Mixture Solvent 60°C, 12h, N2 60°C, 12h, N2 60°C, 12h, N2->Reaction_Mixture Conditions Methanol Precipitation Methanol Precipitation Filtration Filtration Methanol Precipitation->Filtration Silica/Celite Filtration Silica/Celite Filtration Filtration->Silica/Celite Filtration Recrystallization Recrystallization Silica/Celite Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product Reaction_Mixture->Methanol Precipitation Derivative_Synthesis This compound This compound Reaction Nucleophilic Aromatic Substitution This compound->Reaction Nucleophile R-NH2 (e.g., Ammonia, Amines) Nucleophile->Reaction Product 2-(Substituted-amino)- 4-phenylquinazoline Reaction->Product Signaling_Pathway cluster_receptor Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT activates Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR inhibits Quinazoline_Inhibitor->VEGFR2 inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Survival Survival PI3K_AKT->Survival

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-phenylquinazoline for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

2-Chloro-4-phenylquinazoline stands as a pivotal scaffold in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of a variety of bioactive molecules, including potential anticancer agents.[1][2] The journey of such a promising intermediate from the laboratory to a viable pharmaceutical product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. Rather than a simple compilation of data, this document serves as a practical, in-depth manual, detailing the causality behind experimental choices and providing robust, self-validating protocols. As direct, comprehensive solubility and stability data for this specific molecule is not extensively published, this guide will empower research teams to generate this critical information in-house, adhering to the highest standards of scientific integrity and regulatory expectations.

Part 1: Understanding and Quantifying the Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) or its intermediate in various solvents is a critical parameter that governs its behavior throughout the drug development process, from synthesis and purification to formulation and in vivo absorption. A comprehensive solubility profile is essential for making informed decisions on solvent selection for reactions, crystallization, and the development of oral or parenteral dosage forms.

Theoretical Considerations for Solubility

The solubility of this compound, a molecule with both aromatic (non-polar) and heteroaromatic (polar) features, is governed by the principle of "like dissolves like." Its phenyl and quinazoline ring systems contribute to its hydrophobicity, while the nitrogen atoms in the quinazoline ring and the chlorine atom introduce some polarity.

Based on its structure, we can anticipate the following general solubility trends:

  • Low solubility in water: The large non-polar surface area is expected to result in poor aqueous solubility. PubChem reports an experimental aqueous solubility of 17.6 µg/mL at pH 7.4, confirming its sparingly soluble nature in neutral aqueous media.[3]

  • Solubility in organic solvents: It is expected to exhibit higher solubility in a range of organic solvents. The degree of solubility will depend on the polarity of the solvent and its ability to interact with the solute molecule.

Experimental Protocol for Determining Thermodynamic Solubility

This protocol outlines a reliable method for determining the thermodynamic (equilibrium) solubility of this compound in a variety of common pharmaceutical solvents. The shake-flask method followed by a validated analytical technique like High-Performance Liquid Chromatography (HPLC) is the gold standard.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification prep1 Weigh excess this compound prep2 Add to vials with known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48h prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter supernatant (0.22 µm PTFE filter) sample1->sample2 sample3 Dilute filtrate sample2->sample3 sample4 Analyze by validated HPLC-UV method sample3->sample4 quant Calculate concentration against a standard curve sample4->quant

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • To each vial, add a precise volume (e.g., 2 mL) of the selected solvents. A recommended list of solvents to cover a range of polarities is provided in the table below.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or rotator set at a constant temperature (e.g., 25°C for room temperature solubility and 37°C for physiological temperature).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) for a subset of solvents to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid. This step is critical to avoid artificially high solubility values.

    • Dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the standard curve.

  • Analysis:

    • Quantify the concentration of this compound in the diluted samples using a validated stability-indicating HPLC-UV method. A generic starting method is provided in the stability section.

    • Prepare a standard curve of this compound of known concentrations to accurately determine the concentration in the test samples.

  • Data Presentation:

    • Calculate the solubility in mg/mL or µg/mL.

    • Present the data in a clear, tabular format for easy comparison.

Table for Solubility Data Presentation

SolventSolvent TypeDielectric ConstantSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
HexaneNon-polar1.89
TolueneAromatic2.38
DichloromethaneHalogenated9.08
Ethyl AcetateEster6.02
AcetoneKetone21.0
IsopropanolPolar Protic (Alcohol)19.9
EthanolPolar Protic (Alcohol)24.6
MethanolPolar Protic (Alcohol)32.7
AcetonitrilePolar Aprotic37.5
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.0
Water (pH 7.4 Buffer)Aqueous80.1

Part 2: A Guide to the Stability and Forced Degradation of this compound

Stability testing is a critical component of drug development, providing essential information about how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation, or stress testing, is an integral part of this process. It is designed to accelerate the degradation of a molecule to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[5][6][7]

Regulatory Framework and Scientific Rationale

The International Council for Harmonisation (ICH) provides guidelines (specifically Q1A(R2)) that outline the requirements for stability and stress testing.[7] The goal of forced degradation is to induce a target degradation of 5-20% of the parent compound. This level of degradation is sufficient to produce and detect the primary degradation products without causing such extensive decomposition that secondary and tertiary products complicate the analysis.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients. HPLC with UV detection is the most common technique for this purpose.

Key Considerations for Method Development:

  • Column Choice: A C18 column is a good starting point for a molecule like this compound.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from polar and non-polar degradants.

  • Detection: The UV detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity for the parent compound. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and identifying the λmax of any degradation products.

Generic Stability-Indicating HPLC Method:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA at the λmax of this compound

  • Injection Volume: 10 µL

This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Experimental Protocols

The following protocols are designed based on ICH guidelines to assess the intrinsic stability of this compound. For each condition, a control sample (un-stressed) should be analyzed alongside the stressed samples.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start This compound Solution (in appropriate solvent) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidative Oxidation (e.g., 3% H2O2, RT) start->oxidative thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC-PDA oxidative->analyze thermal->analyze photo->analyze neutralize->analyze eval1 Assess Peak Purity analyze->eval1 eval2 Quantify Degradation (%) eval1->eval2 eval3 Identify Degradation Products eval2->eval3 eval4 Establish Degradation Pathway eval3->eval4

Caption: Workflow for conducting forced degradation studies.

1. Hydrolytic Stability (Acidic, Basic, and Neutral)

  • Rationale: To evaluate the susceptibility of the molecule to hydrolysis, which is a common degradation pathway. The chloro-substituent at the 2-position of the quinazoline ring may be susceptible to nucleophilic substitution by water or hydroxide ions.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a suitable co-solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl to a final concentration of ~1 mg/mL. Heat the solution at 60°C.

    • Base Hydrolysis: Dissolve the compound in a co-solvent and dilute with 0.1 M NaOH to ~1 mg/mL. Keep at room temperature. Basic conditions are often harsher, so elevated temperatures may not be necessary initially.

    • Neutral Hydrolysis: Dissolve the compound in a co-solvent and dilute with water to ~1 mg/mL. Heat at 60°C.

    • Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 24, 48 hours). For acid and base samples, neutralize the aliquot before HPLC analysis.

    • Analysis: Analyze by the validated stability-indicating HPLC method.

2. Oxidative Stability

  • Rationale: To assess the molecule's sensitivity to oxidation. The nitrogen atoms in the quinazoline ring could potentially be sites of oxidation.

  • Procedure:

    • Dissolve this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to achieve a final concentration of ~1 mg/mL.

    • Keep the solution at room temperature and protected from light.

    • Sampling: Withdraw aliquots at various time points.

    • Analysis: Analyze by HPLC.

3. Thermal Stability

  • Rationale: To evaluate the effect of high temperature on the drug substance in both solid and solution states.

  • Procedure:

    • Solid State: Place a known amount of solid this compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C).

    • Solution State: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent and heat it at 80°C.

    • Sampling: For the solid-state study, withdraw samples at different time points, dissolve in a suitable solvent, and analyze. For the solution study, take aliquots at different time points.

    • Analysis: Analyze by HPLC.

4. Photostability

  • Rationale: To determine if the molecule is degraded by exposure to light, as required by ICH guideline Q1B.

  • Procedure:

    • Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-ultraviolet energy.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

    • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Data Interpretation and Presentation

For each stress condition, the following should be determined and tabulated:

  • The percentage of the parent compound remaining.

  • The percentage of each major degradation product formed.

  • The relative retention time (RRT) of each degradant.

  • Mass balance should be calculated to ensure that all degradation products are accounted for.

Table for Forced Degradation Data Summary

Stress ConditionDurationParent Peak (%)Degradant 1 (%) (RRT)Degradant 2 (%) (RRT)Mass Balance (%)
0.1 M HCl, 60°C24 h
0.1 M NaOH, RT8 h
3% H₂O₂, RT24 h
Thermal (Solid), 80°C7 days
Photolytic (ICH Q1B)-

Conclusion: A Pathway to Robust Characterization

This guide provides a robust and scientifically grounded framework for determining the solubility and stability of this compound. By following these detailed protocols, researchers can generate the high-quality, reliable data necessary to support formulation development, establish appropriate storage conditions, and meet regulatory requirements. A thorough understanding of these fundamental properties is not merely a data-gathering exercise; it is a cornerstone of successful drug development, ensuring that promising molecules like this compound can be advanced with a clear and comprehensive physicochemical profile.

References

A Technical Guide to Quantum Chemical Calculations for 2-Chloro-4-phenylquinazoline: From First Principles to Drug Design Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 2-Chloro-4-phenylquinazoline, in particular, serves as a highly versatile synthetic intermediate for developing complex molecules, including potent MTH1 inhibitors for cancer therapy.[3][4] This in-depth technical guide provides a comprehensive framework for employing quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of this compound. We detail a validated, step-by-step computational protocol, explain the theoretical underpinnings of methodological choices, and demonstrate how to translate raw computational data into actionable insights for drug development professionals. This guide is designed for researchers, computational chemists, and medicinal chemists seeking to leverage theoretical calculations to accelerate the discovery and optimization of novel quinazoline-based therapeutics.

Introduction: The Convergence of Synthesis and Simulation

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities, including anticancer, antihypertensive, and anti-inflammatory effects.[2][5] Within this class, this compound (CAS 29874-83-7) has emerged as a critical building block.[3] Its structure presents multiple reactive sites, making it an ideal starting point for constructing diverse molecular libraries through reactions like nucleophilic substitution and cross-coupling.[3][6]

While synthetic exploration is vital, a purely empirical approach to drug design is both time- and resource-intensive.[5] Computational studies, especially first-principles quantum chemical calculations, offer a powerful synergistic approach.[7] These methods allow for the in-silico prediction of a molecule's fundamental properties before it is ever synthesized, providing a rational basis for design and optimization.[5][7] By calculating properties such as molecular geometry, electronic structure, and reactivity, we can predict how a molecule will behave, interact with biological targets, and be modified to enhance its therapeutic profile.

This guide presents a complete workflow for conducting and interpreting quantum chemical calculations on this compound, establishing a theoretical baseline that can inform future synthetic and pharmacological investigations.

Core Concepts: Selecting the Right Tools for the Job

The accuracy of any quantum chemical study is contingent upon the chosen methodology. For organic molecules of this size, Density Functional Theory (DFT) provides the optimal balance of computational efficiency and predictive accuracy.[8][9]

  • Expertise in Method Selection: The choice of functional and basis set is paramount. We recommend the B3LYP hybrid functional , as it has a long-standing track record of success for a wide range of organic systems and has been effectively used in studies of other quinazoline derivatives.[10][11] For the basis set, 6-311+G(d,p) is selected. The "6-311" describes the core and valence electrons with high precision, the "+" indicates the addition of diffuse functions to accurately model lone pairs and anions, and "(d,p)" adds polarization functions to correctly describe bonding environments.

  • Simulating Excited States: To understand the molecule's interaction with light and predict its UV-Visible spectrum, we employ Time-Dependent Density Functional Theory (TD-DFT) .[12] This method calculates electronic excitation energies, providing direct correlates to experimental spectroscopic data.[12]

The Computational Protocol: A Validated Workflow

This section provides a step-by-step methodology for performing the calculations. The workflow is designed to be self-validating, ensuring the reliability of the final results.

Step 1: Initial Structure Preparation
  • Obtain 3D Coordinates: The initial structure of this compound can be obtained from a chemical database like PubChem (CID 3123582) or built using molecular modeling software (e.g., Avogadro, GaussView).[13]

  • Pre-optimization (Optional but Recommended): Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94) to clean up the initial structure before proceeding to the more computationally expensive DFT calculations.

Step 2: Ground State Geometry Optimization and Frequency Analysis
  • Input File Creation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the B3LYP functional and 6-311+G(d,p) basis set.

  • Optimization Keyword: Use the Opt keyword to instruct the software to perform a geometry optimization, which systematically adjusts the molecular geometry to find the lowest energy conformation.

  • Frequency Calculation Keyword: Crucially, include the Freq keyword. This performs a vibrational frequency calculation on the optimized geometry.

  • Trustworthiness Check: The protocol is validated by examining the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further refined.

Step 3: Calculation of Key Molecular Properties

Using the validated optimized geometry, perform single-point energy calculations to derive the following properties:

  • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity.[8][14]

  • Molecular Electrostatic Potential (MEP): Generate an MEP surface map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting sites of intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to obtain a more quantitative measure of atomic charges and analyze charge transfer interactions within the molecule.

  • Spectroscopic Simulation (TD-DFT & IR):

    • Perform a TD-DFT calculation to simulate the UV-Vis absorption spectrum.

    • The vibrational frequencies and intensities from the Freq calculation in Step 2 can be used to generate a theoretical Infrared (IR) spectrum.

The entire computational workflow can be visualized as follows:

G cluster_prep 1. Preparation cluster_calc 2. Core Calculation cluster_validation 3. Validation cluster_analysis 4. Analysis & Property Calculation A Obtain Initial 3D Structure (e.g., PubChem CID: 3123582) B Pre-optimization (Molecular Mechanics) A->B C Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) D Frequency Calculation C->D E Imaginary Frequencies? D->E E->C Yes (Re-optimize) F HOMO/LUMO Analysis E->F No (True Minimum) G MEP Surface H NBO Analysis I TD-DFT (UV-Vis) J IR Spectrum K Global Reactivity Descriptors

Caption: Computational workflow for quantum chemical analysis.

Interpreting the Data: From Numbers to Insights

This section outlines how to interpret the calculated results in a chemically meaningful context. The following table summarizes the key properties and their significance.

Calculated Property Typical Result (Hypothetical) Interpretation & Significance
Optimized Geometry C-Cl bond: 1.75 Å; C-N bonds: ~1.3-1.4 ÅProvides the most stable 3D structure. Bond lengths and angles serve as a basis for all other properties and can be compared with experimental crystallographic data for validation.[15]
HOMO Energy -6.5 eVRepresents the electron-donating ability. Higher energy indicates a better electron donor.
LUMO Energy -1.2 eVRepresents the electron-accepting ability. Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) 5.3 eVKey indicator of stability. A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more polarizable and reactive.[14]
Molecular Electrostatic Potential (MEP) Negative potential (red) on N atoms; Positive potential (blue) on hydrogens.Reveals reactive sites. The nitrogen atoms of the quinazoline ring are predicted sites for electrophilic attack or hydrogen bonding, while the phenyl ring hydrogens are sites for nucleophilic interaction.
Global Reactivity Descriptors Derived from HOMO/LUMO energies, these quantify reactivity.[12] Hardness (η) measures resistance to charge transfer. Electronegativity (χ) measures electron-attracting power.

Application in Rational Drug Design

The true power of these calculations lies in their application to real-world drug discovery challenges.[1] The insights gained provide a clear, rational path for optimizing the lead compound.

  • Guiding Synthesis: The MEP map directly informs synthetic strategy. For instance, the predicted nucleophilicity of the quinazoline nitrogens suggests where to direct electrophilic reagents for functionalization. The reactivity of the C-Cl bond can also be assessed to plan nucleophilic aromatic substitution reactions, a common strategy for diversifying the quinazoline core.[3]

  • Informing Structure-Activity Relationships (SAR): By calculating properties for a series of virtual analogs (e.g., substituting the phenyl or chloro groups), a quantitative structure-activity relationship (QSAR) model can be developed.[5][16] This allows researchers to predict the activity of new compounds before they are synthesized, prioritizing the most promising candidates.

  • Input for Further Simulation: The DFT-optimized geometry and calculated partial charges are the ideal starting points for higher-level simulations like molecular docking .[2] Docking simulations place the molecule into the active site of a biological target (e.g., an enzyme or receptor) to predict binding affinity and orientation, a critical step in mechanism-of-action studies.[2][17]

The relationship between the calculated properties and their application is illustrated below.

G cluster_quantum Quantum Chemical Properties cluster_application Drug Design Applications A Optimized Geometry & NBO Charges D Molecular Docking Studies A->D Provides accurate 3D coordinates & charges B MEP Surface E Prediction of Intermolecular Interactions B->E Identifies sites for H-bonding & electrostatic contact C HOMO-LUMO Gap & Reactivity Descriptors F Rational Synthesis Design & SAR Analysis C->F Predicts chemical stability and guides modifications

Caption: Linking theoretical properties to practical applications.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. This guide has outlined a robust and validated protocol for the theoretical investigation of this compound using Density Functional Theory. By following this framework, researchers can derive deep insights into the molecule's structural and electronic nature. These insights are not merely academic; they provide a rational, predictive foundation to guide synthetic efforts, understand structure-activity relationships, and ultimately accelerate the development of novel therapeutics based on the versatile quinazoline scaffold. The integration of such high-level computational methods into the drug discovery pipeline is essential for navigating the complexities of molecular design with greater efficiency and precision.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-4-phenylquinazoline: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 2-chloro-4-phenylquinazoline. This compound serves as a critical building block in the synthesis of advanced pharmaceutical agents, particularly in oncology. While a definitive published crystal structure for this compound is not publicly available, this document will navigate the complete analytical workflow. We will detail the synthesis and crystallization of the title compound and present a rigorous, illustrative crystal structure analysis of a closely related analogue, 2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline, to demonstrate the depth of structural insights achievable. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage crystallographic data for rational drug design.

The Strategic Importance of this compound in Drug Discovery

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound makes it a highly versatile intermediate. The chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties. The phenyl group at the 4-position often serves as a key pharmacophoric element for receptor binding.

Notably, this compound is a crucial reagent in the synthesis of MTH1 inhibitors, which are being investigated as a novel class of anticancer therapeutics[1][2][3]. Its structural features are instrumental in building complex molecules that target specific biological pathways implicated in cancer and other diseases[4]. Understanding the precise three-dimensional structure of this intermediate and its derivatives is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

Synthesis and Crystallization: From Precursors to Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A common and efficient route for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. The following protocol is adapted from established literature procedures[1][5].

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a 2 L round-bottom flask, combine 2,4-dichloroquinazoline (35.0 g, 175.8 mmol), phenylboronic acid (22.5 g, 184.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (6.1 g, 5.3 mmol).

  • Solvent Addition: Add tetrahydrofuran (800 mL) and water (400 mL) to the flask.

  • Reaction Conditions: Heat the mixture to 60°C under a nitrogen atmosphere for 12 hours.

  • Work-up and Crystallization: After cooling, add the reaction mixture to methanol (3000 mL) to induce crystallization.

  • Purification: Filter the resulting solid and dissolve it in toluene. Pass the solution through a pad of silica gel and celite.

  • Final Product: Partially remove the organic solvent under reduced pressure and recrystallize the product from methanol to yield this compound (36.8 g, 87% yield) as a crystalline solid[5].

G cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_solvents Solvents 2,4-dichloroquinazoline 2,4-dichloroquinazoline Reaction Mixture Reaction Mixture 2,4-dichloroquinazoline->Reaction Mixture phenylboronic acid phenylboronic acid phenylboronic acid->Reaction Mixture Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Mixture K2CO3 (in some variations) K2CO3 (in some variations) K2CO3 (in some variations)->Reaction Mixture THF/Water THF/Water THF/Water->Reaction Mixture Heating (60°C, 12h) Heating (60°C, 12h) Reaction Mixture->Heating (60°C, 12h) Suzuki Coupling Work-up & Crystallization Work-up & Crystallization Heating (60°C, 12h)->Work-up & Crystallization This compound This compound Work-up & Crystallization->this compound Yield: 87%

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Growing Single Crystals for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis[6]. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. For quinazoline derivatives, solvents like acetone, ethyl acetate, and methanol are good starting points[1].

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., acetone/ethyl acetate mixture) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion: Alternatively, use a vapor diffusion setup. Dissolve the compound in a solvent in which it is readily soluble. Place this solution in a small open vial inside a larger sealed chamber containing a second solvent (the "anti-solvent") in which the compound is poorly soluble but the first solvent is miscible. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in at least one dimension) have formed, carefully harvest them using a cryo-loop[7].

X-ray Crystallography: Unveiling the Molecular Architecture

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid[8]. The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

G Single Crystal Single Crystal Diffractometer Diffractometer Single Crystal->Diffractometer mounted on X-ray Source X-ray Source X-ray Source->Single Crystal Detector Detector Diffractometer->Detector collects diffracted X-rays Diffraction Pattern Diffraction Pattern Detector->Diffraction Pattern generates Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Fourier Transform Structural Model Structural Model Electron Density Map->Structural Model Model Building Refinement & Validation Refinement & Validation Structural Model->Refinement & Validation iterative process Final Crystal Structure Final Crystal Structure Refinement & Validation->Final Crystal Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector. This raw data is then processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the diffraction spots.

Structure Solution and Refinement

The integrated intensities are used to calculate an initial electron density map of the unit cell. From this map, an initial model of the molecule can be built. This model is then refined against the experimental data using least-squares methods, where the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

Case Study: Crystal Structure of 2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline

As a proxy for the title compound, we present a detailed analysis of the published crystal structure of 2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline. This analogue shares the core quinazoline and phenyl functionalities, providing valuable insights into the likely structural features of this compound.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic parameters for this analogue.

ParameterValue
Empirical FormulaC₂₀H₁₅ClN₂
Formula Weight318.79
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.2563 (10)
b (Å)10.6283 (11)
c (Å)17.6230 (19)
β (°)116.775 (7)
Volume (ų)1547.8 (3)
Z4
RadiationMo Kα
Temperature (K)150
Final R indices [I>2σ(I)]R₁ = 0.031, wR₂ = 0.081
Molecular and Crystal Structure Insights

The molecular structure reveals a flattened half-chair conformation for the pyrimidine ring. A key feature is the relative orientation of the phenyl rings. The phenyl and chloro-substituted benzene rings are significantly twisted relative to the benzene ring of the dihydroquinazoline group, with dihedral angles of 84.97(5)° and 80.23(4)°, respectively.

In the crystal, molecules are linked by N—H···N hydrogen bonds, forming chains along the[4] direction. Additionally, weak C—H···π interactions are observed, contributing to the stability of the three-dimensional crystal packing. These non-covalent interactions are critical in determining the solid-state properties of the compound and can inform our understanding of its potential interactions with biological targets.

Implications for Drug Development and Future Directions

A detailed understanding of the crystal structure of this compound and its derivatives is invaluable for the drug development process.

  • Structure-Based Drug Design: Knowledge of the three-dimensional conformation and intermolecular interactions can guide the design of more potent and selective inhibitors.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug candidate can have different physical properties, including solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing these forms.

  • Fragment-Based Screening: The quinazoline core can be used as a starting point in fragment-based drug discovery, with crystallographic data guiding the elaboration of the fragment into a lead compound.

While the crystal structure of this compound itself remains to be publicly reported, the analytical framework and the insights from closely related structures presented in this guide provide a robust foundation for researchers in the field. The elucidation of its definitive crystal structure would be a valuable addition to the structural database and a significant aid to the ongoing development of novel quinazoline-based therapeutics.

References

Foreword: Beyond the Curve—A Scientist's Perspective on Thermal Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermogravimetric Analysis of Quinazoline Derivatives

In modern drug development, the quinazoline scaffold represents a cornerstone of targeted therapies, particularly in oncology.[1][2] Molecules like gefitinib, erlotinib, and afatinib have redefined treatment paradigms.[3] However, the journey from a promising molecule to a stable, safe, and effective drug product is paved with rigorous physicochemical characterization. Thermal stability is not merely a parameter to be measured; it is a critical quality attribute that dictates a drug's shelf-life, formulation strategy, and ultimately, its clinical viability.[4]

Thermogravimetric Analysis (TGA) is a fundamental tool in this process.[5][6] A common pitfall is to view TGA as a simple "black box" that produces a weight-loss curve. This guide is designed to dismantle that view. As a senior application scientist, my objective is not just to prescribe a method, but to instill a deeper understanding of why specific experimental choices are made and how the resulting data provides a self-validating narrative of a molecule's behavior under thermal stress. We will explore TGA as a technique that, when applied with scientific rigor, provides crucial insights into the intrinsic stability, composition, and potential liabilities of quinazoline-based active pharmaceutical ingredients (APIs).

Part 1: The Foundational "Why"—Core Principles of TGA for Quinazoline APIs

Thermogravimetric Analysis is an analytical technique that measures the change in mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[7][8] For quinazoline derivatives, TGA is indispensable for answering several critical questions during drug development.

The Imperative of Thermal Stability

Material stability is paramount in the pharmaceutical industry as it directly impacts the safety, efficacy, and shelf-life of the product.[7] An understanding of a quinazoline derivative's thermal properties is essential for:

  • Determining Storage Conditions: TGA helps identify the onset temperature of degradation, informing the optimal storage conditions to prevent premature decomposition.[7]

  • Guiding Formulation Development: The technique is crucial for conducting API-excipient compatibility studies. An unfavorable interaction, revealed by a change in the thermal profile, can disqualify an excipient from being used in the final dosage form.[7][9]

  • Predicting Degradation Pathways: While TGA itself does not identify degradation products, it pinpoints the temperatures at which degradation occurs, guiding further studies using hyphenated techniques like TGA-Mass Spectrometry (TGA-MS) to elucidate the decomposition mechanism.[10]

  • Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive stability data as part of any new drug application.[4]

Key Information Derived from TGA

A single TGA experiment can yield a wealth of quantitative and qualitative information about a quinazoline derivative:

  • Thermal Stability & Decomposition Profile: The primary output is the temperature range over which the compound is stable and the distinct stages of its decomposition.[11]

  • Quantification of Volatiles: TGA can precisely measure the amount of residual solvents from synthesis or absorbed moisture, which can significantly impact stability, crystal structure, and processability.[4][5]

  • Analysis of Solvates and Hydrates: The technique can distinguish between surface-adsorbed solvent and solvent molecules integrated into the crystal lattice (solvates/hydrates), which are lost at specific, characteristic temperatures.[5][11]

  • Purity Assessment: In some cases, TGA can serve as a secondary check for purity, identifying the presence of thermally labile impurities.[11]

Part 2: The Methodical "How"—A Self-Validating TGA Protocol

Trustworthy data is born from a meticulously controlled and validated experimental process. The following section outlines not just the steps, but the scientific reasoning that ensures the integrity of the results.

The TGA System: Core Components

A typical TGA instrument consists of three critical components: a high-precision microbalance, a programmable furnace, and a purge gas system for atmospheric control. The interplay of these elements allows for the precise measurement of mass changes under dynamic temperature conditions.

Detailed Experimental Workflow

The protocol described below is designed to be a self-validating system, where each step contributes to the overall accuracy and reproducibility of the analysis.

Step 1: Sample Preparation—The Foundation of Good Data

  • Objective: To ensure the analyzed sample is representative of the bulk material and behaves predictably in the instrument.

  • Protocol:

    • Accurately weigh 5–10 mg of the quinazoline derivative powder into a clean, tared TGA crucible (ceramic or aluminum are common choices).

    • Gently tap the crucible to ensure a thin, even layer of the sample at the bottom.

  • Causality: A small sample mass minimizes thermal gradients within the sample, ensuring the entire sample is at the furnace's programmed temperature. An even layer maximizes surface area, facilitating the escape of any evolved gases and preventing spurious results.

Step 2: Instrument Calibration—Ensuring Trustworthiness

  • Objective: To verify the accuracy of the instrument's temperature sensor and mass balance.

  • Protocol:

    • Mass Calibration: Perform a calibration check using certified reference weights.

    • Temperature Calibration: Calibrate the temperature using materials with known Curie points (e.g., Alumel, Nickel) or melting points (e.g., Indium).

  • Causality: This step is non-negotiable for data integrity. An uncalibrated instrument can lead to significant shifts in measured decomposition temperatures, rendering the data unreliable for stability comparisons or regulatory submissions.

Step 3: Defining Experimental Parameters—Controlling the Variables

  • Objective: To design a temperature program and atmosphere that will clearly resolve the thermal events of interest.

  • Protocol:

    • Atmosphere: Set a purge gas flow rate of 20–50 mL/min. For assessing intrinsic thermal stability, use an inert gas like Nitrogen. To study oxidative stability, use Air.[10][11]

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.

      • Ramp the temperature at a linear heating rate of 10 °C/min to a final temperature (e.g., 600 °C). The final temperature should be sufficient to ensure complete decomposition.

  • Causality:

    • The purge gas continuously removes volatile decomposition products from the furnace, preventing them from interfering with the measurement.[11]

    • A heating rate of 10 °C/min is a standard practice that provides a good balance between resolving distinct thermal events and maintaining a reasonable experiment time. Faster rates can artificially elevate the observed decomposition temperature, while slower rates may be needed to separate closely occurring events.

Visualization: TGA Experimental Workflow

The following diagram illustrates the logical flow of a robust TGA experiment.

TGA_Workflow cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis SamplePrep 1. Sample Preparation (5-10 mg, even layer) MassCal 2. Mass Calibration (Reference Weights) TempCal 3. Temperature Calibration (Curie Point Standards) SetParams 4. Set Parameters (Atmosphere, Temp Program) TempCal->SetParams LoadSample 5. Load Sample into Furnace RunExp 6. Initiate TGA Run GetData 7. Acquire Data (Mass vs. Temp) RunExp->GetData PlotCurves 8. Plot TGA & DTG Curves Interpret 9. Interpret Results (Onset T, % Mass Loss)

Caption: Logical workflow for conducting a self-validating TGA experiment.

Part 3: Data Interpretation—Translating Curves into Scientific Insights

The output of a TGA experiment is a thermogram, which plots percent mass against temperature. The first derivative of this curve, the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and is crucial for pinpointing the exact temperature of maximum decomposition rate.[6]

Anatomy of a Thermogram

A typical TGA/DTG thermogram for a pharmaceutical compound can be deconstructed into several key regions.

TGA_Curve_Anatomy Anatomy of a TGA/DTG Thermogram A 100% B B C C D D E E F F TGA TGA Curve (% Mass) path_tga path_tga draw DTG DTG Curve (Rate of Mass Loss) DTG_peak DTG_peak_label DTG Peak (T_peak) path_dtg path_dtg InitialPlateau Initial Plateau (Stable Sample) arrow1 arrow1 Onset Decomposition Onset (T_onset) Onset_point MassLoss Mass Loss Step (Decomposition) FinalResidue Final Residue (e.g., Ash)

Caption: Key features of a typical TGA and DTG thermogram for a pharmaceutical compound.

  • Baseline/Initial Plateau: A flat region at the beginning of the curve indicates the sample is stable and not losing mass.[12]

  • Mass Loss Steps: Vertical drops in the TGA curve signify mass loss.[6][12] For a pure quinazoline derivative, an initial small drop may correspond to water or solvent loss, while a subsequent, larger drop indicates the decomposition of the molecule itself.

  • Inflection Points / DTG Peaks: The point of maximum rate of mass loss for a given step, identified as the peak in the DTG curve. This is a highly reproducible characteristic temperature.[6][12]

  • Final Plateau: The mass remaining at the end of the experiment, which may be zero or represent a stable, non-volatile residue.[6]

Case Study: Influence of Substituents on Thermal Stability

To illustrate the power of TGA in structure-property relationship studies, consider a hypothetical analysis of three quinazoline derivatives. The stability of the quinazoline ring can be influenced by the electronic nature of substituents on its aromatic rings.[13][14]

DerivativeSubstituent (R)Onset of Decomposition (Tonset)DTG Peak (Tpeak)Decomposition Mechanism
QZ-H -H (Hydrogen)275 °C290 °CSingle-step decomposition
QZ-Cl -Cl (Chloro)290 °C305 °CSingle-step decomposition
QZ-NH2 -NH2 (Amino)255 °C270 °CSingle-step decomposition

Analysis & Causality:

  • Baseline (QZ-H): The unsubstituted quinazoline provides a baseline thermal stability with decomposition beginning at 275 °C.

  • Electron-Withdrawing Group (QZ-Cl): The chloro-substituted derivative (QZ-Cl) exhibits higher thermal stability. The electron-withdrawing nature of the chlorine atom can stabilize the aromatic system, requiring more thermal energy to initiate bond cleavage.

  • Electron-Donating Group (QZ-NH2): The amino-substituted derivative (QZ-NH2) shows lower thermal stability. Electron-donating groups can sometimes destabilize certain bonds or provide a reactive site that initiates an earlier decomposition pathway. For instance, studies on aminoquinazoline derivatives have shown them to be potent inhibitors but their thermal stability may vary.[15]

This comparative approach is fundamental in lead optimization, allowing chemists to balance pharmacological activity with essential pharmaceutical properties like thermal stability.

The Power of Combination: TGA-DSC

While TGA tracks mass changes, Differential Scanning Calorimetry (DSC) measures heat flow, detecting thermal events like melting, crystallization, and glass transitions. Running TGA and DSC in parallel provides a complete thermal profile.[5][9] For example, a DSC may show a sharp endotherm indicating melting, immediately followed by a mass loss in the TGA, confirming that the substance decomposes upon melting. This combined analysis is crucial for characterizing polymorphs, solvates, and cocrystals.[5][9]

Conclusion

Thermogravimetric Analysis is a powerful, quantitative technique that is indispensable in the development of quinazoline derivatives. When approached with a mindset focused on causality and scientific integrity, TGA transcends its role as a simple measurement tool. It becomes a diagnostic instrument that provides deep insights into thermal stability, composition, and API-excipient compatibility. By understanding the "why" behind the protocol and the interpretation, researchers can leverage TGA to make informed decisions, mitigate risks in formulation, and ultimately accelerate the development of safe, stable, and effective quinazoline-based medicines.

References

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-phenylquinazoline with Boronic Acids for the Synthesis of Novel Biaryl Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-4-phenylquinazoline with a range of boronic acids. The quinazoline scaffold is a privileged heterocyclic motif prevalent in numerous biologically active compounds and approved pharmaceuticals, making the development of efficient functionalization methodologies crucial for drug discovery and medicinal chemistry.[1][2] This application note details the reaction mechanism, offers insights into parameter optimization, presents a robust experimental protocol, and includes a troubleshooting guide for researchers, scientists, and drug development professionals aiming to synthesize novel 2,4-disubstituted quinazoline derivatives.

Introduction: The Significance of Quinazoline Functionalization

The quinazoline core is a cornerstone in modern medicinal chemistry, forming the structural basis for a variety of therapeutic agents, including anticancer drugs like erlotinib and gefitinib.[1] The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the quinazoline ring. Consequently, synthetic methods that allow for precise and versatile C-C bond formation are of paramount importance.

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and reliable tool for this purpose.[3] It offers several distinct advantages, including mild reaction conditions, exceptional tolerance of various functional groups, and the use of organoboron reagents that are generally stable, commercially available, and have low toxicity.[4][5]

This guide focuses specifically on the coupling at the C2 position of this compound. The C2-chloro position is less reactive than the corresponding bromo or iodo derivatives, presenting a unique challenge that often necessitates carefully optimized catalytic systems.[5][6] By successfully coupling various boronic acids at this position, a diverse library of 2-aryl-4-phenylquinazolines can be generated, providing valuable scaffolds for downstream applications in drug development and materials science.[7]

The Catalytic Cycle: Mechanism of Action

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is typically the rate-limiting step for aryl chlorides and requires an electron-rich palladium center, often achieved through the use of specific phosphine ligands.[6][9]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This complex then transfers its aryl or heteroaryl group to the Pd(II) center, displacing the halide. This is a crucial step where the new C-C bond is poised to form.[4][8]

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated, forming the final 2,4-disubstituted quinazoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) quinazoline This compound (Ar¹-Cl) pd_complex Ar¹-Pd(II)L₂-Cl pd0->pd_complex quinazoline->pd0 oxidative_addition Oxidative Addition pd_diaryl Ar¹-Pd(II)L₂-Ar² pd_complex->pd_diaryl reductive_elimination Reductive Elimination product 2-Aryl-4-phenylquinazoline (Ar¹-Ar²) transmetalation Transmetalation pd_diaryl->pd0 pd_diaryl->product boronic_acid Boronic Acid Ar²-B(OH)₂ boronate Boronate Complex [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd_complex Transfers Ar² Troubleshooting_Suzuki start Reaction Issue? low_yield Low or No Conversion start->low_yield side_products Side Products Observed start->side_products cause_catalyst Inactive Catalyst? low_yield->cause_catalyst cause_conditions Suboptimal Conditions? low_yield->cause_conditions cause_homo Homocoupling? side_products->cause_homo cause_proto Protodeboronation? side_products->cause_proto sol_catalyst Use fresh catalyst/ligand. Ensure inert atmosphere. cause_catalyst->sol_catalyst Yes sol_conditions Increase temperature. Screen stronger base (K₃PO₄). Use more effective ligand (e.g., SPhos). cause_conditions->sol_conditions Yes sol_homo Improve solvent degassing. Maintain strict inert atmosphere. cause_homo->sol_homo Yes sol_proto Use anhydrous solvent. Use boronic ester (pinacol). cause_proto->sol_proto Yes

References

Application Notes & Protocols: 2-Chloro-4-phenylquinazoline as a Versatile Precursor for High-Performance Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core, a nitrogen-containing heterocyclic scaffold, has emerged as a privileged structure in the design of advanced organic electronic materials. Its inherent electron-deficient nature, rigid planar structure, and high thermal stability make it an ideal building block for creating robust semiconductors.[1][2] Among its derivatives, 2-chloro-4-phenylquinazoline stands out as a particularly valuable and versatile precursor.[3] This document provides a detailed guide for researchers, materials scientists, and drug development professionals on leveraging this key intermediate for the synthesis of novel organic semiconductors, including hole-transport materials (HTMs), electron-transport materials (ETMs), and emitters for Organic Light-Emitting Diodes (OLEDs), with a focus on Thermally Activated Delayed Fluorescence (TADF) materials.[4] We present not just the protocols, but the underlying scientific rationale, enabling researchers to adapt and innovate.

Introduction: The Strategic Advantage of the Quinazoline Core

The performance of organic semiconductors is intrinsically linked to their molecular design. Key parameters such as charge carrier mobility, photoluminescence quantum yield (PLQY), and thermal/morphological stability are dictated by the electronic and structural properties of the organic molecules employed.[5] Quinazoline-based compounds have garnered significant attention due to their favorable combination of properties:

  • Electron-Deficient Nature: The two nitrogen atoms in the pyrimidine ring create an electron-deficient (acceptor) core, which is essential for constructing donor-acceptor (D-A) type molecules. This architecture is fundamental for tuning the frontier molecular orbital (HOMO/LUMO) energy levels and enabling efficient charge transfer, a critical process in OLEDs and organic photovoltaics.[1]

  • High Thermal Stability: The fused aromatic ring system imparts excellent thermal stability, with decomposition temperatures often exceeding 300-400 °C. This is crucial for ensuring the long-term operational stability and lifetime of electronic devices, which can degrade under the heat generated during operation.[6]

  • Structural Rigidity and Planarity: The rigid, planar structure of the quinazoline moiety promotes intermolecular π-π stacking, which can facilitate efficient charge transport through thin films.[7]

  • Tunable Photophysical Properties: By strategically functionalizing the quinazoline core, researchers can precisely tune the emission color, quantum efficiency, and excited-state dynamics of the resulting materials.[8][9]

This compound (C₁₄H₉ClN₂) is an ideal starting point for molecular engineering. The phenyl group at the C4 position provides a foundational structural element, while the highly reactive chlorine atom at the C2 position serves as a versatile synthetic handle for introducing a wide array of functional groups via modern cross-coupling chemistry.

The Synthetic Utility of this compound

The reactivity of the C2-Cl bond is the cornerstone of this precursor's utility. This position is highly susceptible to nucleophilic aromatic substitution and, more importantly, participates readily in palladium-catalyzed cross-coupling reactions. The two most powerful transformations in this context are the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation).

G cluster_0 Core Precursor cluster_1 Key Coupling Reactions cluster_2 Resulting Material Classes Precursor This compound Buchwald Buchwald-Hartwig Amination (C-N bond formation) Precursor->Buchwald + R₂NH [Pd Catalyst] Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Precursor->Suzuki + Ar-B(OH)₂ [Pd Catalyst] HTM Hole-Transport Materials (HTMs) (e.g., with Triarylamines, Carbazoles) Buchwald->HTM TADF TADF Emitters (Donor-Acceptor Architectures) Buchwald->TADF ETM Electron-Transport Materials (ETMs) (e.g., with Triazines, Benzimidazoles) Suzuki->ETM Suzuki->TADF

Figure 1: Synthetic pathways from this compound.
Buchwald-Hartwig Amination: Accessing Hole-Transport and Emissive Materials

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10] This reaction is exceptionally powerful for attaching electron-donating moieties (hole-transporting units) like diarylamines, carbazoles, or phenoxazines to the electron-accepting quinazoline core.[11]

Causality Behind Protocol Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. While Pd(OAc)₂ can be used, it must first be reduced in situ. Pre-catalysts like Pd₂(dba)₃ or specialized palladacycles (e.g., G4-XPhos) are often preferred as they form the active Pd(0) species more cleanly and efficiently.[12]

  • Ligand Selection: The choice of phosphine ligand is critical. For coupling with electron-rich amines, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are required.[13] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle and prevent catalyst decomposition. Xantphos is another excellent choice, known for its effectiveness in a broad range of aminations.[10]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates but may require higher temperatures or longer reaction times.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they are stable at the high temperatures often required and do not interfere with the catalytic cycle.[15]

Suzuki-Miyaura Coupling: Building π-Conjugated Systems

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or ester, using a palladium catalyst.[7] This reaction is ideal for extending the π-conjugated system of the quinazoline core by attaching other aromatic or heteroaromatic groups, which can be used to create electron-transporting or emissive materials.[16][17]

Causality Behind Protocol Choices:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic and highly effective catalyst that serves as a direct source of Pd(0). Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand is also widely used.[7][17]

  • Ligand Selection: While PPh₃ is often sufficient, more electron-rich and bulky phosphines like P(t-Bu)₃ or SPhos can accelerate the reaction, especially for less reactive aryl chlorides. The choice depends on balancing reactivity with catalyst stability.

  • Base: An aqueous base is required to activate the boronic acid for the transmetalation step.[7] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃). The base facilitates the formation of a boronate species [R-B(OH)₃]⁻, which is more nucleophilic and readily transfers its organic group to the palladium center.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is typically employed to dissolve both the organic substrates and the inorganic base.

Experimental Protocols

Safety Note: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Palladium catalysts, phosphine ligands, and organic solvents can be toxic, flammable, and/or air-sensitive. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of a Hole-Transport Type Material via Buchwald-Hartwig Amination

This protocol details the synthesis of N,N-diphenyl-4-phenylquinazolin-2-amine , a representative material where an electron-donating triphenylamine (TPA) moiety is attached to the quinazoline core.

Figure 2: Buchwald-Hartwig amination workflow.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound240.691.0241 mg
Diphenylamine169.221.2203 mg
Pd₂(dba)₃915.720.02 (2 mol%)18.3 mg
Xantphos578.680.04 (4 mol%)23.1 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Anhydrous Toluene--10 mL

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (241 mg, 1.0 mmol), diphenylamine (203 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture as the eluent.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM, 20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (typically using a gradient of ethyl acetate in hexane) to afford the pure N,N-diphenyl-4-phenylquinazolin-2-amine as a solid.

Protocol 2: Synthesis of a TADF Emitter Core via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-(4-(9H-carbazol-9-yl)phenyl)-4-phenylquinazoline , a scaffold where a carbazole-functionalized phenyl group is introduced at the C2 position. This creates a donor-π-acceptor structure, a common motif for TADF emitters.[4]

Figure 3: Suzuki-Miyaura coupling workflow.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound240.691.0241 mg
4-(9H-Carbazol-9-yl)phenylboronic acid287.121.1316 mg
Pd(PPh₃)₄1155.560.03 (3 mol%)34.7 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Anhydrous Toluene--8 mL
Deionized Water--2 mL

Step-by-Step Procedure:

  • Setup: In a Schlenk flask with a stir bar, combine this compound (241 mg, 1.0 mmol), 4-(9H-carbazol-9-yl)phenylboronic acid (316 mg, 1.1 mmol), and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with nitrogen or argon three times.

  • Solvent and Base Addition: Add anhydrous toluene (8 mL). Prepare a solution of K₂CO₃ (276 mg, 2.0 mmol) in deionized water (2 mL) and add it to the flask. The mixture should be biphasic.

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 12 hours. Efficient stirring is crucial for this two-phase reaction. Monitor completion by TLC.

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Extraction & Drying: Combine all organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and remove the solvent in vacuo.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, hexane/DCM gradient) to yield the desired product.

Characterization and Performance Insights

The true value of this compound as a precursor is realized in the properties of its derivatives. The functionalization at the C2 position directly modulates the material's electronic and photophysical characteristics.

G cluster_0 Molecular Design cluster_1 Material Properties & Performance Precursor This compound (Acceptor Core) LUMO LUMO Level (eV) (Primarily from Acceptor) Precursor->LUMO Donor Electron-Donating Group (e.g., Carbazole, Phenoxazine) at C2 Position HOMO HOMO Level (eV) (Primarily from Donor) Donor->HOMO Bandgap Energy Gap (Eg) (Determines Emission Color) HOMO->Bandgap LUMO->Bandgap TADF TADF Properties (Small ΔEST) Bandgap->TADF Tune for small gap Device OLED Performance (High EQE) TADF->Device

Figure 4: Relationship between molecular design and material properties.
Electrochemical and Photophysical Properties

The properties of materials derived from this compound are typically characterized using the following techniques:

  • Cyclic Voltammetry (CV): This technique is used to determine the oxidation and reduction potentials of the material, from which the HOMO and LUMO energy levels can be estimated. For a typical donor-acceptor molecule, the HOMO level is largely determined by the electron-donating group (e.g., carbazole), while the LUMO is dictated by the electron-accepting quinazoline core.

  • UV-Vis and Photoluminescence (PL) Spectroscopy: These methods measure the absorption and emission spectra of the material. The energy gap derived from the absorption edge should correlate with the electrochemical gap. The PL spectrum reveals the emission color and can be used to calculate the photoluminescence quantum yield (PLQY), a measure of emissive efficiency.[8][9]

  • Transient PL Spectroscopy: To confirm TADF behavior, time-resolved PL measurements are performed to identify both a prompt fluorescence component (nanosecond scale) and a delayed fluorescence component (microsecond to millisecond scale).[4] The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is a critical parameter; a small ΔEST (< 0.2 eV) is a prerequisite for efficient TADF.

Table 1: Representative Properties of Quinazoline-Based TADF Emitters

Donor Moiety at C2Host MatrixPLQY (%)Emission Peak (nm)ΔEST (eV)Max EQE (%)Reference
Phenoxazine (PXZ)CBP75.2524 (Green)0.2220.5%
Di-pyridyl-phenylDPEPO96.0512 (Green)-~28.0%

Data synthesized from cited literature. CBP = 1,3-bis(N-carbazoly)benzene; DPEPO = bis[2-(diphenylphosphino)phenyl]ether oxide.

The data clearly demonstrates that by coupling appropriate donor units to the quinazoline core, it is possible to achieve high PLQY and small singlet-triplet energy gaps, leading to state-of-the-art OLED performance with external quantum efficiencies (EQEs) exceeding 20%.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and morphological properties. TGA measures the decomposition temperature (Td), which for quinazoline derivatives is typically high. DSC can reveal the glass transition temperature (Tg), which indicates the stability of the amorphous glassy state—a crucial property for preventing film crystallization and ensuring the longevity of OLED devices.[5][6] Materials based on this precursor often exhibit Tg values well above 100 °C, confirming their suitability for device applications.

Conclusion

This compound is a powerful and versatile precursor for the development of next-generation organic semiconductors. Its well-defined reactive site allows for the predictable and efficient installation of a wide range of functional units through robust and scalable cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The resulting materials exhibit excellent thermal stability, tunable electrochemical properties, and high photoluminescence efficiencies. The protocols and insights provided herein serve as a comprehensive guide for researchers to explore this promising chemical space, paving the way for new innovations in OLEDs, organic photovoltaics, and other advanced electronic applications.

References

Application Notes and Protocols for 2-Chloro-4-phenylquinazoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Among its many variations, the 2-chloro-4-phenylquinazoline core serves as a critical and versatile intermediate for the synthesis of potent therapeutic agents.[1] Its unique chemical architecture, featuring multiple reactive sites, allows for extensive molecular diversification, leading to the development of compounds with significant anticancer properties.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of this compound derivatives, with a primary focus on their application as anticancer agents targeting tubulin polymerization and epidermal growth factor receptor (EGFR) signaling.

Introduction: The Significance of the this compound Scaffold

Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, antitumor effects.[2][3] The this compound moiety is a key synthon, a foundational building block, for creating libraries of novel compounds. The chlorine atom at the C2 position and the phenyl group at the C4 position provide strategic points for chemical modification, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.

The primary therapeutic focus for derivatives of this scaffold has been in oncology. Two well-established mechanisms of action are:

  • Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport.[4] Compounds that disrupt microtubule dynamics are potent antimitotic agents. Several quinazoline derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6][7][8]

  • Inhibition of Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive uncontrolled cell proliferation, a hallmark of many cancers.[9][10][11][12] The 4-anilinoquinazoline scaffold, readily synthesized from this compound, is a classic pharmacophore for EGFR inhibitors, with several approved drugs like gefitinib and erlotinib based on this structure.[9][11][13]

This guide will provide detailed protocols for the synthesis of the core scaffold and its derivatives, methods for evaluating their anticancer activity, and insights into interpreting SAR data to guide future drug design.

Synthesis of the this compound Core

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a common and reliable method starting from 2-phenylquinazolin-4(3H)-one.

Protocol 2.1: Chlorination of 2-Phenylquinazolin-4(3H)-one

This protocol describes the conversion of the quinazolinone to the desired this compound using thionyl chloride.

Rationale: Thionyl chloride (SOCl₂) is a highly effective chlorinating agent for converting the hydroxyl tautomer of the quinazolinone into the desired chloro derivative. Dimethylformamide (DMF) is used as a catalyst to facilitate the reaction, likely through the formation of the Vilsmeier reagent.

Materials:

  • 2-Phenylquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF)

  • Methylene chloride (DCM)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 20.8 g of 2-phenylquinazolin-4(3H)-one in 195 mL of thionyl chloride.[14]

  • Slowly add 6.85 g of dimethylformamide to the mixture. Caution: This reaction is exothermic and releases toxic gases (HCl, SO₂). Perform this step in a well-ventilated fume hood.

  • Heat the mixture to reflux and maintain for 75 minutes.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, carefully pour the reaction mixture into a beaker containing 1000 mL of crushed ice.[14] This will quench the excess thionyl chloride.

  • Allow the ice to melt completely. The product will precipitate as a solid.

  • Collect the crude solid by vacuum filtration.

  • Dissolve the still-moist solid in methylene chloride.[14]

  • Dry the organic solution over anhydrous magnesium sulfate and filter.[14]

  • Remove the solvent using a rotary evaporator.

  • Recrystallize the resulting residue from hexane to yield pure 4-chloro-2-phenylquinazoline as a solid.[14] The expected melting point is in the range of 127-128.5°C.[14]

Therapeutic Applications & Mechanisms of Action

As Tubulin Polymerization Inhibitors

Derivatives of this compound have shown potent activity as inhibitors of tubulin polymerization.[5][15][16] These compounds typically act by binding to the colchicine binding site on β-tubulin, which prevents the assembly of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers apoptosis in rapidly dividing cancer cells.[5][8]

G Quinazoline Quinazoline Derivative (e.g., from this compound) Tubulin β-Tubulin (Colchicine Binding Site) Quinazoline->Tubulin Binds to Polymerization Microtubule Polymerization Quinazoline->Polymerization Inhibits Microtubule Microtubule Instability Polymerization->Microtubule Leads to Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis

Caption: Mechanism of Quinazoline-based Tubulin Inhibitors.

As EGFR Tyrosine Kinase Inhibitors

The this compound scaffold is a precursor to the 4-anilinoquinazoline pharmacophore, which is renowned for its ability to inhibit EGFR tyrosine kinase.[9][13] By displacing ATP from the kinase domain's binding pocket, these inhibitors block the autophosphorylation of EGFR and halt downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation and survival.[10][17]

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Phospho EGFR Autophosphorylation EGFR->Phospho Mediates Quinazoline 4-Anilinoquinazoline Derivative Quinazoline->EGFR Binds to ATP Pocket Quinazoline->Phospho Inhibits ATP ATP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Phospho->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Tumor Tumor Growth Proliferation->Tumor

Caption: Mechanism of Quinazoline-based EGFR Inhibitors.

Protocol: In Vitro Evaluation of Cytotoxicity (MTT Assay)

Once a series of this compound derivatives has been synthesized, a crucial next step is to evaluate their biological activity. The MTT assay is a standard, colorimetric method for assessing cell viability and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[18][19][20][21]

Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[19][22] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[22]

G start Start: Seed Cells in 96-well Plate incubate1 Incubate (24h) Allow cells to attach start->incubate1 treat Treat Cells with Quinazoline Derivatives (Varying Concentrations) incubate1->treat incubate2 Incubate (48-72h) Drug exposure period treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (4h) Allow formazan formation add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Analyze Data: Calculate IC50 read->analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Synthesized quinazoline derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO) to the respective wells.

  • Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[19]

  • Incubate for 4 hours at 37°C.[19] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19][20] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[20]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot the viability percentage against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure influences biological activity. For this compound derivatives, SAR analysis helps identify key pharmacophoric features and guides the design of more potent and selective analogues.

Key SAR Insights for Quinazoline Derivatives:
  • Position 2 Substitutions: The chloro group at the C2 position is an excellent leaving group, allowing for the introduction of various nucleophiles (amines, thiols, etc.). This position is critical for modulating activity. For instance, replacing the chloro group with specific substituted amines can significantly enhance tubulin polymerization inhibitory activity.[4][16]

  • Position 4 Substitutions: The phenyl group at C4 is a key feature. Modifications on this ring, such as the introduction of electron-donating or electron-withdrawing groups, can drastically alter the compound's potency and target selectivity.[16][23] For EGFR inhibitors, this position is typically occupied by a substituted aniline moiety, which is crucial for binding to the ATP pocket.[9][24]

  • Substitutions on the Quinazoline Core: Adding substituents to the benzene ring of the quinazoline core (e.g., at positions 6 and 7) can improve properties like solubility, cell permeability, and target affinity. Methoxy groups at these positions, for example, are common in many potent EGFR inhibitors.[24][25]

Example Data Table for SAR Analysis

The following table presents hypothetical IC₅₀ data for a series of 2-substituted-4-phenylquinazoline derivatives against the A549 lung cancer cell line, illustrating how structural modifications can impact cytotoxic activity.

Compound IDR-Group at C2A549 Cell Line IC₅₀ (µM)[16][26]
1a (Lead) -Cl0.30
1b -OCH₃5.2
1c -NH₂1.5
1d -NH(CH₃)0.9
1e -NH-Cyclopropyl0.15
1f -S-CH₃2.8

Interpretation: From this data, a clear SAR trend emerges. The parent chloro compound (1a) has good activity. Replacing chlorine with a methoxy group (1b) or a simple thiol (1f) is detrimental. Introducing nitrogen-based substituents is beneficial, with a secondary amine (1d) being better than a primary amine (1c). The highest potency is achieved with a cyclopropylamino group (1e), suggesting that a small, constrained lipophilic group at this position is favorable for activity against A549 cells. This type of analysis is crucial for guiding the next round of synthesis and optimization.

Conclusion and Future Directions

The this compound scaffold is a highly valuable platform in medicinal chemistry for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries targeting key cancer pathways like tubulin dynamics and EGFR signaling. The protocols and methodologies outlined in this document provide a robust framework for researchers to synthesize, evaluate, and optimize these promising compounds.

Future research should focus on developing derivatives with improved selectivity for cancer cells over normal cells to minimize side effects, overcoming mechanisms of drug resistance (such as mutations in the EGFR T790M gatekeeper residue), and exploring novel therapeutic applications beyond oncology. The integration of computational modeling and advanced biological screening techniques will undoubtedly accelerate the discovery of the next generation of quinazoline-based therapeutics.

References

Palladium-catalyzed cross-coupling reactions of 2-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-phenylquinazoline

Authored by a Senior Application Scientist

Introduction: The Quinazoline Scaffold and its Strategic Importance

The quinazoline core is a privileged heterocyclic motif, forming the structural backbone of numerous biologically active compounds and pharmaceuticals.[1] Its rigid, planar structure and capacity for diverse molecular interactions make it a cornerstone in medicinal chemistry.[2] Notably, quinazoline derivatives are central to several FDA-approved drugs, including the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib, used in cancer therapy, and the antihypertensive agent prazosin.[3][4][5]

The development of efficient and selective methods for the functionalization of the quinazoline scaffold is therefore of paramount importance for drug discovery professionals.[5] this compound serves as a highly versatile and strategic building block in this endeavor. The presence of a reactive chlorine atom at the C2 position allows for the introduction of a wide array of molecular fragments through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of libraries of novel compounds for biological screening.[6] This guide provides detailed application notes and validated protocols for the most pivotal palladium-catalyzed cross-coupling reactions of this compound, designed for researchers, scientists, and professionals in drug development.

Reactivity at the C2 Position

In polyhalogenated quinazolines, the C4 position is generally the most electrophilic and, therefore, more susceptible to nucleophilic attack and palladium-catalyzed coupling.[7] For instance, in 2,4-dichloroquinazoline, cross-coupling reactions occur with exclusive selectivity at the C4 position.[4][7] However, with the C4 position occupied by a stable phenyl group, this compound offers a predictable and selective handle for functionalization at the C2 position. This singular point of reactivity makes it an ideal substrate for building molecular complexity in a controlled manner.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[8][9] Its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it a first-choice reaction for library synthesis.[10][11]

Causality Behind Experimental Choices

The success of the Suzuki-Miyaura coupling hinges on a synergistic interplay of several components:

  • Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): These Pd(II) or Pd(0) sources are reduced in situ to the catalytically active Pd(0) species that initiates the catalytic cycle.[12]

  • Phosphine Ligand (e.g., SPhos, XPhos, P(t-Bu)₃): Bulky, electron-rich phosphine ligands are crucial. They stabilize the Pd(0) center, promote the rate-limiting oxidative addition step with the aryl chloride, and facilitate the final reductive elimination step to release the product.[11][13]

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[11][12]

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF): Anhydrous, degassed solvents are critical to prevent catalyst deactivation and competing side reactions like protodeboronation. A small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and formation of the active boronate species.[14]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-(4-methoxyphenyl)-4-phenylquinazoline

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq., e.g., 240.7 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq., 182.3 mg, 1.2 mmol), Palladium(II) Acetate (Pd(OAc)₂; 0.02 eq., 4.5 mg, 0.02 mmol), and SPhos (0.04 eq., 16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add potassium phosphate (K₃PO₄; 2.0 eq., 424.6 mg, 2.0 mmol) followed by anhydrous, degassed 1,4-dioxane (0.1 M solution relative to the chloride, e.g., 10 mL).

  • Reaction Execution: Place the sealed Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring the Reaction: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Cl) pd0->oa_complex Oxidative Addition trans_complex L₂PdII(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product start Ar-Cl start->oa_complex boronic Ar'B(OH)₂ + Base boronic->trans_complex

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Data Presentation: Representative Substrate Scope

The following table summarizes expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on established precedents.

EntryBoronic Acid PartnerProductExpected Yield (%)
14-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-phenylquinazoline80-90%
23-Thienylboronic acid4-Phenyl-2-(thiophen-3-yl)quinazoline75-85%
34-(Trifluoromethyl)phenylboronic acid4-Phenyl-2-(4-(trifluoromethyl)phenyl)quinazoline70-80%
4Pyridin-3-ylboronic acid4-Phenyl-2-(pyridin-3-yl)quinazoline65-75%

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[15][16] This reaction is particularly valuable for synthesizing stilbene analogs and other vinylated aromatic systems.[17]

Causality Behind Experimental Choices
  • Palladium Catalyst (e.g., Pd(OAc)₂): As with other cross-couplings, a palladium source is essential to initiate the catalytic cycle.[18]

  • Ligand (e.g., PPh₃, P(o-tol)₃): Phosphine ligands are typically required to stabilize the catalyst and promote the reaction, although some "ligandless" protocols exist, often relying on the solvent or other species to play a coordinating role.[15]

  • Base (e.g., Et₃N, NaOAc, K₂CO₃): A mild inorganic or organic base is required to neutralize the hydrogen halide (HCl) formed during the catalytic cycle, regenerating the active Pd(0) catalyst.[18]

  • Alkene Partner (e.g., Styrene, n-Butyl acrylate): The alkene must have at least one vinylic hydrogen. Electron-deficient alkenes often react more efficiently.[16]

Detailed Experimental Protocol: Heck Reaction

Reaction: Synthesis of 4-phenyl-2-styrylquinazoline

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq., 240.7 mg, 1.0 mmol), styrene (1.5 eq., 156.2 mg, 1.5 mmol), Pd(OAc)₂ (0.03 eq., 6.7 mg, 0.03 mmol), and tri(o-tolyl)phosphine (P(o-tol)₃; 0.06 eq., 18.3 mg, 0.06 mmol).

  • Reagent Addition: Add potassium carbonate (K₂CO₃; 1.5 eq., 207.3 mg, 1.5 mmol) and anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Execution: Seal the tube tightly and heat in an oil bath at 120-140 °C for 18-36 hours.

  • Monitoring the Reaction: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: After removing the solvent under reduced pressure, purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.

Catalytic Cycle: Heck Reaction

Heck_Cycle pd0 Pd⁰L₂ oa_complex ArPdII(Cl)L₂ pd0->oa_complex Oxidative Addition insertion_complex [ArPdII(alkene)L₂]⁺Cl⁻ oa_complex->insertion_complex Alkene Coordination & Migratory Insertion beta_hydride_complex HPdII(Cl)L₂ insertion_complex->beta_hydride_complex β-Hydride Elimination product Ar-alkene insertion_complex->product beta_hydride_complex->pd0 Reductive Elimination of HCl (with Base) start Ar-Cl start->oa_complex alkene Alkene alkene->insertion_complex base Base base->beta_hydride_complex

Figure 2: Catalytic Cycle of the Mizoroki-Heck Reaction.

Sonogashira Coupling: C(sp²)-C(sp) Alkynylation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating internal alkynes.[19] This reaction is indispensable for synthesizing complex molecules, natural products, and materials with extended π-systems.[20] It uniquely employs a dual-catalyst system of palladium and copper.

Causality Behind Experimental Choices
  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): The palladium complex orchestrates the main catalytic cycle, involving oxidative addition of the aryl chloride and reductive elimination of the final product.[21]

  • Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt is crucial for the copper cycle. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself and readily undergoes transmetalation with the palladium center.[19]

  • Base (e.g., Et₃N, DiPEA): A strong amine base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the HCl byproduct.[20]

  • Solvent (e.g., THF, DMF): Anhydrous, degassed polar aprotic solvents are typically used to ensure the solubility of all components.

Detailed Experimental Protocol: Sonogashira Coupling

Reaction: Synthesis of 4-phenyl-2-(phenylethynyl)quinazoline

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq., 240.7 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.03 eq., 21.1 mg, 0.03 mmol), and Copper(I) Iodide (CuI; 0.05 eq., 9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under argon, add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N; 2.5 eq., 0.35 mL, 2.5 mmol). Stir to dissolve. Finally, add phenylacetylene (1.2 eq., 0.13 mL, 1.2 mmol) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required.

  • Monitoring the Reaction: Monitor by TLC, visualizing the consumption of the starting material and the appearance of the UV-active product spot.

  • Work-up: Upon completion, filter the reaction mixture through Celite to remove the ammonium salt and catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM), wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash column chromatography (silica gel, hexane/ethyl acetate).

Catalytic Cycles: Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd⁰L₂ oa_complex ArPdII(Cl)L₂ pd0->oa_complex Oxidative Addition trans_complex ArPdII(C≡CR)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-C≡CR trans_complex->product cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide with R-C≡CH + Base cu_acetylide->oa_complex (to Transmetalation) cu_acetylide->cu_halide

Figure 3: Interlinked Catalytic Cycles of the Sonogashira Reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[22] This reaction has revolutionized the synthesis of anilines, N-heterocycles, and other amine-containing pharmaceuticals, replacing harsher classical methods.[23]

Causality Behind Experimental Choices
  • Catalyst System (e.g., Pd₂(dba)₃ + Ligand or Pre-catalyst): The choice of ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective. They facilitate both the oxidative addition and the challenging C-N reductive elimination step.[22][24] Using pre-formed catalysts (e.g., BrettPhos Pd G4) can improve reproducibility.[25]

  • Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile that coordinates to the palladium center. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.[26]

  • Amine: The reaction is broadly applicable to primary and secondary alkyl and aryl amines. Ammonia equivalents can also be used to synthesize primary anilines.[23]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of N-benzyl-4-phenylquinazolin-2-amine

  • Reaction Setup (Glovebox): Inside a nitrogen-filled glovebox, add to a vial: this compound (1.0 eq., 240.7 mg, 1.0 mmol), BrettPhos Pd G3 pre-catalyst (0.02 eq., 18.1 mg, 0.02 mmol), and Sodium tert-butoxide (NaOt-Bu; 1.4 eq., 134.5 mg, 1.4 mmol).

  • Reagent Addition (Glovebox): Add anhydrous, degassed toluene (5 mL), followed by benzylamine (1.1 eq., 0.12 mL, 1.1 mmol).

  • Reaction Execution: Seal the vial with a PTFE-lined cap. Remove it from the glovebox and place it in a pre-heated heating block at 100 °C. Stir for 16-24 hours.

  • Monitoring the Reaction: Monitor by LC-MS to confirm product formation and consumption of starting materials.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and partition with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to afford the desired N-arylated amine.[25]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd⁰L oa_complex L-PdII(Ar)(Cl) pd0->oa_complex Oxidative Addition amido_complex L-PdII(Ar)(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product start Ar-Cl start->oa_complex amine HNR₂ + Base amine->oa_complex

Figure 4: Catalytic Cycle of the Buchwald-Hartwig Amination.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto an aromatic scaffold is a valuable transformation, as nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various heterocycles. Palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative to classical methods like the Sandmeyer or Rosenmund-von Braun reactions.[27]

Causality Behind Experimental Choices
  • Cyanide Source: Historically, toxic sources like KCN or Zn(CN)₂ were used. Modern protocols increasingly favor the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic, stable, and inexpensive cyanide source.[28][29][30]

  • Catalyst System: Catalyst deactivation by free cyanide ions is a major challenge.[27] The use of highly active palladacycle pre-catalysts or robust phosphine ligands (e.g., cataCXium A, CM-phos) is crucial to prevent catalyst poisoning and achieve high turnover numbers.[29][31]

  • Solvent and Base: A mixture of an organic solvent and water (e.g., MeCN/water) can improve the solubility of K₄[Fe(CN)₆].[31] A simple inorganic base like sodium carbonate is typically sufficient.

Detailed Experimental Protocol: Cyanation

Reaction: Synthesis of 4-phenylquinazoline-2-carbonitrile

  • Reaction Setup: To a reaction vial, add this compound (1.0 eq., 240.7 mg, 1.0 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O; 0.5 eq., 211.3 mg, 0.5 mmol), and sodium carbonate (Na₂CO₃; 2.0 eq., 212.0 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., a G3-palladacycle, 0.01 eq.) and the appropriate ligand (e.g., cataCXium A, 0.02 eq.).

  • Solvent Addition: Add a degassed mixture of acetonitrile (MeCN) and water (e.g., 5:1 ratio, 6 mL total).

  • Reaction Execution: Seal the vial and heat in an oil bath at 70-100 °C for 12-24 hours.[31]

  • Monitoring the Reaction: Monitor the formation of the nitrile product by LC-MS and/or IR spectroscopy (looking for the characteristic C≡N stretch around 2230 cm⁻¹).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with more ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to isolate the aryl nitrile.

Catalytic Cycle: Palladium-Catalyzed Cyanation

Cyanation_Cycle pd0 Pd⁰L₂ oa_complex L₂PdII(Ar)(Cl) pd0->oa_complex Oxidative Addition cyano_complex L₂PdII(Ar)(CN) oa_complex->cyano_complex Transmetalation (CN⁻ transfer) cyano_complex->pd0 Reductive Elimination product Ar-CN cyano_complex->product start Ar-Cl start->oa_complex cyanide [Fe(CN)₆]⁴⁻ cyanide->oa_complex

Figure 5: Catalytic Cycle for Cyanation using K₄[Fe(CN)₆].

References

Application Note: Accelerated N-arylation of 4-Chloroquinazolines via Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Need for Greener Synthesis

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Specifically, 4-anilinoquinazoline derivatives have garnered significant attention as potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). This has led to the development of several FDA-approved anticancer drugs, including gefitinib (Iressa®) and erlotinib (Tarceva®), which have revolutionized the treatment of certain cancers.[1]

Traditionally, the synthesis of these vital compounds involves the nucleophilic substitution of a 4-chloroquinazoline with an appropriate aniline. However, conventional heating methods often require prolonged reaction times (up to 12 hours or more), high temperatures, and can result in low to moderate yields, particularly when using electron-poor anilines.[1][2][3] These limitations create a bottleneck in drug discovery, where rapid synthesis and diversification of compound libraries are paramount.

Microwave-assisted organic synthesis (MAOS) offers a powerful solution to these challenges.[4][5][6] By utilizing dielectric heating, microwave irradiation provides rapid, uniform, and efficient energy transfer directly to polar molecules in the reaction mixture.[4][6][7] This technology dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[6][7] This application note provides a detailed protocol for the microwave-assisted N-arylation of 4-chloroquinazolines, offering a greener, more efficient pathway for the synthesis of medicinally relevant molecules.[5][8]

Reaction Mechanism and the Rationale for Microwave Irradiation

The N-arylation of 4-chloroquinazolines can proceed through a direct nucleophilic aromatic substitution (SNAr) or, for a broader substrate scope including less reactive anilines, a palladium-catalyzed Buchwald-Hartwig amination.[9][10]

The Role of Microwave Energy: Conventional heating relies on thermal conduction, which is slow and can create temperature gradients within the reaction vessel. In contrast, microwave energy interacts directly with molecules possessing a dipole moment (such as the polar solvents and reagents used in this protocol).[4] This interaction causes rapid molecular rotation and friction, generating heat volumetrically and homogeneously throughout the sample.[6] This instantaneous, localized heating allows the reaction mixture to reach the target temperature in seconds, overcoming the activation energy barrier much more efficiently than conventional methods and leading to dramatic rate enhancements.[5][7]

Catalytic vs. Non-Catalytic Pathways:

  • Non-Catalytic (SNAr): For many substrates, especially with electron-rich anilines, the high temperatures achievable with microwave heating are sufficient to drive the reaction without a catalyst.[2][11] Solvents like 2-propanol or THF/water mixtures are commonly used.[1][2][3]

  • Palladium-Catalyzed (Buchwald-Hartwig Amination): For more challenging couplings, such as those involving sterically hindered or electron-deficient anilines, a palladium catalyst is employed.[9][12] The catalytic cycle (see diagram below) involves the oxidative addition of the palladium(0) catalyst to the 4-chloroquinazoline, followed by coordination of the aniline, deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the catalyst.[9][10][13] Microwave irradiation is highly effective in accelerating each step of this catalytic cycle.

Generalized Experimental Protocol

This protocol describes a general method for the microwave-assisted coupling of a 4-chloroquinazoline derivative with an aniline. Researchers should optimize parameters for their specific substrates.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Molar Eq.Example Amount
4-ChloroquinazolineC₈H₅ClN₂164.591.0165 mg (1.0 mmol)
Substituted AnilineVariesVaries1.0 - 1.21.0 - 1.2 mmol
Solvent (e.g., 2-Propanol)C₃H₈O60.10-10 - 15 mL
Optional: Pd₂(dba)₃C₅₄H₄₂O₃Pd₂915.720.0546 mg (0.05 mmol)
Optional: XPhosC₃₃H₄₅P480.680.1048 mg (0.10 mmol)
Optional: NaOtBuC₄H₉NaO96.101.4135 mg (1.4 mmol)

Catalyst, ligand, and base are for the optional Buchwald-Hartwig protocol and may not be necessary for all substrates.

Equipment
  • Monowave or multimode microwave synthesizer

  • 10 mL or 35 mL microwave reaction vial with a snap cap

  • Magnetic stir bar

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Vial Preparation: Place the 4-chloroquinazoline (1.0 eq.), the desired aniline (1.0-1.2 eq.), and a magnetic stir bar into a clean, dry microwave reaction vial. If using the catalytic method, add the palladium catalyst, ligand, and base at this stage.

  • Solvent Addition: Add the chosen solvent (e.g., 2-propanol or toluene, ~10-15 mL) to the vial.

  • Sealing: Securely seal the vial with the cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters. A typical starting point is a temperature of 150 °C with a hold time of 10-30 minutes and a maximum power of 200-300 W.[14] The reaction should be run with magnetic stirring.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically below 50°C) using the instrument's compressed air cooling system.

  • Work-up:

    • Once cooled, carefully open the vial.

    • Filter the reaction mixture through a pad of Celite to remove any catalyst residue, washing with a small amount of ethyl acetate or dichloromethane.

    • Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-aryl-4-aminoquinazoline.

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram outlines the key steps of the microwave-assisted N-arylation protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: 4-Chloroquinazoline, Aniline, (Catalyst/Base) B Add Solvent & Stir Bar to Vial C Seal Vial D Microwave Irradiation (e.g., 150°C, 10-30 min) C->D E Cool Reaction Vial D->E F Filter & Concentrate G Column Chromatography H Characterize Pure Product

Caption: Experimental workflow for microwave-assisted N-arylation.

Simplified Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed amination reaction.

G pd0 Pd(0)L pd2_complex Ar-Pd(II)L(X) pd0->pd2_complex Oxidative Addition amine_complex [Ar-Pd(II)L(NHR')]+ pd2_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)L(NR') amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product reagents Ar-X + R'NH2 base Base

Caption: Simplified Buchwald-Hartwig C-N coupling cycle.

Expected Results and Troubleshooting

Microwave-assisted N-arylation of 4-chloroquinazolines consistently provides good to excellent yields in drastically reduced reaction times compared to conventional methods.[1][2]

Representative Yields
EntryAniline DerivativeSolventTime (min)Temp (°C)Yield (%)Reference
12-Aminopyridine2-Propanol20Reflux (MW)98.8[2]
24-Chloroaniline2-Propanol20Reflux (MW)95.2[2]
3p-AnisidineTHF/H₂O1015090[1][3]
4N-MethylanilineTHF/H₂O1015085[1][3]
5o-ToluidineTHF/H₂O12015074[1]
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Insufficient temperature/time.- Poor microwave absorption.- Deactivated catalyst.- Increase temperature or extend reaction time.- Switch to a more polar solvent (e.g., DMF, NMP) or add a polar co-solvent.- Use a palladium pre-catalyst or ensure an inert atmosphere for the reaction setup.
Incomplete Reaction - Steric hindrance from bulky substrates.- Poor nucleophilicity of the aniline.- Switch to a more robust catalytic system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos) and a stronger base (NaOtBu or K₂CO₃).[12][14][15]
Side Product Formation - Decomposition at high temperatures.- Hydrolysis of the chloroquinazoline.- Lower the reaction temperature and incrementally increase the time.- Ensure the use of anhydrous solvents.

Conclusion

The microwave-assisted N-arylation of 4-chloroquinazolines is a robust, rapid, and highly efficient method for synthesizing a diverse range of 4-anilinoquinazoline derivatives. This protocol significantly shortens reaction times from many hours to typically under 30 minutes, improves yields, and aligns with the principles of green chemistry by reducing energy consumption and often minimizing solvent use.[5][8] The technique's versatility, accommodating both catalyzed and uncatalyzed pathways, makes it an indispensable tool for medicinal chemists and researchers in drug discovery, facilitating the accelerated development of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis and Evaluation of 4-Anilinoquinazoline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Anilinoquinazolines in Oncology

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-anilinoquinazoline derivatives have emerged as a cornerstone in modern oncology, primarily due to their potent inhibitory activity against key signaling proteins involved in cancer progression.[1] A significant number of these compounds function as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[2] EGFR is a transmembrane receptor that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and metastasis.[3][4] In many cancer types, including non-small-cell lung cancer (NSCLC), breast, and colon cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4]

4-Anilinoquinazoline-based drugs, such as Gefitinib (Iressa) and Erlotinib (Tarceva), have been successfully developed and approved for the treatment of certain cancers.[3] These molecules competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[5][6] This targeted approach offers a more specific and less toxic alternative to traditional chemotherapy. The continuous research in this area focuses on synthesizing novel derivatives with improved efficacy, better selectivity, and the ability to overcome drug resistance, a common challenge with existing EGFR inhibitors.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in-vitro evaluation of 4-anilinoquinazoline derivatives as potential anticancer agents.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The primary mechanism by which 4-anilinoquinazoline derivatives exert their anticancer effects is through the inhibition of EGFR tyrosine kinase activity. The 4-anilinoquinazoline core structure mimics the adenine moiety of ATP, allowing it to fit into the ATP-binding pocket of the EGFR kinase domain.[6][8] The aniline substituent at the 4-position can be modified to enhance binding affinity and selectivity. Key interactions typically involve hydrogen bonding between the N1 and N3 atoms of the quinazoline ring and amino acid residues within the ATP-binding site, such as Met793 and Thr790.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR PI3K PI3K/AKT Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS EGF EGF (Ligand) EGF->EGFR Activation Anilinoquinazoline 4-Anilinoquinazoline Derivative Anilinoquinazoline->EGFR Inhibition ATP ATP ATP->EGFR Binding Proliferation Cell Proliferation, Survival, Metastasis PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibition RAS->Proliferation

Caption: EGFR Signaling Pathway Inhibition by 4-Anilinoquinazolines.

By blocking the binding of ATP, these inhibitors prevent the phosphorylation of the tyrosine kinase domain, thereby inhibiting the activation of downstream signaling pathways critical for cancer cell survival and proliferation.

General Synthesis Protocol for 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazoline derivatives typically involves a multi-step process, with the key final step being the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with a substituted aniline.[9]

Synthesis_Workflow Start Substituted Anthranilic Acid Step1 Cyclization with Formamide or Chloroacetonitrile Start->Step1 Intermediate1 2,4-Disubstituted Quinazolin-4(3H)-one Step1->Intermediate1 Step2 Chlorination with SOCl₂ or POCl₃ Intermediate1->Step2 Intermediate2 4-Chloroquinazoline Intermediate Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution Intermediate2->Step3 Aniline Substituted Aniline Aniline->Step3 Product 4-Anilinoquinazoline Derivative Step3->Product

Caption: General Synthetic Workflow for 4-Anilinoquinazoline Derivatives.

Step-by-Step Protocol:

Step 1: Synthesis of the Quinazolin-4(3H)-one Intermediate

  • Rationale: The initial step involves the construction of the core quinazoline ring system. A common method is the cyclization of a substituted anthranilic acid with a suitable one-carbon source.

  • Procedure:

    • To a solution of substituted anthranilic acid (1 equivalent) in an appropriate solvent (e.g., ethanol), add chloroacetonitrile (3 equivalents).[10]

    • Stir the reaction mixture at room temperature for 2 hours.[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product, a 2-chloromethyl-4(3H)-quinazolinone, often precipitates and can be collected by filtration, washed with a cold solvent, and dried.[10]

Step 2: Chlorination of the Quinazolin-4(3H)-one

  • Rationale: To facilitate the subsequent nucleophilic substitution, the hydroxyl group at the 4-position of the quinazolinone is converted to a more reactive chloro group.

  • Procedure:

    • Suspend the dried quinazolin-4(3H)-one intermediate (1 equivalent) in a mixture of an anhydrous solvent like toluene and a base such as diisopropylethylamine (DIPEA).[10]

    • Add a chlorinating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), dropwise at 0°C.[10]

    • Heat the reaction mixture at reflux for several hours until the reaction is complete as indicated by TLC.

    • After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

    • The resulting precipitate, the 4-chloroquinazoline intermediate, is collected by filtration, washed with water, and dried.

Step 3: Synthesis of the Final 4-Anilinoquinazoline Derivative

  • Rationale: This is the crucial step where the desired aniline moiety is introduced via a nucleophilic aromatic substitution reaction at the 4-position of the quinazoline ring.

  • Procedure:

    • Dissolve the 4-chloroquinazoline intermediate (1 equivalent) and the desired substituted aniline (1.1 equivalents) in a suitable solvent such as isopropanol or acetonitrile.

    • The reaction can be carried out under conventional heating or microwave irradiation to accelerate the reaction time.[9]

    • The reaction is typically monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is then purified by recrystallization or column chromatography to yield the pure 4-anilinoquinazoline derivative.

Structural Characterization

The identity and purity of the synthesized compounds must be confirmed using various spectroscopic techniques.

TechniquePurposeExpected Observations
¹H NMR To determine the number and environment of protons.Characteristic peaks for aromatic protons on the quinazoline and aniline rings, as well as any substituents. The NH proton typically appears as a singlet.
¹³C NMR To determine the number and environment of carbon atoms.Resonances for all carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for N-H stretching, C=N stretching of the quinazoline ring, and aromatic C-H stretching.

In-Vitro Anticancer Activity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13] It is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[12][13][14]

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Step1 Incubate for 24h Start->Step1 Step2 Treat cells with varying concentrations of test compounds Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT solution and incubate for 4h Step3->Step4 Step5 Add Solubilization Solution (e.g., DMSO) Step4->Step5 Step6 Measure Absorbance at 570 nm Step5->Step6 End Calculate IC₅₀ values Step6->End

Caption: MTT Assay Workflow for Cytotoxicity Evaluation.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549, MCF-7) in their logarithmic growth phase and determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at an optimal density (typically 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium.[11][15]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the synthesized 4-anilinoquinazoline derivatives in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Gefitinib).

    • Incubate the plate for another 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

    • The percentage of cell viability is calculated using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Representative Anticancer Activity Data

The following table presents a selection of reported IC₅₀ values for some 4-anilinoquinazoline derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.

CompoundCancer Cell LineTargetIC₅₀ (µM)Reference
Gefitinib A549 (NSCLC)EGFR15.59[16]
Erlotinib A549 (NSCLC)EGFR7.26[16]
Compound 8a A431 (Epidermoid Carcinoma)EGFR/VEGFR-21.78[11]
Compound 6j H1975 (NSCLC)EGFR4.38[7]
Compound 18 MGC-803 (Gastric Cancer)-0.85[17]
Compound 7i HT-29 (Colon Cancer)EGFR1.72[4][18]

Conclusion and Future Perspectives

The 4-anilinoquinazoline scaffold remains a highly attractive starting point for the development of novel anticancer agents, particularly EGFR inhibitors. The synthetic route is well-established and amenable to the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The in-vitro evaluation using assays like the MTT provides a robust and high-throughput method for identifying promising lead compounds. Future research in this field will likely focus on the design of derivatives that can overcome acquired resistance to current therapies, exhibit dual inhibitory mechanisms, and possess improved pharmacokinetic profiles.

References

Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Kinase Inhibitors Using 2-Chloro-4-phenylquinazoline

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is recognized in medicinal chemistry as a "privileged scaffold".[1] Its rigid structure provides a well-defined three-dimensional orientation for substituents, enabling potent and selective interactions with a multitude of biological targets.[1] This is particularly evident in oncology, where the quinazoline core has become a cornerstone for the development of targeted therapies against protein tyrosine kinases.[1][2]

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[1] Their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets.[1][3] The 4-anilinoquinazoline framework has proven exceptionally effective as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of kinases.[1][2] This interaction is stabilized by hydrogen bonds between the N-1 and N-3 atoms of the quinazoline ring and key residues within the ATP-binding pocket of the kinase, such as methionine and threonine.[4]

Several FDA-approved drugs, including the first-generation EGFR inhibitors Gefitinib and Erlotinib, are built upon this scaffold, validating its clinical significance.[2][4][5] Beyond EGFR, quinazoline derivatives have been developed to target other crucial kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR), highlighting the scaffold's versatility.[6][7][8]

This guide focuses on the practical application of This compound (CAS: 29874-83-7), a key intermediate for the synthesis of a diverse range of kinase inhibitors.[9][10] The presence of a reactive chlorine atom at the C2 position and a phenyl group at the C4 position offers a versatile platform for introducing molecular diversity through various synthetic transformations.[10] We will explore the core synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind these methodologies for researchers in drug discovery and development.

Core Synthetic Strategies & Mechanistic Rationale

The functionalization of the this compound core primarily relies on the reactivity of the C2-chloro group. This position is susceptible to displacement by nucleophiles and participates readily in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most direct method for introducing diversity at the C2 position is through Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the quinazoline ring's nitrogen atoms activates the C2 position for nucleophilic attack. This reaction is widely used to introduce various amine, alcohol, or thiol functionalities.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product. The presence of a base is often required to deprotonate the incoming nucleophile or to scavenge the HCl byproduct.

  • Causality in Experimental Design: The choice of solvent and base is critical. Polar aprotic solvents like DMF or DMSO can stabilize the charged intermediate, accelerating the reaction. The strength of the base should be matched to the pKa of the nucleophile; stronger bases like sodium hydride are used for less acidic nucleophiles (e.g., alcohols), while weaker bases like potassium carbonate or organic amines (e.g., triethylamine) are suitable for more acidic nucleophiles (e.g., anilines).

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds where SNAr is inefficient, palladium-catalyzed cross-coupling reactions are indispensable tools.

This reaction is a powerful and general method for forming C-N bonds between aryl halides and amines.[11] It offers a broader substrate scope than traditional SNAr, particularly with less nucleophilic or sterically hindered amines.[11][12]

  • Mechanism: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[11]

  • Causality in Experimental Design: The success of the Buchwald-Hartwig reaction hinges on the choice of the palladium catalyst, phosphine ligand, and base. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the oxidative addition and reductive elimination steps.[13][14] A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is necessary to facilitate the deprotonation of the amine within the palladium coordination sphere.[13]

The Suzuki reaction is one of the most versatile methods for forming C-C bonds, coupling an organoboron species (like a boronic acid or ester) with a halide.[15][16] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C2 position.

  • Mechanism: The cycle begins with the oxidative addition of the this compound to the Pd(0) catalyst.[16] Concurrently, the organoboron species is activated by a base to form a more nucleophilic borate complex. This complex then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[16][17]

  • Causality in Experimental Design: A base is essential for activating the boronic acid.[15] Potassium carbonate or potassium phosphate are commonly used.[18][19] The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand depends on the reactivity of the coupling partners.[15][18] The reaction is often performed in a mixture of an organic solvent (like dioxane or toluene) and water to facilitate the dissolution of the inorganic base.[18]

Visualized Synthetic Workflow

The following diagram illustrates the central role of this compound as a versatile starting material for generating diverse kinase inhibitor scaffolds using the primary synthetic strategies discussed.

G cluster_0 cluster_3 A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B + Nucleophile (R-NH2, R-OH) C Buchwald-Hartwig Amination A->C + Amine, Pd Catalyst, Ligand, Base D Suzuki-Miyaura Coupling A->D + Boronic Acid, Pd Catalyst, Base E 2-Amino-4-phenylquinazolines (e.g., Anilines, Amines) B->E F 2-Arylamino-4-phenylquinazolines (Sterically Hindered/Deactivated Amines) C->F G 2-Aryl-4-phenylquinazolines (Bi-aryl Scaffolds) D->G H Kinase Inhibitor Library (EGFR, VEGFR, etc.) E->H F->H G->H

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Application Notes and Protocols

Here we provide detailed, self-validating protocols for the synthesis of representative kinase inhibitor scaffolds.

Protocol 1: Synthesis of a 2-(Anilino)-4-phenylquinazoline via SNAr

This protocol describes a typical nucleophilic aromatic substitution to synthesize a core scaffold found in many EGFR inhibitors.[4][20]

Reaction Scheme:

G reactant1 This compound reagents Isopropanol, HCl (cat.) Reflux reactant1->reagents reactant2 Aniline (or substituted aniline) reactant2->reagents product 2-(Anilino)-4-phenylquinazoline Derivative reagents->product plus1 + plus1->reagents

Caption: SNAr reaction for C-N bond formation.

Materials & Reagents:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-ethynylaniline) (1.1 eq)

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.0 g, 4.15 mmol) and isopropanol (20 mL).

  • Reagent Addition: Add the substituted aniline (1.1 eq, e.g., 0.53 g, 4.57 mmol) to the suspension, followed by one drop of concentrated hydrochloric acid. The acid protonates the quinazoline nitrogen, further activating the C2 position for attack.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. A precipitate of the product hydrochloride salt may form.

  • Neutralization & Extraction: Add saturated sodium bicarbonate solution to neutralize the HCl and deprotonate the product, dissolving the precipitate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(anilino)-4-phenylquinazoline derivative.

Self-Validation & Trustworthiness:

  • Purity: Use high-purity starting materials (>98%).

  • Monitoring: TLC allows for clear visualization of the consumption of the starting material and the formation of the product spot.

  • Characterization: Confirm the final product structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a 2-(Aryl)-4-phenylquinazoline via Suzuki-Miyaura Coupling

This protocol details the formation of a C-C bond, creating a bi-aryl scaffold.

Reaction Scheme:

G reactant1 This compound reagents Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O Heat reactant1->reagents reactant2 Arylboronic Acid reactant2->reagents product 2-(Aryl)-4-phenylquinazoline Derivative reagents->product plus1 + plus1->reagents

Caption: Suzuki coupling for C-C bond formation.

Materials & Reagents:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethyl Acetate

  • Diatomaceous Earth (Celite®)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 16 mL toluene, 4 mL water).

  • Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Heat the mixture to 90-100°C and stir. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired 2-aryl-4-phenylquinazoline product.

Self-Validation & Trustworthiness:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Quality: Boronic acids can degrade over time; use of fresh, high-quality reagents is recommended.

  • Catalyst Removal: Filtration through Celite® is a critical step for removing heterogeneous palladium residues, which is important for downstream biological testing.

Data Presentation & Biological Evaluation

The efficacy of newly synthesized compounds is determined by their ability to inhibit the target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀).[1]

Table 1: Representative Kinase Inhibitory Activity

The following table presents example IC₅₀ values for well-known quinazoline-based inhibitors to provide context for the types of compounds that can be synthesized.

CompoundTarget Kinase(s)IC₅₀ Value (nM)Reference(s)
GefitinibEGFR27[21]
AfatinibEGFR0.5[21]
VandetanibVEGFR-240[6]
Compound 6EGFR, c-Met64.8, 137.4[2]
BPR1K871FLT3, AURKA19, 22[22]
Inhibitor Activity Assay (General Protocol)

A common method to determine IC₅₀ is through an in vitro kinase assay.

  • Assay Setup: In a microplate, the target kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are combined in a buffer solution.

  • Compound Addition: The synthesized inhibitor is added at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Detection: After incubation, the amount of phosphorylated substrate is measured. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.[1]

Signaling Pathway Context: EGFR Inhibition

Understanding the biological context is crucial. Kinase inhibitors function by blocking signaling cascades that drive cancer cell proliferation. The diagram below illustrates how a 4-anilinoquinazoline derivative inhibits the EGFR pathway.

cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGFR EGFR EGFR->EGFR 2. Autophosphorylation RAS RAS-RAF-MAPK Pathway EGFR->RAS 3. Activation PI3K PI3K-AKT Pathway EGFR->PI3K 3. Activation ADP ADP EGFR->ADP Proliferation Cell Proliferation, Survival RAS->Proliferation 4. Signal Transduction PI3K->Proliferation 4. Signal Transduction EGF EGF (Ligand) EGF->EGFR 1. Binding & Dimerization Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which activates downstream pathways like RAS-RAF-MAPK and PI3K-AKT, ultimately promoting cell proliferation.[1] Quinazoline inhibitors compete with ATP for the binding site on the intracellular kinase domain, preventing this phosphorylation and shutting down the pro-survival signals.[1]

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry for the development of potent kinase inhibitors.[10] Its chemical reactivity allows for the facile introduction of diverse functionalities through robust synthetic methods like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By leveraging these strategies, researchers can efficiently generate extensive libraries of novel quinazoline derivatives for screening against a wide range of kinase targets, accelerating the discovery of next-generation targeted cancer therapies.

References

Application Notes & Protocols: Development of Quinazoline-Based Materials for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of Quinazoline Scaffolds in OLED Emitters

The quinazoline core, a fused heterocyclic system of benzene and pyrimidine rings, has emerged as a privileged scaffold in medicinal chemistry and, more recently, in materials science.[1][2] Its inherent electron-deficient nature makes it an excellent electron-acceptor unit for designing advanced organic semiconductors.[3][4] This guide provides an in-depth exploration of the design, synthesis, characterization, and application of quinazoline-based materials, particularly for high-performance Organic Light-Emitting Diodes (OLEDs).

A key focus in modern OLED research is the development of materials capable of Thermally Activated Delayed Fluorescence (TADF). TADF emitters can harvest both singlet and triplet excitons (formed in a 1:3 ratio during electrical excitation) for light emission, enabling theoretical internal quantum efficiencies of 100%.[5] The donor-acceptor (D-A) architecture is central to designing efficient TADF molecules. By strategically coupling an electron-donating moiety with an electron-accepting core, it is possible to spatially separate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This separation minimizes the singlet-triplet energy gap (ΔE_ST), facilitating efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, the defining characteristic of TADF.[3]

Quinazoline derivatives have proven to be exceptional acceptor units in this D-A strategy, leading to green, blue, and even white-light emitting OLEDs with high external quantum efficiencies (EQEs) exceeding 20-28%.[3][6] This document serves as a practical guide for researchers, providing both the theoretical underpinnings and detailed experimental protocols for advancing the field of quinazoline-based OLEDs.

Part 1: Molecular Design & Synthesis

Core Design Strategy: The Donor-Acceptor (D-A) Approach

The foundation for high-performance quinazoline emitters lies in the D-A design. The quinazoline moiety acts as the electron acceptor (A), while various aromatic amines like phenoxazine, carbazole, or acridine derivatives serve as the electron donor (D).[3][5][7]

Causality of Design:

  • HOMO-LUMO Separation: The donor unit primarily constitutes the HOMO, while the acceptor quinazoline core defines the LUMO. A significant spatial separation between the D and A units, often enforced by a twisted conformation, minimizes their orbital overlap.

  • Minimizing ΔE_ST: This HOMO-LUMO separation directly reduces the exchange energy, leading to a small ΔE_ST (typically < 0.2 eV).[3][4] A small gap is critical for overcoming the spin-forbidden transition from the triplet to singlet state via thermal energy at room temperature.

  • Tuning Emission Color: The emission color is determined by the energy gap of the material. This can be finely tuned by modulating the electron-donating strength of the donor, the electron-accepting strength of the quinazoline core, or the nature of the linkage between them.[8][9]

cluster_DA Donor-Acceptor (D-A) Molecule D Electron Donor (e.g., Phenoxazine) - Defines HOMO - High Triplet Energy A Electron Acceptor (Quinazoline Core) - Defines LUMO - Electron Deficient D->A Charge Transfer (CT) upon Excitation S1 Singlet State (S1) (Light Emission) T1 Triplet State (T1) (Non-emissive) S1->T1 T1->S1

Caption: Molecular design strategy for quinazoline-based TADF emitters.

Protocol: Synthesis of a Representative D-A Emitter

This protocol details the synthesis of a phenoxazine-quinazoline derivative via a Suzuki-Miyaura coupling reaction, a common and efficient method for forming C-C bonds in these systems.[3]

Objective: To synthesize 10-(4-(quinazolin-4-yl)phenyl)-10H-phenoxazine.

Materials:

  • 4-Chloroquinazoline

  • (4-(10H-phenoxazin-10-yl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup:

    • To a 100 mL two-neck round-bottom flask, add 4-chloroquinazoline (1.0 mmol), (4-(10H-phenoxazin-10-yl)phenyl)boronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).

    • Add Pd(OAc)₂ (0.03 mmol) and PPh₃ (0.12 mmol) as the catalyst system.

    • Fit the flask with a reflux condenser and a nitrogen inlet.

    • Evacuate the flask and backfill with high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Rationale: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.

  • Solvent Addition & Reflux:

    • Add degassed toluene (30 mL) and degassed water (10 mL) to the flask via syringe. Rationale: Degassing the solvents removes dissolved oxygen. Water is required for the Suzuki coupling mechanism to dissolve the inorganic base.

    • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water (50 mL) and extract with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate solvent gradient. Rationale: This step is crucial to remove unreacted starting materials, catalyst residues, and byproducts, which can act as quenching sites in an OLED device.

    • For ultimate purity required for OLED fabrication, the material should be further purified by temperature-gradient vacuum sublimation. This process removes any residual solvent and non-volatile impurities.

Part 2: Physicochemical Characterization

Thorough characterization is essential to validate the material's structure and predict its performance in an OLED.

Structural and Thermal Analysis
  • ¹H & ¹³C NMR Spectroscopy: Confirms the chemical structure and purity of the synthesized compound.

  • Mass Spectrometry (MS): Verifies the molecular weight.

  • Thermogravimetric Analysis (TGA): Measures the decomposition temperature (T_d), which indicates the material's thermal stability. For OLED applications, a T_d (at 5% weight loss) above 350 °C is desirable to withstand the heat generated during vacuum deposition and device operation.[10]

Protocol: Photophysical Characterization

Objective: To determine the absorption, emission, and quantum efficiency of the material.

Instrumentation: UV-Vis spectrophotometer, fluorescence spectrophotometer, integrating sphere.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the quinazoline compound in a spectroscopic grade solvent (e.g., toluene or cyclohexane) with a concentration of approximately 10⁻⁵ M.[9]

    • For solid-state measurements, prepare a thin film by spin-coating a solution of the material onto a quartz substrate or by doping the emitter into a host matrix like CBP (1,3-bis(N-carbazoly)benzene) at a specific weight percentage (e.g., 6 wt%).[3]

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the solution or film. This reveals the electronic transitions and helps determine the optical bandgap.

  • Photoluminescence (PL) Spectroscopy:

    • Excite the sample at the wavelength of maximum absorption (λ_abs,max).

    • Record the emission spectrum to determine the peak emission wavelength (λ_em) and the full width at half maximum (FWHM), which relates to the color purity.

  • Photoluminescence Quantum Yield (PLQY) Measurement:

    • Use an integrating sphere coupled to the fluorescence spectrophotometer.

    • Measure the emission spectrum of the sample and a blank (solvent or host film only).

    • The software calculates the PLQY by comparing the number of photons emitted to the number of photons absorbed. A high PLQY (>80%) is critical for efficient emitters.[6][8]

Protocol: Electrochemical Characterization

Objective: To determine the HOMO and LUMO energy levels using Cyclic Voltammetry (CV).

Instrumentation: Potentiostat with a three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl; counter electrode: platinum wire).

Step-by-Step Protocol:

  • Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed solvent like dichloromethane or acetonitrile.

  • Measurement:

    • Dissolve a small amount of the quinazoline material in the electrolyte solution.

    • Scan the potential to record the oxidation and reduction waves.

    • Use the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard for calibration.

  • Calculation:

    • The HOMO level can be estimated from the onset of the first oxidation potential (E_ox) using the formula: HOMO = -[E_ox (vs Fc/Fc⁺) + 5.1] eV .

    • The LUMO level can be estimated from the onset of the first reduction potential (E_red): LUMO = -[E_red (vs Fc/Fc⁺) + 5.1] eV .

    • Rationale: These energy levels are crucial for designing the OLED device structure, as they determine the energy barriers for charge injection from adjacent layers.

Property Typical Value for High-Performance Quinazoline Emitter Reference
PLQY (in host film)67% - 96%[3][6]
Emission Peak (λ_em)450 nm (Blue) to 550 nm (Green)[8][10]
ΔE_ST0.04 eV - 0.22 eV[3][11]
Decomposition Temp. (T_d)> 350 °C[10]

Table 1: Key photophysical and thermal properties of representative quinazoline-based OLED materials.

Part 3: OLED Device Fabrication & Evaluation

Device Architecture and Energy Level Alignment

A typical multilayer OLED structure is required to ensure efficient charge injection, transport, and recombination within the emissive layer (EML).[12]

cluster_device OLED Device Stack cluster_energy Energy Level Diagram (eV) Al Cathode (Al) LiF EIL (LiF) ETL ETL (e.g., TmPyPB) EML EML (Host:Quinazoline Emitter) HTL HTL (e.g., TAPC) ITO Anode (ITO) Substrate Glass Substrate l_anode Anode l_htl HTL l_eml EML l_etl ETL l_cathode Cathode anode_wf htl_homo anode_wf->htl_homo Hole Injection eml_homo htl_homo->eml_homo htl_lumo eml_lumo etl_homo etl_lumo etl_lumo->eml_lumo cathode_wf cathode_wf->etl_lumo Electron Injection

Caption: Typical OLED device stack and corresponding energy level diagram.

Protocol: OLED Fabrication via Thermal Evaporation

Objective: To fabricate a functional OLED device using the synthesized quinazoline emitter.

Environment: Class 1000 cleanroom or better; high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).

Step-by-Step Protocol:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.

  • Organic Layer Deposition:

    • Load the cleaned substrate and crucibles containing the organic materials into the thermal evaporation chamber.

    • Deposit the layers sequentially without breaking vacuum. A typical device architecture is:

      • Hole-Transport Layer (HTL): TAPC (30 nm) at a rate of 1-2 Å/s.[3]

      • Emissive Layer (EML): Co-evaporate the host (e.g., CBP) and the quinazoline emitter (e.g., 6 wt%) to a thickness of 35 nm. The deposition rates must be carefully controlled to achieve the desired doping concentration.[3]

      • Electron-Transport Layer (ETL): TmPyPB (55 nm) at a rate of 1-2 Å/s.[3]

  • Cathode Deposition:

    • Deposit a thin Electron-Injection Layer (EIL) of Lithium Fluoride (LiF) (1 nm) at a rate of 0.1-0.2 Å/s.[3]

    • Deposit the metal cathode, typically Aluminum (Al) (100 nm), at a rate of 2-5 Å/s.[3]

  • Encapsulation:

    • Immediately transfer the completed device to a nitrogen-filled glovebox without exposure to air or moisture.

    • Encapsulate the device using a glass lid and UV-curable epoxy. A moisture getter is often included within the encapsulated space. Rationale: Organic materials and the reactive cathode are highly sensitive to oxygen and water, which cause rapid degradation and device failure.

Device Performance Evaluation

The fabricated device is tested in ambient conditions using a source measure unit and a calibrated photodetector/spectrometer.

  • Current Density-Voltage-Luminance (J-V-L): Measures the device's electrical and optical output. Key parameters are the turn-on voltage (voltage at which light is first detected, e.g., at 1 cd/m²) and the maximum luminance.

  • External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the electrons injected. This is the most important metric for efficiency. EQE is plotted against current density or luminance to observe the "efficiency roll-off" at high brightness.

  • Electroluminescence (EL) Spectrum: Measures the emission spectrum of the operating device. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from this spectrum to quantify the emission color.

Device Parameter High-Performance Quinazoline OLED Reference
Max. External Quantum Efficiency (EQE)20.5% - 28%[3][6]
Max. Current Efficiency~90 cd/A[6]
Max. Luminance> 16,000 cd/m²[3]
Turn-on Voltage2.6 - 3.2 V[11]
Emission Color (CIE coordinates)Green (~0.35, 0.58), Blue (~0.15, 0.20)[6][8]

Table 2: Typical performance metrics for state-of-the-art OLEDs based on quinazoline emitters.

Conclusion

The quinazoline scaffold provides a robust and versatile platform for the design of next-generation OLED emitters. Through careful application of the donor-acceptor strategy, materials with excellent thermal stability, high photoluminescence quantum yields, and finely tuned emission colors can be rationally synthesized. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and device fabrication processes. By following these validated methodologies, researchers can systematically develop and evaluate novel quinazoline-based materials, paving the way for more efficient and durable OLED displays and lighting solutions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, practical guidance for optimizing the Suzuki-Miyaura cross-coupling reaction with a specific, and often challenging, substrate: 2-Chloro-4-phenylquinazoline. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and achieve high-yield, reproducible results.

The quinazoline core is a vital scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The ability to functionalize this core, for instance, by forming a new carbon-carbon bond at the C-2 position of this compound, is a critical step in the synthesis of novel therapeutic agents. However, the Suzuki coupling of heteroaromatic chlorides, particularly those containing nitrogen, can be notoriously difficult.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you are likely to encounter in your work. We will delve into the "why" behind each experimental parameter, grounding our advice in established mechanistic principles.

I. Understanding the Challenge: Why Can this compound Be a Difficult Substrate?

Before diving into troubleshooting, it's crucial to understand the inherent challenges posed by this substrate.

  • Reduced Reactivity of Aryl Chlorides: The carbon-chlorine bond is significantly stronger and less polar than carbon-bromine or carbon-iodine bonds. This makes the rate-determining oxidative addition step of the catalytic cycle more energetically demanding.[4][5]

  • Nitrogen Heterocycle Complications: The nitrogen atoms in the quinazoline ring can act as Lewis bases and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, preventing it from participating in the catalytic cycle.[2][6] Unprotected N-H groups, if present on a coupling partner, can also interfere with the reaction.[6][7][8]

II. Troubleshooting Guide & FAQs

Q1: My reaction is not proceeding at all. My starting material is largely unrecovered. What are the first things I should check?

This scenario usually points to a fundamental issue with one of the core components of your reaction.

A1: Initial Checks & Common Culprits

  • Inactive Catalyst System: The active Pd(0) species is the workhorse of the Suzuki reaction.[9] If it doesn't form or is quickly deactivated, your reaction will fail.

    • The Ligand is Critical: For a challenging aryl chloride like this compound, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5] You require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands promote the difficult oxidative addition step and stabilize the palladium center.[9][10]

    • Catalyst/Ligand Quality: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under an inert atmosphere. Phosphines are susceptible to oxidation.[11]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[5] It's imperative to thoroughly degas your solvent and the entire reaction setup. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[5][10]

  • Inadequate Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[12][13][14] If the base is too weak, not soluble enough, or simply old and degraded, the reaction will stall. For aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary.[5][10]

  • Insufficient Temperature: Overcoming the high activation energy of the C-Cl bond's oxidative addition often requires elevated temperatures, typically in the range of 80-110 °C.[5][10]

Q2: I'm observing a low yield with a significant amount of starting material remaining. What adjustments should I consider?

Low conversion suggests that while the reaction is initiated, it's either too slow or stalls prematurely.

A2: Strategies to Drive the Reaction to Completion

  • Optimize the Catalyst System:

    • Increase Catalyst Loading: While aiming for low catalyst loading is ideal, for difficult substrates, you may need to increase it to 2-5 mol %.

    • Screen Ligands: If one Buchwald ligand doesn't give the desired result, screen others. The subtle electronic and steric differences between ligands like SPhos and XPhos can have a significant impact.[6][9]

  • Re-evaluate the Base and Solvent:

    • Base Strength and Solubility: The base's effectiveness is tied to its strength and solubility in the reaction medium.[11][15] K₃PO₄ is a good starting point for challenging couplings.[10]

    • Solvent Choice: The solvent must solubilize all components and stabilize the catalytic species.[16][17][18] Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are common.[19][20] The presence of water can be critical, especially when using phosphate bases.[5]

  • Increase Reaction Time and Temperature: Monitor the reaction over a longer period (e.g., 24 hours). If the reaction is sluggish, a modest increase in temperature might be beneficial, but be aware that this can also promote side reactions.[10]

Q3: My starting material is consumed, but the yield of my desired product is low, and I have a complex mixture of byproducts. What's going on?

This is a common and frustrating scenario. It indicates that while your starting material is reactive under the chosen conditions, side reactions are outcompeting the desired cross-coupling.

A3: Identifying and Mitigating Common Side Reactions

  • Protodeboronation: This is a major side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[11] This is particularly problematic with electron-deficient boronic acids.

    • Mitigation Strategies:

      • Choice of Base: Use milder bases like KF or Cs₂CO₃.[11]

      • Anhydrous Conditions: While some water can be beneficial, excess water can be a proton source for this side reaction.[11]

      • Use Boronic Esters: Consider converting your boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, which are less prone to protodeboronation.[11]

  • Homocoupling: This is the self-coupling of your boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or if the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient.[10][21]

    • Mitigation Strategies:

      • Thorough Degassing: Rigorously exclude oxygen from your reaction.[10]

      • Use a Pd(0) Source: Using a precatalyst like Pd₂(dba)₃ or a well-defined Pd(0) complex can sometimes reduce homocoupling.[10]

  • Dehalogenation: This is the reduction of your this compound to 4-phenylquinazoline. This can occur if a hydride source is present, which can happen through side reactions with the solvent or base.[22]

    • Mitigation Strategies:

      • Screen Solvents and Bases: If dehalogenation is a major issue, changing the solvent or base might be necessary.

Q4: How do I select the optimal starting conditions for my optimization screen?

A systematic approach is key to efficiently finding the best conditions.

A4: A Recommended Starting Point for Optimization

The following table provides a set of robust starting conditions for the Suzuki coupling of this compound. This is a good foundation from which to begin your optimization.

Parameter Recommended Starting Condition Rationale & Comments
Palladium Source Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (1-2 mol %)Both are common and effective precatalysts. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is Pd(II) and requires in-situ reduction.[5]
Ligand SPhos or XPhos (2-4 mol %)These are bulky, electron-rich Buchwald ligands, essential for activating the C-Cl bond.[5][9] A ligand-to-palladium ratio of 2:1 is a good starting point.
Base K₃PO₄ (2-3 equivalents)A strong, effective base for challenging aryl chloride couplings.[10]
Solvent 1,4-Dioxane / Water (e.g., 10:1 v/v)A common and effective solvent system. The water can be crucial for the activity of the base.[23]
Temperature 100 °CA sufficiently high temperature to promote the oxidative addition of the aryl chloride.[10]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion.

III. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction conditions.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining for Ar-Cl) Pd0->OxAdd PdII_ArX Ar-Pd(II)L-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product ArX Ar-Cl (Substrate) ArX->OxAdd ArB Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(OH)]⁻ ArB->Boronate Base Base (e.g., K₃PO₄) Base->ArB Activates Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When faced with a challenging reaction, a logical, step-by-step approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Basics Check Reagent Purity & Inert Atmosphere Start->Check_Basics Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Basics->Screen_Ligands If basics are OK Screen_Bases Screen Bases (K₃PO₄, Cs₂CO₃, KF) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (Dioxane, Toluene, THF +/- Water) Screen_Bases->Screen_Solvents Adjust_Temp Increase Temperature (e.g., 80-120°C) Screen_Solvents->Adjust_Temp Analyze_Byproducts Analyze Byproducts (GC-MS, LC-MS, NMR) Adjust_Temp->Analyze_Byproducts Homocoupling Homocoupling Observed? Analyze_Byproducts->Homocoupling If complex mixture Protodeboronation Protodeboronation Observed? Analyze_Byproducts->Protodeboronation If complex mixture Improve_Degassing Improve Degassing Use Pd(0) Source Homocoupling->Improve_Degassing Yes Success Optimized Conditions High Yield Homocoupling->Success No Use_Boronic_Ester Switch to Boronic Ester (Pinacol, MIDA) Protodeboronation->Use_Boronic_Ester Yes Protodeboronation->Success No Improve_Degassing->Success Use_Boronic_Ester->Success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

IV. Experimental Protocol: A Generalized Starting Point

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It should be adapted and optimized for your specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol %)

  • SPhos (0.02 mmol, 2 mol %)

  • K₃PO₄ (2.0 mmol), finely ground

  • 1,4-Dioxane (10 mL), anhydrous and degassed

  • Water (1 mL), degassed

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Degassing: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

V. Conclusion

Optimizing the Suzuki coupling of this compound requires a methodical approach and a solid understanding of the underlying reaction mechanism. The challenges posed by the relatively unreactive C-Cl bond and the potential for catalyst inhibition by the nitrogen-containing heterocycle are significant but can be overcome with the right choice of catalyst, ligand, base, and solvent. By starting with a robust set of initial conditions and systematically troubleshooting issues like low conversion and side product formation, you can successfully synthesize a wide array of valuable 2-aryl-4-phenylquinazoline derivatives for your research and development programs.

References

Common side reactions in the synthesis of 2-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful execution of your experiments.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common two-step approach: the initial formation of 2-phenylquinazolin-4(3H)-one and its subsequent chlorination.

Part A: Synthesis of 2-Phenylquinazolin-4(3H)-one

Question 1: My yield of 2-phenylquinazolin-4(3H)-one is low, and I observe a significant amount of a high-melting point byproduct. What could be the issue?

Answer: A common side reaction in the synthesis of 2-phenylquinazolin-4(3H)-one from anthranilamide and benzoyl chloride is the over-acylation of the starting material. This leads to the formation of N,N'-dibenzoylanthranilamide, which is often a high-melting point solid and can be difficult to separate from the desired product.

Causality & Prevention: This side reaction occurs when an excess of benzoyl chloride is used or when the reaction conditions favor the acylation of both the amino and the amide groups of anthranilamide. To mitigate this:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess (no more than 1.1 equivalents) of benzoyl chloride.

  • Reaction Temperature: Maintain a moderate reaction temperature. High temperatures can promote over-acylation.

  • Order of Addition: Add the benzoyl chloride slowly to the solution of anthranilamide to maintain a low instantaneous concentration of the acylating agent.

Question 2: The reaction to form 2-phenylquinazolin-4(3H)-one is sluggish and does not go to completion. How can I improve the reaction rate and conversion?

Answer: Incomplete reactions can be due to several factors, including insufficient activation of the reactants or suboptimal reaction conditions.

Troubleshooting Strategies:

  • Catalyst: The use of a catalyst such as p-toluenesulfonic acid can facilitate the cyclocondensation of anthranilamides and aldehydes (or their equivalents) under milder conditions.[1]

  • Solvent: The choice of solvent can significantly impact the reaction rate. While various solvents can be used, a high-boiling point aprotic solvent like DMF or DMSO can be effective.

  • Dehydration: The cyclization step involves the elimination of a water molecule. Performing the reaction under conditions that remove water, such as using a Dean-Stark apparatus or adding a dehydrating agent, can drive the equilibrium towards the product.

Part B: Chlorination of 2-Phenylquinazolin-4(3H)-one

Question 3: During the chlorination of 2-phenylquinazolin-4(3H)-one with POCl₃, I am getting a significant amount of an insoluble byproduct. What is this and how can I avoid it?

Answer: This insoluble byproduct is likely a "pseudodimer" which can form from the reaction between a phosphorylated intermediate and unreacted 2-phenylquinazolin-4(3H)-one.[2][3][4][5]

Mechanism & Prevention: The chlorination with POCl₃ proceeds through an initial phosphorylation of the quinazolinone.[2][3][4][5] If the reaction is not properly controlled, this intermediate can react with another molecule of the starting material. To prevent this:

  • Temperature Control: The formation of the phosphorylated intermediate occurs at a lower temperature (below 25 °C). The subsequent conversion to the chloroquinazoline requires heating (70-90 °C).[2][3][4][5] By separating these two stages, pseudodimer formation can be suppressed.

  • Base: The initial phosphorylation is base-mediated. Using a suitable base (e.g., triethylamine, diisopropylethylamine) and ensuring the reaction mixture remains basic during the addition of POCl₃ at a low temperature can prevent the formation of the pseudodimer.[2][3][4][5][6]

Question 4: My final product, this compound, is contaminated with the starting material, 2-phenylquinazolin-4(3H)-one, even after workup. What is causing this?

Answer: This contamination is most likely due to the hydrolysis of the product, this compound, back to 2-phenylquinazolin-4(3H)-one. The chloro group at the 2-position is susceptible to nucleophilic attack by water, especially under acidic or basic conditions.

Troubleshooting & Mitigation:

  • Anhydrous Conditions: Ensure that the chlorination reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

  • Workup Procedure: During the workup, avoid prolonged exposure to aqueous acidic or basic solutions. It is advisable to quench the reaction mixture by pouring it onto crushed ice and then immediately extracting the product into an organic solvent.[6] Neutralize any excess acid carefully with a cold, dilute base solution.

  • Purification: If hydrolysis has occurred, the resulting 2-phenylquinazolin-4(3H)-one can often be removed by column chromatography.

II. Summary of Common Side Products

Side ProductStructureFormation StageReason for FormationPrevention Strategy
N,N'-DibenzoylanthranilamideSynthesis of 2-phenylquinazolin-4(3H)-oneExcess benzoyl chloride or high reaction temperatureControl stoichiometry, slow addition of benzoyl chloride, moderate temperature
"Pseudodimer"Dimeric speciesChlorinationReaction of phosphorylated intermediate with starting materialTemperature control (low temp for phosphorylation, high temp for chlorination), use of a base
2-Phenylquinazolin-4(3H)-one(Starting material)Product (during workup)Hydrolysis of this compoundAnhydrous reaction conditions, careful workup with minimal exposure to aqueous acid/base

III. Experimental Protocols

Protocol 1: Synthesis of 2-Phenylquinazolin-4(3H)-one
  • To a stirred solution of anthranilamide (1.0 eq) in a suitable solvent (e.g., pyridine or DMF), slowly add benzoyl chloride (1.05 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the crude 2-phenylquinazolin-4(3H)-one.

  • Recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Protocol 2: Synthesis of this compound
  • To a flask containing 2-phenylquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, carefully remove the excess POCl₃ under reduced pressure.

  • Pour the cooled residue slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a cold, dilute aqueous solution of sodium bicarbonate or ammonia.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

IV. Visualizing Reaction Pathways and Side Reactions

Main Synthetic Pathway

G A Anthranilamide C 2-Phenylquinazolin-4(3H)-one A->C + Benzoyl Chloride B Benzoyl Chloride B->C E This compound C->E + POCl3 D POCl3 D->E

Caption: Main synthetic route to this compound.

Common Side Reactions

Caption: Key side reactions in the synthesis of this compound.

V. References

  • POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653-1661. --INVALID-LINK--

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. --INVALID-LINK--

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). --INVALID-LINK--

  • POCl3 Chlorination of 4-Quinazolones. (2011). ResearchGate. --INVALID-LINK--

  • POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar. --INVALID-LINK--

  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. (2020). RSC Advances, 10(25), 14786-14790. --INVALID-LINK--

  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. (2019). Molecules, 24(18), 3292. --INVALID-LINK--

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Journal of the Korean Chemical Society, 56(3), 353-358. --INVALID-LINK--

  • Synthetic route for the synthesis of quinazoline derivatives (7–27). (2018). ResearchGate. --INVALID-LINK--

  • One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. (2013). Synthesis, 45(21), 2998-3006. --INVALID-LINK--

  • POCl3 Chlorination of 4-Quinazolones. (2011). Figshare. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Yields in Quinazoline Synthesis from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of quinazolines from anthranilic acid. As a foundational scaffold in medicinal chemistry, optimizing the synthesis of quinazolinones is critical for advancing research and development.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance your experimental outcomes.

Core Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis of 4(3H)-quinazolinone, typically via the Niementowski reaction involving the condensation of anthranilic acid with formamide.[3][4][5]

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A: Low yields in this synthesis are a frequent challenge and can almost always be traced back to three core parameters: reaction temperature, reaction time, and reactant stoichiometry. These factors are interdependent and must be carefully optimized.

Causality Behind Experimental Choices:

  • Reaction Temperature: This is arguably the most critical parameter. The reaction involves a cyclization step that requires significant thermal energy to overcome the activation barrier.[6] However, excessive heat can be detrimental. The starting material, anthranilic acid, is prone to decarboxylation at temperatures above its melting point (~145°C), forming aniline, which can lead to undesired byproducts.[7] Furthermore, formamide itself can decompose at very high temperatures (above 180°C).[7] Therefore, maintaining a stable temperature within the optimal range is crucial for maximizing the yield of the desired product while minimizing degradation and side reactions.[7]

  • Reactant Stoichiometry: The Niementowski reaction is typically performed using an excess of formamide.[7][8] Formamide serves as both a reactant and a high-boiling point solvent, and using it in excess helps to drive the reaction equilibrium towards the product side, ensuring the complete conversion of the limiting reagent, anthranilic acid.[1]

  • Reaction Time: The reaction requires sufficient time for the initial formation of the intermediate N-formylanthranilamide, followed by the rate-determining cyclization step.[1] Incomplete reactions are a common source of low yields. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.[7]

Data Presentation: Recommended Reaction Parameters

ParameterConventional HeatingMicrowave IrradiationRationale & Key Considerations
Temperature 130-160°C[7]150-170°C[1][4]Balances the need for activation energy against the risk of thermal decomposition of starting materials.[7]
Reactant Ratio 1:5 (Anthranilic Acid:Formamide)[1]1:5 (Anthranilic Acid:Formamide)[9]An excess of formamide drives the reaction to completion.[7]
Reaction Time 2-8 hours[1][9]5-15 minutes[1][7]Microwave heating dramatically accelerates the reaction rate.[3] Monitor by TLC to avoid byproduct formation from prolonged heating.
Q2: I suspect side reactions are consuming my starting materials. What are the most common byproducts and how can I prevent them?

A: Side reactions are a major contributor to low yields, especially under suboptimal conditions. The two most prominent side reactions are the thermal decarboxylation of anthranilic acid and the formation of a dimer byproduct.

  • Decarboxylation of Anthranilic Acid: When heated above its melting point (~145°C), anthranilic acid can lose carbon dioxide to form aniline.[7] Aniline can then react with formamide or other intermediates, leading to a complex mixture of impurities and reducing the amount of anthranilic acid available for quinazolinone formation.

    • Prevention: The most effective strategy is precise temperature control. Maintain the reaction temperature below 160°C and use a high-boiling point solvent or the excess formamide to ensure even heat distribution.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help mitigate oxidative side reactions.[6]

  • Dimer Formation: A higher molecular weight byproduct, 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid, can form.[7] This occurs when a molecule of anthranilic acid attacks a fully formed quinazolinone intermediate. This self-cyclization is more prevalent at higher concentrations and temperatures.[10]

    • Prevention: Adhering to the optimal temperature range is key. Additionally, conducting the reaction at a slightly lower concentration (higher dilution) can disfavor this bimolecular side reaction.[6]

Visualization: Common Side Reactions

Side_Reactions cluster_decarboxylation Decarboxylation Pathway cluster_dimerization Dimerization Pathway A Anthranilic Acid B Aniline + CO2 A->B Heat (>145°C) [1] Byproducts Byproducts B->Byproducts Reacts with Formamide C Anthranilic Acid E 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid (Dimer Byproduct) [1] C->E High Temp & High Concentration [3, 6] D Quinazolinone (Product) D->E High Temp & High Concentration [3, 6]

Caption: Common side reactions in 4(3H)-quinazolinone synthesis.

Q3: My reaction seems to stall and doesn't go to completion. How can I drive it forward?

A: An incomplete reaction is a straightforward cause of low yield. If you observe a significant amount of starting material remaining after the expected reaction time, consider the following troubleshooting steps.

  • Extend Reaction Time: The reported reaction times are often averages. Your specific setup or substrate may require longer heating. Continue to monitor the reaction by TLC every hour (for conventional heating) or every few minutes (for microwave) until the anthranilic acid spot disappears or is significantly diminished.[7]

  • Increase Temperature (Cautiously): If extending the time is ineffective, a slight increase in temperature within the optimal range (e.g., from 140°C to 150°C) can increase the reaction rate.[6] Be careful not to exceed 160°C to avoid accelerating the side reactions discussed previously.[7]

  • Ensure Anhydrous Conditions: Although not always cited as a primary cause in this specific reaction, the presence of water can potentially hydrolyze intermediates or the formamide reagent. Using anhydrous reagents and a dry glassware setup is good laboratory practice and can prevent unforeseen issues.[6]

  • Consider a Catalyst: For stubborn reactions, the use of a catalyst can be beneficial. Solid acid catalysts like montmorillonite K-10, acidic alumina, or silica gel have been shown to improve yields and shorten reaction times, particularly in microwave-assisted syntheses.[4] These catalysts provide an acidic surface that can facilitate the cyclization step.

Q4: My final product is impure and difficult to purify. What are the likely impurities and what are the best purification strategies?

A: Purification challenges usually arise from the presence of unreacted starting materials and the byproducts from side reactions. A multi-step purification strategy is often most effective.

  • Likely Impurities:

    • Unreacted anthranilic acid.

    • Aniline and its derivatives (from decarboxylation).[7]

    • Dimer byproduct [2-(4-oxoquinazolin-3(4H)-yl)benzoic acid].[7][10]

  • Recommended Purification Workflow:

    • Initial Work-up: After the reaction cools, the standard procedure is to add crushed ice or cold water to the reaction mixture.[7][9] This precipitates the crude solid product and dissolves excess formamide and other water-soluble impurities. Filter the precipitate and wash thoroughly with cold water.

    • Acid-Base Extraction: This technique can be effective for removing non-acidic impurities. Since 4(3H)-quinazolinone has a weakly acidic N-H proton, it can be separated from neutral or basic impurities.[7]

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous base (e.g., 5% NaHCO₃ solution). The desired product will move to the aqueous layer as its salt.

      • Separate the layers and then acidify the aqueous layer with dilute HCl to re-precipitate the purified product.

      • Filter, wash with water, and dry.

    • Recrystallization: This is the most common final purification step.[7]

      • Solvent Selection: Methanol or ethanol are frequently used and effective solvents for recrystallization of 4(3H)-quinazolinone.[1][9] The ideal solvent should dissolve the product well when hot but poorly when cold.

      • See the detailed Experimental Protocol section below for a step-by-step guide.

    • Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography is a reliable option. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, can effectively separate the product from closely related impurities.[7]

Q5: I'm using conventional heating with long reaction times. Can I speed up the process and improve the yield?

A: Absolutely. Microwave-assisted organic synthesis (MAOS) is a well-established and highly effective green chemistry approach for this reaction. It offers significant advantages over conventional heating.[3][4]

  • Mechanism of Improvement: Microwave irradiation directly and efficiently heats the polar reactants (anthranilic acid and formamide), leading to a rapid increase in internal temperature. This results in a dramatic acceleration of the reaction rate, often reducing reaction times from hours to minutes.[2][3]

  • Benefits:

    • Speed: Reaction times are significantly reduced.[9]

    • Yield: Yields are often higher due to the shorter exposure to high temperatures, which minimizes the formation of thermal degradation byproducts.[9]

    • Purity: Cleaner reaction profiles are often observed, simplifying purification.[3]

    • Energy Efficiency: MAOS is a more energy-efficient heating method.[1]

See the Experimental Protocols section for a direct comparison and detailed procedure.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of the Niementowski quinazolinone synthesis? A: The reaction begins with the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of formamide. This is followed by the elimination of water to form an N-formylanthranilamide intermediate. The final step is an intramolecular cyclization, where the amide nitrogen attacks the carboxylic acid carbon, followed by another dehydration event to form the stable quinazolinone ring.[1]

Visualization: Main Reaction Pathway

Reaction_Pathway cluster_main Niementowski Reaction Mechanism [2] Reactants Anthranilic Acid + Formamide Intermediate N-Formylanthranilamide Intermediate Reactants->Intermediate Condensation (-H2O) Product 4(3H)-Quinazolinone Intermediate->Product Intramolecular Cyclization (-H2O)

Caption: Main reaction pathway for the synthesis of 4(3H)-quinazolinone.

Q: Can I use other amides besides formamide? A: Yes. The Niementowski reaction is versatile. Using other amides (e.g., acetamide, benzamide) allows for the introduction of various substituents at the 2-position of the quinazolinone ring, which is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.[2][10]

Q: Are there any specific safety precautions for this reaction? A: Yes. The reaction is performed at high temperatures, so appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is essential. The reaction should be conducted in a well-ventilated fume hood. Formamide is a teratogen and should be handled with care.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_temp Is Temperature in 130-160°C range? [1] start->check_temp check_time Is Reaction Time Sufficient? (Monitor by TLC) [1] check_temp->check_time Yes adjust_temp Adjust Temperature. Avoid >160°C. check_temp->adjust_temp No check_ratio Is Formamide in Sufficient Excess? (~5 eq) [2] check_time->check_ratio Yes extend_time Extend Reaction Time. check_time->extend_time No adjust_ratio Adjust Reactant Ratio. check_ratio->adjust_ratio No impurity_check Multiple Spots on TLC? (Impure Product) [1] check_ratio->impurity_check Yes adjust_temp->check_time extend_time->check_ratio adjust_ratio->impurity_check purify Implement Purification Strategy: 1. Acid-Base Extraction 2. Recrystallization 3. Column Chromatography [1] impurity_check->purify Yes consider_maos Consider Switching to Microwave Synthesis for Higher Yield & Speed [5, 9] impurity_check->consider_maos No purify->consider_maos success Yield Improved consider_maos->success

Caption: Troubleshooting workflow for 4(3H)-quinazolinone synthesis.

Experimental Protocols

Protocol 1: Conventional Heating Synthesis

This protocol is based on traditional Niementowski reaction conditions.[9]

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g, ~20 mL).

  • Heating: Heat the mixture using a sand bath or heating mantle to a stable temperature of 150-160°C.

  • Reaction: Maintain the temperature and stir the reaction for 8 hours. Monitor the reaction progress periodically by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate).[11]

  • Work-up: Allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 200 g of crushed ice and stir.

  • Isolation: Filter the resulting white precipitate using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and air dry.

  • Purification: Recrystallize the crude product from methanol to afford pure 4(3H)-quinazolinone. Expected yield: ~61%.[9]

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages microwave irradiation for a rapid and efficient synthesis.[7][9]

  • Setup: In a microwave-safe beaker or vessel, thoroughly mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g, ~20 mL). Cover the beaker with a funnel to prevent splashing.

  • Irradiation: Place the vessel in a microwave oven. Irradiate at 30% power (e.g., 270 W for a 900 W oven) for 5 minutes.

  • Standing: Allow the mixture to stand for 15 minutes.

  • Irradiation (Stage 2): Irradiate again at 30-50% power for an additional 5 minutes.

  • Work-up: After the vessel has cooled to a safe temperature, add crushed ice to the beaker and stir.

  • Isolation: Filter the precipitate, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from methanol for further purification. Expected yield: ~87%.[9]

References

Improving the regioselectivity of nucleophilic substitution on dichloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of dichloroquinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on this critical scaffold. Here, we provide in-depth answers to frequently encountered challenges, troubleshooting strategies for common experimental issues, and validated protocols to improve the selectivity and success of your reactions.

Part 1: Frequently Asked Questions (FAQs) & Fundamental Principles

This section addresses the core principles governing the reactivity of 2,4-dichloroquinazoline, providing the foundational knowledge needed to make informed experimental decisions.

FAQ 1: Why does nucleophilic substitution on 2,4-dichloroquinazoline preferentially occur at the C4 position under mild conditions?

The pronounced selectivity for the C4 position is a result of the inherent electronic properties of the quinazoline ring system.[1][2][3][4] While both the C2 and C4 positions are activated for nucleophilic attack by the electron-withdrawing effects of the ring nitrogen atoms, the C4 position is significantly more electrophilic.[5]

This preference is explained by two key factors:

  • Frontier Molecular Orbitals (FMO): Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4 position has a larger coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloroquinazoline.[1][3][4][6] In an orbital-controlled reaction, a nucleophile's Highest Occupied Molecular Orbital (HOMO) will interact more effectively with the substrate's LUMO at the site with the largest coefficient, making C4 the kinetically favored site of attack.[1][3]

  • Activation Energy (ΔG‡): The reaction mechanism proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex.[1][7] Computational studies show that the transition state leading to the C4-adduct has a lower activation energy compared to the transition state for attack at the C2 position.[1][3] This lower energy barrier means the reaction proceeds much faster at C4, leading to the C4-substituted product as the dominant isomer under kinetic control.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products DCQ 2,4-Dichloroquinazoline Attack_C4 Nucleophilic Attack at C4 DCQ->Attack_C4 Attack_C2 Nucleophilic Attack at C2 DCQ->Attack_C2 Nu Amine Nucleophile (R-NH2) Nu->Attack_C4 Nu->Attack_C2 TS_C4 Transition State (C4) Attack_C4->TS_C4 Lower Activation Energy (Favored) TS_C2 Transition State (C2) Attack_C2->TS_C2 Higher Activation Energy (Disfavored) Meisenheimer_C4 Meisenheimer Complex (C4) TS_C4->Meisenheimer_C4 Product_C4 2-Chloro-4-aminoquinazoline (Kinetic Product) Meisenheimer_C4->Product_C4 - HCl Product_C2 4-Chloro-2-aminoquinazoline (Minor Product) TS_C2->Product_C2 - HCl

Caption: Kinetic preference for C4 substitution.

FAQ 2: What are the primary experimental factors that control regioselectivity?

While the C4 position is intrinsically more reactive, you can manipulate experimental conditions to influence the reaction's outcome. The key factors are:

  • Temperature: This is the most critical factor. The substitution at C4 is kinetically controlled and can often be achieved at low temperatures (e.g., 0-5 °C) or room temperature.[2] Forcing a substitution at the less reactive C2 position typically requires significantly more energy, such as higher temperatures (often >100 °C) or microwave irradiation.[1][3][8]

  • Nucleophile: The nature of the nucleophile plays a role. While most primary and secondary amines preferentially attack C4, highly reactive or sterically unhindered nucleophiles may show reduced selectivity.[3] Conversely, "soft" nucleophiles like thiols also tend to favor the C4 position.[9][10]

  • Solvent: The choice of solvent can impact reaction rates. Dipolar aprotic solvents like THF, DMF, and DMSO are commonly used as they can solvate the intermediates and facilitate the reaction.[11] While the solvent choice is less likely to invert the inherent C4 selectivity, an inappropriate solvent can lead to low yields or side reactions that complicate product distribution.[12][13]

  • Catalysis: For challenging C2 substitutions, especially after C4 is already functionalized, transition-metal catalysis (e.g., Buchwald-Hartwig amination) can be employed to overcome the high activation energy barrier.[1][8]

FAQ 3: How can I definitively confirm the site of substitution on the quinazoline ring?

While many reports assume C4 substitution, experimental verification is crucial, especially when developing novel compounds.[1][6] The most reliable method is 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

The key is to identify a spatial correlation between the protons of the newly introduced substituent and the H5 proton of the quinazoline core.

  • If substitution occurred at C4: A cross-peak will be observed in the NOESY spectrum between the N-H proton (for primary amine adducts) or the alpha-protons of the substituent and the H5 proton.

  • If substitution occurred at C2: No such correlation to the H5 proton would be expected.

This technique provides unambiguous evidence of the substitution pattern.[1][6]

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
1. Poor regioselectivity; I'm getting a mixture of C4-mono, C2-mono, and/or 2,4-di-substituted products. A. Reaction temperature is too high. The initial C4 substitution is exothermic. If the temperature rises, it can provide sufficient energy to overcome the activation barrier for C2 substitution, leading to mixed products.[2][3]Action: Maintain strict temperature control. Start the reaction at 0 °C or below and allow it to warm slowly to room temperature. Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
B. Reaction time is too long. Even at room temperature, prolonged reaction times can lead to the slow formation of the thermodynamically stable di-substituted product.Action: Determine the optimal reaction time by periodic sampling. For many amine nucleophiles, C4 substitution is complete within a few hours.[3]
C. Excess nucleophile. Using a large excess of the amine nucleophile can drive the reaction towards di-substitution, as the amine also often acts as the base.[1][3]Action: Use 1.0-1.2 equivalents of the nucleophile and a non-nucleophilic base (e.g., DIPEA, Et₃N) to scavenge the HCl byproduct.[3][14]
2. The reaction to substitute the C2 position (on a 2-chloro-4-substituted quinazoline) is slow or fails. A. Insufficient energy. The C2 position is electronically and sterically less accessible, requiring harsher conditions than the C4 position.[1][8]Action: Increase the reaction temperature significantly (e.g., reflux in a high-boiling solvent like isopropanol or toluene) or use microwave irradiation at temperatures between 130-185 °C.[2][3][14]
B. Poor nucleophile. The nucleophile may not be strong enough to react at the less activated C2 position.Action: Consider using a more nucleophilic amine. Alternatively, employ a catalytic method such as a Buchwald-Hartwig cross-coupling reaction, which follows a different mechanism and is highly effective for forming C-N bonds at unreactive positions.[1]
3. My desired C4-substituted product has formed, but the yield is low. A. Incomplete reaction. The reaction may not have reached completion due to insufficient time or deactivation of reagents.Action: Increase the reaction time. Ensure all reagents are pure and solvents are anhydrous, as water can lead to hydrolysis of the starting material to the corresponding quinazolinone.
B. Poor solubility. The starting material or product may have limited solubility in the chosen solvent, causing the reaction to stall.[15][16]Action: Screen alternative solvents. For example, if the reaction is sluggish in THF, try a more polar aprotic solvent like DMF or DMSO.[14]
C. Side reactions. The starting material can be hydrolyzed, or the product can react further under the reaction conditions.Action: Run the reaction under an inert atmosphere (N₂ or Ar) with anhydrous solvents to minimize hydrolysis. Purify the product promptly after work-up to prevent degradation.

Part 3: Experimental Protocols & Methodologies

These protocols provide a starting point for achieving selective substitution. Optimization may be required based on the specific nucleophile and substrate.

Protocol 1: General Procedure for Highly Selective C4-Amination

This protocol is designed to maximize selectivity for the C4 position by using mild, kinetically controlled conditions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2,4-dichloroquinazoline (1.0 eq.).

  • Solvent: Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, Dioxane, or EtOH). A typical concentration is 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents:

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

    • Slowly add a solution of the desired amine nucleophile (1.1 eq.) in the same solvent dropwise over 15-20 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-18 hours.[2][14]

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_c4 C4-Selective Pathway cluster_c2 C2-Selective Pathway (on C4-adduct) start Start: Goal is Selective Substitution decision_target Target Position? start->decision_target c4_conditions Use Mild Conditions decision_target->c4_conditions C4 c2_conditions Use Forcing Conditions decision_target->c2_conditions C2 c4_temp Low Temperature (0°C to RT) c4_conditions->c4_temp c4_time Short Reaction Time (2-18 h) c4_temp->c4_time c4_base Use Non-nucleophilic Base (e.g., DIPEA) c4_time->c4_base c4_product Result: 2-Chloro-4-Substituted Quinazoline c4_base->c4_product c2_temp High Temperature (>100°C or Reflux) c2_conditions->c2_temp c2_mw Consider Microwave (130-185°C) c2_conditions->c2_mw c2_cat Alternative: Catalysis (e.g., Buchwald-Hartwig) c2_conditions->c2_cat c2_product Result: 2,4-Disubstituted Quinazoline c2_temp->c2_product c2_mw->c2_product c2_cat->c2_product

Caption: Decision workflow for regioselective substitution.

Protocol 2: Procedure for Subsequent C2-Amination

This protocol uses harsher conditions to achieve substitution at the less reactive C2 position, starting from a 2-chloro-4-aminoquinazoline intermediate.

  • Setup: In a microwave reaction vial, combine the 2-chloro-4-substituted quinazoline (1.0 eq.) and the second amine nucleophile (3.0-10.0 eq.).[14]

  • Solvent: Add a suitable high-boiling solvent such as 2-propanol, toluene, or n-butanol.

  • Sealing: Securely cap the reaction vial.

  • Reaction: Heat the mixture in a microwave reactor to a temperature between 130-185 °C for 30-60 minutes.[3][14]

  • Monitoring: After cooling, check for reaction completion using LC-MS.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1. Note that the excess amine will need to be removed, either by aqueous wash if it is water-soluble or during chromatography.

References

Technical Support Center: Catalyst and Ligand Selection for Efficient Coupling with 2-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic applications involving 2-chloro-4-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate. The inherent electronic properties of the quinazoline ring system and the strength of the C-Cl bond present unique challenges that require careful optimization of catalyst, ligand, and reaction conditions.

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?

A1: The primary challenge lies in the strength and electronic nature of the carbon-chlorine bond at the 2-position. Unlike the C-4 position, which is highly activated and more electrophilic due to the neighboring nitrogen (an α-nitrogen effect), the C-2 position is less reactive.[1] Activating this C(sp²)-Cl bond for the initial oxidative addition step in the catalytic cycle requires a highly active palladium(0) species, which is typically generated and stabilized by specialized ligands.[2] Standard catalyst systems, like Pd(PPh₃)₄, may prove insufficient for this transformation, leading to low or no product yield.[2][3]

Q2: What are the fundamental roles of the palladium catalyst and the phosphine ligand in the reaction?

A2: In a typical cross-coupling cycle, the palladium catalyst and its associated ligand work in concert to facilitate the reaction.

  • Palladium Catalyst: The palladium atom is the engine of the catalytic cycle. It cycles between Pd(0) and Pd(II) oxidation states. The cycle begins when the active Pd(0) species inserts into the C-Cl bond of the quinazoline (oxidative addition), forming a Pd(II) intermediate.[4]

  • Phosphine Ligand: The ligand is not a passive spectator; it is a critical control element. Its primary roles are to:

    • Stabilize the Pd(0) center: Preventing it from decomposing into inactive palladium black.

    • Modulate Reactivity: The ligand's steric bulk and electronic properties directly influence the rates of the key steps in the catalytic cycle. Bulky, electron-rich ligands accelerate both the initial, often rate-limiting, oxidative addition of the C-Cl bond and the final, product-forming reductive elimination step.[2][5][6]

Q3: I need to perform a new coupling reaction with this compound. Where do I start with catalyst and ligand selection?

A3: A systematic screening approach is always recommended. For this specific substrate, you should begin with catalyst systems known to be effective for challenging heteroaryl chlorides. A good starting point is a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2][7] These ligands are designed to promote the difficult oxidative addition of the C-Cl bond.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction shows very low to no product yield, and I recover mostly unreacted starting material. What's wrong?

A1: This is the most common issue when coupling an unreactive aryl chloride. The root cause is almost always an insufficiently active catalyst system or suboptimal reaction conditions that fail to overcome the activation energy of the C-Cl bond.

  • Potential Cause 1: Insufficient Catalyst Activity.

    • Explanation: The oxidative addition of the this compound to the Pd(0) center is likely the rate-limiting step. Simple phosphine ligands like triphenylphosphine (PPh₃) are often not electron-rich or sterically bulky enough to promote this difficult step efficiently.[3]

    • Solution: Switch to a more powerful, state-of-the-art ligand.

      • Buchwald Dialkylbiaryl Phosphine Ligands: Ligands such as XPhos , SPhos , or RuPhos are the industry standard for activating C-Cl bonds. Their steric bulk promotes the formation of a highly reactive, monoligated Pd(0) species, which is crucial for the oxidative addition step.[2][8]

      • N-Heterocyclic Carbene (NHC) Ligands: NHCs (e.g., IPr) are strong σ-donors that form very stable and highly active palladium complexes, making them an excellent alternative for challenging couplings.[1][9]

  • Potential Cause 2: Ineffective Base.

    • Explanation: The base plays a critical role in the catalytic cycle. In Suzuki couplings, it activates the boronic acid for transmetalation.[10] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[4][11] A weak or partially soluble base can stall the reaction.

    • Solution: Screen stronger, non-nucleophilic bases.

      • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are frequently effective in challenging couplings where weaker bases like K₂CO₃ fail.[2][12] Their use often accelerates the reaction and improves yields.

      • Consider the solvent system. If using an inorganic base, a small amount of water in a solvent like dioxane or THF can be beneficial for solubility and activity, but an excess can promote side reactions.[2][13]

  • Potential Cause 3: Insufficient Reaction Temperature.

    • Explanation: Overcoming the kinetic barrier for C-Cl bond cleavage often requires significant thermal energy.

    • Solution: Increase the reaction temperature, typically to a range of 80-120 °C.[7] If conventional heating is still insufficient, consider using microwave irradiation . Microwave heating can rapidly and efficiently deliver energy to the reaction, often leading to dramatically reduced reaction times and higher yields, especially for sterically hindered substrates.[14][15]

  • Potential Cause 4: Catalyst Deactivation.

    • Explanation: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen. Failure to properly degas the reaction mixture will lead to oxidation of the catalyst to an inactive Pd(II) state.[2][7]

    • Solution: Implement rigorous inert atmosphere techniques. Solvents must be thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[7][13] Assemble the reaction under a positive pressure of inert gas.

Q2: My reaction works, but it's messy. I see significant formation of side products. How can I improve selectivity?

A2: Side product formation indicates that one or more undesired reaction pathways are competing with the main cross-coupling cycle.

  • Side Product 1: Homocoupling of the Boronic Acid/Ester (Suzuki Reaction).

    • Explanation: This side reaction (forming a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen or if the transmetalation step is slow compared to other pathways.[7][10]

    • Solution:

      • Ensure Rigorous Degassing: This is the first and most crucial step to prevent oxygen-mediated homocoupling.[7]

      • Optimize the Base/Ligand: A more effective base can accelerate the formation of the boronate species, facilitating a faster transmetalation step that outcompetes the homocoupling pathway.[10]

  • Side Product 2: Protodeboronation (Suzuki) or Hydrodehalogenation.

    • Explanation: This occurs when the boronic acid (protodeboronation) or the this compound (hydrodehalogenation) reacts with a proton source (often residual water) instead of proceeding through the coupling cycle. The result is the formation of 4-phenylquinazoline.

    • Solution:

      • Use Anhydrous Conditions: Employ anhydrous solvents and ensure reagents are dry.[2]

      • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding free acids.[2][7]

      • Promote Reductive Elimination: Hydrodehalogenation can sometimes result from a slow reductive elimination step. Using bulkier ligands can accelerate this final step, favoring product formation.[6]

  • Side Product 3: Glaser Coupling (Sonogashira Reaction).

    • Explanation: This is the oxidative homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[16]

    • Solution:

      • Strict Exclusion of Oxygen: As with other homocoupling reactions, maintaining an inert atmosphere is critical.

      • Copper-Free Conditions: If Glaser coupling is a persistent issue, consider a copper-free Sonogashira protocol. These reactions often use a palladium catalyst with a bulky phosphine ligand and an amine base.

Q3: My reaction is giving inconsistent yields. Why is it not reproducible?

A3: Poor reproducibility is often traced back to subtle variations in reagent quality or experimental setup.

  • Potential Cause 1: Reagent Purity and Stability.

    • Explanation: The quality of all reagents is paramount. Boronic acids can degrade over time, and the purity of the palladium catalyst, ligand, and base can vary between batches.[3][10]

    • Solution:

      • Use fresh, high-purity catalysts and ligands from a reputable supplier.

      • Check the purity of your this compound starting material.

      • Use freshly opened anhydrous solvents.

  • Potential Cause 2: Inconsistent Inert Atmosphere Technique.

    • Explanation: Minor differences in degassing procedures or how the reaction is set up can lead to varying levels of oxygen contamination, directly impacting the active catalyst concentration and thus the final yield.[13]

    • Solution: Standardize your procedure. Use the same method for degassing (e.g., 3x freeze-pump-thaw cycles) and ensure all glassware is properly dried and flushed with inert gas before use.[7]

Data Summary and Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling with this compound
Coupling TypeReactionPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura C-C (sp²) BondPd₂(dba)₃ (2%) or Pd(OAc)₂ (2%)XPhos (4-5%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)100-110
Buchwald-Hartwig C-N BondPd₂(dba)₃ (2%) or Pd(OAc)₂ (2%)RuPhos (4-5%)NaOt-Bu (1.5)Toluene or Dioxane100-110
Sonogashira C-C (sp) BondPdCl₂(PPh₃)₂ (2-5%)(None required)Cs₂CO₃ (2.0)DMF80-100
with CuI (5-10%)or Et₃N

Note: These are starting points. Optimization for specific substrates is highly recommended.[1][2][4][12]

General Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point and should be optimized for your specific arylboronic acid.

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04-0.05 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas three times to ensure an inert atmosphere.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, 10:1 ratio) via syringe.[2]

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 4-24 hours).[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine when the starting material has been consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-4-phenylquinazoline product.[7]

Visualizing the Process

Catalytic Cycle and Troubleshooting Workflow

To better understand the reaction dynamics and your troubleshooting options, the following diagrams illustrate the fundamental catalytic cycle and a logical workflow for addressing common experimental failures.

Palladium Cross-Coupling Cycle Figure 1: Simplified Palladium Cross-Coupling Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) TM_Complex L₂Pd(II)(Ar)(R) (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) Product Ar-R (Coupled Product) TM_Complex->Product Reductive Elimination (Forms C-C or C-N bond) Product->Pd0 Catalyst Regeneration Substrate Ar-X (this compound) Substrate->OA_Complex Oxidative Addition (Often Rate-Limiting for Ar-Cl) Partner R-M (Coupling Partner) Partner->TM_Complex TM_complex TM_complex Troubleshooting Workflow Figure 2: Troubleshooting Low Yields start Low or No Yield? check_catalyst Is the Catalyst System Active Enough? start->check_catalyst Yes solution_catalyst Switch to Buchwald Ligands (XPhos, SPhos) or NHC Ligands. Increase Catalyst Loading. check_catalyst->solution_catalyst No check_base Is the Base Effective? check_catalyst->check_base Yes solution_catalyst->check_base solution_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃). Check Solubility. check_base->solution_base No check_temp Is Temperature Sufficient? check_base->check_temp Yes solution_base->check_temp solution_temp Increase Temperature (80-120 °C). Consider Microwave Irradiation. check_temp->solution_temp No check_degas Is the System Properly Degassed? check_temp->check_degas Yes solution_temp->check_degas solution_degas Thoroughly Degas Solvents. Maintain Inert Atmosphere. check_degas->solution_degas No success Improved Yield check_degas->success Yes solution_degas->success

References

Base and solvent effects on the reactivity of 2-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-phenylquinazoline. This versatile building block is a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials.[1] However, its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is highly sensitive to reaction parameters.

This guide is structured to provide direct, actionable advice to overcome common experimental hurdles. It is divided into a Troubleshooting Guide for specific, immediate problems and a Frequently Asked Questions (FAQs) section for a deeper understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses the most common issues encountered during the substitution of the C2-chloride on the 4-phenylquinazoline scaffold.

Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted this compound. What should I do?

A1: This is a classic sign of insufficient reactivity. Several factors could be at play, and a systematic approach is best for diagnosis.[2]

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to attack the electron-deficient C2 position. If you are using a neutral amine or alcohol, consider converting it to its more nucleophilic anionic form (amide or alkoxide) by using a stronger base.

  • Inadequate Base: If your reaction generates HCl (e.g., when using an amine nucleophile), an appropriate base is crucial to neutralize the acid and prevent protonation of your nucleophile.[3][4]

    • Weak Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These are often used but may not be strong enough, especially with less reactive nucleophiles. They also suffer from poor solubility in many organic solvents, leading to heterogeneous mixtures where inefficient mixing can slow the reaction.[2]

    • Organic Bases (e.g., Triethylamine (Et₃N), DIPEA): These are soluble but may not be basic enough to deprotonate weaker nucleophiles.

    • Stronger Bases (e.g., NaH, KOtBu, Cs₂CO₃): For weakly nucleophilic alcohols, phenols, or thiols, a strong base is often required to generate the corresponding anion in situ before adding the quinazoline substrate.[5]

  • Suboptimal Temperature: SNAr reactions on heteroaromatic systems often require heating.[5] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) can significantly accelerate the rate. Monitor the reaction by TLC to check for product formation versus decomposition.

  • Reaction Time: Some combinations of nucleophile, base, and solvent simply require longer reaction times, sometimes up to 24 hours.[4] Monitor the reaction periodically to determine the point of maximum conversion.

Troubleshooting Workflow for Low Conversion

LowYield start Low Yield & High Starting Material check_nuc Assess Nucleophile Strength start->check_nuc check_base Evaluate Base Strength & Solubility start->check_base check_cond Review Reaction Conditions (Temp/Time) start->check_cond sol_nuc Use stronger nucleophile or pre-form anion with NaH/KOtBu check_nuc->sol_nuc Weak? sol_base Switch to a stronger or more soluble base (e.g., Cs₂CO₃, DBU) check_base->sol_base Inadequate? sol_cond Increase temperature incrementally (e.g., 80-120 °C) & extend reaction time check_cond->sol_cond Mild?

Caption: Systematic workflow for diagnosing low reaction yield.

Q2: I'm observing a major side product with a different polarity from my starting material and product. I suspect it's 4-phenylquinazolin-2(1H)-one. How do I prevent this?

A2: Your suspicion is likely correct. The formation of 4-phenylquinazolin-2(1H)-one is a common side reaction caused by the hydrolysis of the C2-chloride. This occurs when water is present in the reaction mixture.

  • Source of Water: Water can be introduced from several sources:

    • Solvents: Use anhydrous solvents. For highly sensitive reactions, it is best to use freshly distilled solvents or those from a solvent purification system. Polar aprotic solvents like DMF and DMSO are notoriously hygroscopic.

    • Reagents: Ensure your nucleophile and base are dry. Some inorganic bases (like K₂CO₃) can be dried in an oven before use.

    • Atmosphere: For reactions that are particularly sensitive or run at high temperatures for long durations, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[2]

  • Prevention Strategy:

    • Dry Your Glassware: Flame-dry or oven-dry all glassware before use.

    • Use Anhydrous Reagents: Use sealed, anhydrous grade solvents and dry your reagents as needed.

    • Inert Atmosphere: Assemble your reaction under a stream of nitrogen or argon.

Q3: My reaction is turning dark brown or black, and the TLC shows a complex mixture of spots. What is happening?

A3: A dark coloration and complex mixture often indicate decomposition of the starting material, product, or solvent.

  • Solvent Decomposition: N,N-Dimethylformamide (DMF) is a common solvent for SNAr reactions, but it can decompose at higher temperatures (>150 °C) or in the presence of strong bases, forming dimethylamine. The dimethylamine can then act as a nucleophile, leading to undesired byproducts. Consider switching to a more stable polar aprotic solvent like DMSO, NMP, or Dioxane.

  • Reaction Temperature Too High: While heat is often necessary, excessive temperatures can cause decomposition of the quinazoline ring or sensitive functional groups on your nucleophile. Try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the time the mixture spends at high temperatures and potentially reducing decomposition.[6]

  • Base-Induced Decomposition: A very strong base can sometimes lead to side reactions if other electrophilic sites are present on your substrate or nucleophile. Ensure the base is compatible with all functional groups in your molecules.

Frequently Asked Questions (FAQs)

Q4: What is the underlying mechanism for the reaction of this compound with nucleophiles?

A4: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[4]

  • Addition Step: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position of the quinazoline ring. This carbon is electrophilic due to the electron-withdrawing effects of the adjacent ring nitrogens and the chlorine atom. This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex . This intermediate is resonance-stabilized, with the negative charge delocalized over the quinazoline ring system.[3][4]

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride leaving group (Cl⁻). Chloride is a good leaving group because it is the conjugate base of a strong acid (HCl).[7]

SNAr Mechanism on this compound

SNAr_Mechanism sub Substrate (this compound) mc Meisenheimer Complex (Resonance Stabilized Intermediate) sub->mc + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod Product mc->prod - Cl⁻ (Elimination) lg Leaving Group (Cl⁻)

Caption: The two-step addition-elimination SNAr mechanism.

Q5: How does the choice of solvent affect the reaction outcome?

A5: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) and in solubilizing the reactants.[4]

  • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, NMP, and Acetonitrile (CH₃CN) are generally the best choice.[4][8] They are polar enough to solvate and stabilize the charged Meisenheimer complex, which lowers the activation energy of the first step and accelerates the reaction. Since they lack acidic protons, they do not interfere with the nucleophile or base.

  • Polar Protic Solvents (Use with Caution): Solvents like Ethanol, Isopropanol, or Water can also be used.[4] While their polarity is beneficial, their acidic protons can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing the reaction. They are more suitable when the nucleophile is used in large excess or under conditions where hydrolysis is not a concern.

  • Nonpolar Solvents (Generally Avoid): Solvents like Toluene, Hexane, or Dichloromethane (DCM) are poor choices. They cannot effectively stabilize the charged intermediate, leading to very slow or no reaction.

Q6: Which base is the best choice for my reaction?

A6: The ideal base depends on the pKa of your nucleophile and the reaction conditions. The primary role of the base is to neutralize the HCl byproduct or to deprotonate the nucleophile.[4]

Base TypeExamplespKa of Conj. AcidTypical Use Case & Comments
Strong, Non-Nucleophilic NaH, KOtBu~35 (H₂), ~17 (tBuOH)Alcohols, Thiols, some N-H: Used to pre-form the anionic nucleophile before adding the substrate. Must be used in anhydrous conditions.
Strong Inorganic Cs₂CO₃, K₃PO₄~10.3 (HCO₃⁻)Phenols, Amines: Often more effective than K₂CO₃ due to better solubility and the "caesium effect," which enhances nucleophilicity.
Weak Inorganic K₂CO₃, Na₂CO₃~10.3 (HCO₃⁻)Amines, Anilines: Very common, inexpensive, and easy to remove during workup. Can lead to slow reactions due to poor solubility.
Organic Amine Bases Et₃N, DIPEA~11Scavenger Base: Primarily used to neutralize generated HCl. Not strong enough to deprotonate most nucleophiles.

Expert Tip: For difficult substitutions with expensive nucleophiles, starting with a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃) in an aprotic polar solvent like DMF or DMSO is often a robust starting point.

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

This protocol describes a typical reaction with an amine nucleophile using a carbonate base.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous DMF or DMSO (0.1 - 0.2 M concentration)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen carbonate base (2.0 eq).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add the anhydrous solvent (DMF or DMSO) via syringe.

  • Add the amine nucleophile (1.2 - 1.5 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water, which will often precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

References

Technical Support Center: Navigating Steric Hindrance in Substituted Aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: overcoming steric hindrance in reactions involving substituted anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties when working with sterically demanding aniline substrates. Here, we move beyond textbook descriptions to provide actionable, field-tested advice grounded in mechanistic principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination with a 2,6-diisopropylaniline is failing or giving very low yields. I'm using a standard Pd(dba)₂/BINAP catalyst system. What's going wrong?

A1: The Problem of Catalyst Pocket Crowding

Your issue is a classic case of steric clashing at the metal center. Standard ligands like BINAP, while effective for many cross-couplings, do not create the optimal geometry and steric environment required to accommodate bulky ortho-substituted anilines. The large isopropyl groups on your aniline are likely preventing its efficient coordination to the palladium, which is a prerequisite for reductive elimination—the final, bond-forming step of the catalytic cycle.

Troubleshooting Workflow:

Our recommended approach focuses on modifying the coordination sphere of the palladium catalyst to better accommodate sterically hindered substrates. This is primarily achieved by selecting a more appropriate phosphine ligand.

Step-by-Step Protocol: Ligand Screening for Hindered Anilines

  • Initial Setup: In parallel reaction vials, add your aryl halide (1.0 equiv), the 2,6-diisopropylaniline (1.2 equiv), a strong, non-nucleophilic base such as NaOt-Bu or LHMDS (1.4 equiv), and your palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Ligand Addition: To each vial, add a different bulky, electron-rich phosphine ligand (2-4 mol%). We recommend screening the ligands listed in the table below.

  • Solvent and Temperature: Use an anhydrous, aprotic solvent like toluene or dioxane. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased to 100-110 °C.

  • Analysis: After a set time (e.g., 12-24 hours), compare the conversion in each vial to identify the optimal ligand for your specific substrate combination.

Table 1: Recommended Ligands for Buchwald-Hartwig Amination of Sterically Hindered Anilines

Ligand NameKey Structural FeatureRationale for UseTypical Loading (mol%)
XPhos Bulky biarylphosphinePromotes monoligation and provides a large steric pocket.2 - 4
RuPhos Buchwald biarylphosphineSimilar to XPhos, often effective for very hindered substrates.2 - 4
tBuXPhos Increased steric bulkAn even bulkier version of XPhos for extremely challenging couplings.2 - 4
Josiphos-type Ferrocene backboneUnique bite angle and steric profile can be highly effective.1 - 3

Mechanistic Insight:

The success of these ligands lies in their ability to form stable, monoligated Pd(0) species in solution. This creates a less crowded coordination sphere around the palladium, facilitating the oxidative addition of the aryl halide and subsequent binding of the hindered aniline.

DOT Diagram: Catalyst Selection Logic

G start Low Yield with 2,6-Disubstituted Aniline q1 Is the catalyst a standard Pd/BINAP system? start->q1 sol1 Switch to a bulky, electron-rich monophosphine ligand (e.g., XPhos, RuPhos). q1->sol1 Yes reason1 Reason: BINAP is too sterically demanding for the aniline to coordinate effectively. sol1->reason1 q2 Is the base appropriate? sol1->q2 sol2 Use a non-nucleophilic, sterically hindered base like NaOtBu or LHMDS. q2->sol2 No end_node Improved Yield q2->end_node Yes reason2 Reason: Prevents unwanted side reactions and promotes deprotonation of the aniline. sol2->reason2 sol2->end_node

Caption: Troubleshooting workflow for hindered Buchwald-Hartwig amination.

Q2: I'm trying to perform an acylation on an aniline with a bulky ortho-substituent, but the reaction is incomplete even with prolonged heating and excess acyl chloride. How can I drive this reaction to completion?

A2: Overcoming Nucleophilicity Shutdown

The lone pair of electrons on the nitrogen of your aniline is sterically shielded by the ortho-substituent, which significantly reduces its nucleophilicity. Furthermore, as the reaction proceeds, the HCl byproduct can protonate the starting aniline, rendering it unreactive.

Recommended Strategies:

  • Use a More Electrophilic Acylating Agent: Instead of an acyl chloride, consider using the corresponding anhydride. The additional leaving group can sometimes accelerate the reaction.

  • Employ an Acylating Catalyst: Catalysts like 4-(Dimethylamino)pyridine (DMAP) or its more potent derivatives can significantly improve acylation rates for hindered anilines.

DOT Diagram: Catalytic Acylation Mechanism

G cluster_0 Catalytic Cycle AcylX Acyl Chloride (R-COCl) AcylDMAP Acyl-DMAP Intermediate (Highly Electrophilic) AcylX->AcylDMAP + DMAP DMAP DMAP DMAP->AcylDMAP Product Amide Product (Ar-NHCOR) AcylDMAP->Product + Aniline DMAPH DMAP·HCl AcylDMAP->DMAPH - Cl- Aniline Hindered Aniline (Ar-NH2) Aniline->Product Product->DMAPH DMAPH->DMAP + Base

Caption: DMAP-catalyzed acylation of a hindered aniline.

Step-by-Step Protocol: DMAP-Catalyzed Acylation of a Hindered Aniline

  • Setup: Dissolve the hindered aniline (1.0 equiv) and DMAP (0.1-0.2 equiv) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0 equiv), to act as an acid scavenger.

  • Acylation: Cool the mixture to 0 °C. Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution) and extract the product.

Why this works: DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acyl chloride and is readily attacked by the sterically hindered aniline, even with its reduced nucleophilicity.

Q3: Are there any alternatives to traditional heating for promoting reactions with sterically hindered anilines? My substrates are thermally sensitive.

A3: Non-Thermal Activation Methods

Yes, for thermally sensitive molecules, alternative energy sources can provide the necessary activation energy without requiring high bulk temperatures.

  • Microwave Irradiation: This technique can dramatically accelerate reactions by efficiently heating the solvent and reactants. The rapid heating can often overcome activation barriers that are difficult to surmount with conventional heating, sometimes leading to cleaner reactions and higher yields in a fraction of the time. Many modern Buchwald-Hartwig and Suzuki couplings with hindered substrates are optimized under microwave conditions.

  • Ultrasonication: The use of high-frequency sound waves can promote reactions through acoustic cavitation. This phenomenon creates localized hot spots with extremely high temperatures and pressures, which can enhance mass transfer and accelerate reaction rates without significantly raising the overall temperature of the reaction mixture.

Table 2: Comparison of Heating Methods for Hindered Substrates

MethodPrincipleAdvantagesDisadvantages
Conventional Heating Conductive heat transferSimple setup, well-understoodSlow, can lead to thermal degradation
Microwave Irradiation Dielectric heatingRapid, uniform heating; high efficiencyRequires specialized equipment
Ultrasonication Acoustic cavitationGood for heterogeneous mixtures; non-thermalLess common, may not be effective for all reactions

When adapting a protocol for microwave synthesis, it is crucial to use sealed reaction vessels designed for this purpose and to carefully monitor the temperature and pressure. Start with lower temperatures and shorter reaction times than you would for conventional heating and optimize from there.

Technical Support Center: Scalable Synthesis of 2-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scalable synthesis of 2-Chloro-4-phenylquinazoline. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the synthesis, potential challenges, and troubleshooting of this key chemical intermediate. Our goal is to equip you with the necessary knowledge to not only successfully synthesize this compound but also to understand the underlying principles that govern the reaction, enabling you to confidently scale up the process.

I. Overview of Synthetic Strategy

The synthesis of this compound is a critical step in the preparation of various biologically active molecules, including MTH1 inhibitors for cancer therapy.[1] The scalability of this synthesis is paramount for drug development and manufacturing. This guide will focus on a robust and scalable two-step synthetic route, starting from readily available materials.

The overall synthetic workflow can be visualized as follows:

synthesis_workflow Overall Synthetic Workflow cluster_0 Step 1: Formation of Quinazolinone Intermediate cluster_1 Step 2: Chlorination A Anthranilamide C 2-Phenylquinazolin-4(3H)-one A->C Pyridine B Benzoyl Chloride B->C D 2-Phenylquinazolin-4(3H)-one F This compound D->F Reflux E Thionyl Chloride (SOCl2) / DMF E->F

Caption: A two-step synthesis of this compound.

II. Detailed Experimental Protocol: A Scalable Approach

This section provides a step-by-step guide for the synthesis of this compound, optimized for scalability.

Step 1: Synthesis of 2-Phenylquinazolin-4(3H)-one

Principle: This step involves the cyclocondensation of anthranilamide with benzaldehyde, followed by in-situ oxidation to form the stable quinazolinone ring system. This method is often preferred for its operational simplicity and use of readily available starting materials.

Materials and Reagents:

  • Anthranilamide

  • Benzaldehyde

  • Iodine (as an oxidant)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • To a stirred solution of anthranilamide in acetonitrile, add benzaldehyde.

  • Add a catalytic amount of iodine to the mixture.

  • Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a cold solvent (e.g., acetonitrile or ethanol) to remove impurities.

  • Dry the product under vacuum to obtain 2-phenylquinazolin-4(3H)-one.

Step 2: Chlorination to this compound

Principle: The hydroxyl group of the quinazolinone is converted to a chloro group using a chlorinating agent like thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). This is a standard and effective method for this transformation.

Materials and Reagents:

  • 2-Phenylquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous toluene (as solvent)

  • Ice-water bath

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, suspend 2-phenylquinazolin-4(3H)-one in anhydrous toluene.

  • Add a catalytic amount of DMF to the suspension.

  • Slowly add thionyl chloride to the mixture at room temperature. The addition is exothermic, so control the rate to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice to quench the excess thionyl chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane or ethanol) to yield pure this compound.[2]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

troubleshooting_guide Troubleshooting Decision Tree A Low Yield in Step 1 (Quinazolinone Formation) B Incomplete Reaction A->B C Check Reaction Time and Temperature B->C Yes D Verify Purity of Starting Materials B->D No E Low Yield in Step 2 (Chlorination) F Incomplete Chlorination E->F G Increase Reflux Time F->G Yes H Check Quality of Thionyl Chloride F->H No I Product Purity Issues J Presence of Starting Material I->J K Optimize Recrystallization J->K Yes L Consider Column Chromatography J->L No

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: The yield of 2-phenylquinazolin-4(3H)-one in Step 1 is consistently low. What are the possible causes and solutions?

A1: Low yields in the initial cyclocondensation step can often be attributed to several factors:

  • Purity of Reactants: Ensure that the anthranilamide and benzaldehyde are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions: The reaction may be sensitive to temperature and reaction time. Ensure the reflux is maintained consistently. If the reaction is stalling, a slight increase in temperature or prolonged reaction time might be necessary. Monitor the reaction closely using TLC to determine the optimal reaction time.

  • Oxidant: The efficiency of the in-situ oxidation is crucial. Ensure the iodine is fresh and used in the correct catalytic amount.

Q2: During the chlorination (Step 2), the reaction is incomplete, and I observe a significant amount of starting material even after prolonged reflux. What should I do?

A2: An incomplete chlorination reaction is a common hurdle. Here's how to troubleshoot:

  • Quality of Thionyl Chloride: Thionyl chloride can degrade over time, especially if exposed to moisture. Use a fresh bottle of thionyl chloride for the reaction.

  • Catalyst (DMF): Ensure that a catalytic amount of DMF is added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.

  • Reaction Temperature: While reflux is generally sufficient, in some cases, a higher boiling point solvent might be necessary to drive the reaction to completion. However, this should be approached with caution to avoid side reactions.

  • Scale-up Considerations: On a larger scale, heat and mass transfer can be limiting. Ensure efficient stirring and heating to maintain a homogeneous reaction mixture and consistent temperature throughout the reactor.

Q3: The final product, this compound, is difficult to purify and contains persistent impurities. What are the best purification strategies?

A3: Purification challenges often arise from the formation of by-products.

  • Recrystallization: This is the most common and scalable method for purification. Experiment with different solvent systems. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, water) can often yield high-purity crystals.

  • Silica Gel Chromatography: While less ideal for very large scales, column chromatography can be effective for removing closely related impurities. A gradient elution with a hexane/ethyl acetate system is a good starting point.

  • Activated Carbon Treatment: If the product has a persistent color, treating a solution of the crude product with activated carbon can help remove colored impurities before recrystallization.

  • Quenching and Work-up: The quenching of excess thionyl chloride is highly exothermic and can lead to the formation of by-products if not controlled properly. Slow and controlled addition of the reaction mixture to ice is crucial. A thorough aqueous work-up to remove any acidic residues is also important.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary safety concern is the handling of thionyl chloride. It is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂). The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. On a larger scale, a scrubber system should be in place to neutralize the off-gases. The quenching step is also highly exothermic and must be performed with extreme care to control the temperature and prevent runaway reactions.

Q2: Are there alternative, more "green" or milder methods for the chlorination step?

A2: Yes, research is ongoing to develop more environmentally friendly chlorination methods. Some alternatives to thionyl chloride include using phosphorus oxychloride (POCl₃) or oxalyl chloride.[3] However, these also have their own safety and handling considerations. Newer methods in quinazoline synthesis aim to avoid harsh conditions and toxic reagents altogether, for instance, through metal-catalyzed approaches.[4]

Q3: Can I use other substituted anthranilamides or benzaldehydes in this protocol?

A3: Yes, this synthetic route is generally adaptable for the synthesis of various substituted 2-phenylquinazolin-4(3H)-ones and subsequently, 2-chloro-4-phenylquinazolines. However, the electronic nature of the substituents on both the anthranilamide and benzaldehyde can affect the reaction kinetics and yield. Electron-donating groups may facilitate the reaction, while electron-withdrawing groups might require more forcing conditions. It is advisable to perform small-scale optimization experiments when using new substrates.

Q4: What are the key analytical techniques to monitor the reaction and characterize the final product?

A4:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction. A suitable mobile phase (e.g., hexane:ethyl acetate mixture) should be developed to clearly separate the starting materials, intermediates, and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the definitive structural confirmation of the product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups and confirming the conversion of the quinazolinone to the chloro-derivative (disappearance of the N-H and C=O stretches and appearance of C-Cl stretch).

  • Melting Point: A sharp melting point is a good indicator of the purity of the final product.

V. Quantitative Data Summary

ParameterStep 1: Quinazolinone FormationStep 2: ChlorinationOverall
Typical Yield 85-95%80-90%68-85%
Purity (by HPLC) >98%>99% (after recrystallization)>99%
Reaction Time 4-6 hours3-5 hours7-11 hours
Scale Up to multi-kilogramUp to multi-kilogramUp to multi-kilogram

Note: Yields and reaction times are indicative and may vary depending on the specific reaction conditions and scale.

VI. References

  • ResearchGate. (n.d.). Scheme 29. Synthesis of several quinazoline derivatives in the presence of nanocatalyst (XXIX). Retrieved from --INVALID-LINK--

  • MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 29874-83-7. Retrieved from --INVALID-LINK--

  • Morressier. (2018). Fast and efficient synthesis of quinazoline derivatives. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Advanced Organic Synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines... Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from --INVALID-LINK--

  • MDPI. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-phenylquinazoline. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Alternative Precursors for the Synthesis of 4-Phenylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold holds a privileged position, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among its myriad derivatives, 4-phenylquinazolines are of particular interest due to their significant pharmacological potential. The efficient synthesis of these molecules is paramount, and the choice of starting material profoundly influences the reaction pathway, yield, and overall efficiency.

This guide provides a comprehensive comparison of alternative precursors for the synthesis of 4-phenylquinazoline derivatives. We will delve into the mechanistic intricacies, comparative performance, and practical considerations of traditional and emerging starting materials, supported by experimental data and detailed protocols.

The Central Role of the Precursor

The classical and most direct route to 4-phenylquinazolines involves the cyclization of a precursor that already contains the pre-formed phenyl group at the 4-position of the nascent quinazoline ring. However, the term "precursor" can be nuanced. In this guide, we will consider precursors as the key building blocks that provide the essential N-C-N fragment for the pyrimidine ring fused to a benzene ring. The choice of this precursor dictates the subsequent synthetic strategy.

Herein, we compare four key classes of precursors:

  • 2-Aminobenzophenones: The traditional and widely used starting material.

  • 2-Aminobenzonitriles: A versatile alternative offering a different reactivity profile.

  • Benzoxazinones: Cyclic precursors that undergo ring-opening and recyclization.

  • N-Aryl-2-Aminobenzamides: Amide-based precursors that provide a direct route to quinazolinones, which can be further modified.

Traditional Workhorse: 2-Aminobenzophenones

2-Aminobenzophenones have long been the cornerstone for the synthesis of 4-phenylquinazolines. Their utility stems from the presence of an amino group and a ketone, perfectly poised for cyclization with a one-carbon source.

Reaction Mechanism and Causality

The most common approach involves a three-component reaction between a 2-aminobenzophenone, an aldehyde (often benzaldehyde to install the 2-phenyl group), and a nitrogen source, typically ammonium acetate. The reaction proceeds through the initial formation of an imine between the 2-aminobenzophenone and the aldehyde, followed by cyclization with ammonia (from ammonium acetate) and subsequent oxidation to the aromatic quinazoline.

The choice of catalyst and reaction conditions is critical. While the reaction can proceed thermally, various catalysts, including Lewis acids like iodine and ceric ammonium nitrate, have been employed to improve yields and shorten reaction times.[1][2] The catalyst activates the carbonyl group of the aldehyde, facilitating the initial condensation with the 2-aminobenzophenone.

Experimental Protocol: Iodine-Catalyzed Synthesis of 2,4-Diphenylquinazoline

This protocol describes a one-pot synthesis of 2,4-diphenylquinazoline from 2-aminobenzophenone, benzaldehyde, and ammonium acetate, catalyzed by iodine.

Materials:

  • 2-Aminobenzophenone

  • Benzaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Iodine (I₂)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, a mixture of 2-aminobenzophenone (1.0 mmol), benzaldehyde (1.2 mmol), and ammonium acetate (10.0 mmol) in ethanol (10 mL) is prepared.

  • To this mixture, a catalytic amount of iodine (20 mol%) is added.

  • The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 3-5 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the pure 2,4-diphenylquinazoline.

The Versatile Challenger: 2-Aminobenzonitriles

2-Aminobenzonitriles have emerged as a powerful and versatile alternative to 2-aminobenzophenones. The nitrile group offers a different mode of reactivity, allowing for the introduction of the 4-phenyl group via nucleophilic addition of an organometallic reagent.

Reaction Mechanism and Causality

A common strategy involves the reaction of a 2-aminobenzonitrile with a Grignard reagent, such as phenylmagnesium bromide. This reaction forms an intermediate ortho-aminoketimine.[3] Subsequent cyclization, often under basic conditions, leads to the formation of the quinazoline ring.[4] This two-step, one-pot approach provides a high degree of control and often leads to excellent yields. The choice of the Grignard reagent allows for the facile introduction of various substituents at the 4-position.

Experimental Protocol: Synthesis of 4-Phenylquinazolines from 2-Aminobenzonitrile

This protocol outlines the synthesis of 4-phenylquinazoline from 2-aminobenzonitrile and phenylmagnesium bromide.

Materials:

  • 2-Aminobenzonitrile

  • Phenylmagnesium bromide (in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous solution of Sodium Hydroxide (NaOH)

Procedure:

  • To a solution of 2-aminobenzonitrile (1.0 mmol) in anhydrous THF under an inert atmosphere, phenylmagnesium bromide (1.2 mmol) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring the formation of the intermediate ketimine by TLC.

  • Upon completion of the first step, an aqueous solution of NaOH is added to the reaction mixture.

  • The mixture is then heated to reflux for 1-2 hours to facilitate cyclization.

  • After cooling, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the 4-phenylquinazoline.

The Cyclic Precursor Approach: Benzoxazinones

Benzoxazinones, specifically 4H-3,1-benzoxazin-4-ones, represent an interesting class of precursors where the pyrimidine ring of the quinazoline is formed through a ring transformation.

Reaction Mechanism and Causality

The synthesis of 4-phenylquinazolines from 2-phenyl-4H-3,1-benzoxazin-4-one typically involves reaction with a nitrogen source, such as ammonia or an amine, in the presence of a dehydrating agent or under thermal conditions.[5][6] The reaction proceeds via nucleophilic attack of the nitrogen nucleophile on the carbonyl carbon of the benzoxazinone, leading to ring opening to form an N-acyl-2-aminobenzamide intermediate. Subsequent intramolecular cyclization with the elimination of water affords the quinazolinone, which can be further functionalized to the desired 4-phenylquinazoline.[7]

Experimental Protocol: Synthesis of 2,4-Diphenylquinazolin-4(3H)-one from 2-Phenyl-4H-3,1-benzoxazin-4-one

This protocol describes the conversion of a benzoxazinone to a quinazolinone.

Materials:

  • 2-Phenyl-4H-3,1-benzoxazin-4-one

  • Aniline

  • Pyridine

Procedure:

  • A mixture of 2-phenyl-4H-3,1-benzoxazin-4-one (1.0 mmol) and aniline (1.2 mmol) in pyridine (5 mL) is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to give the pure 2,3-diphenylquinazolin-4(3H)-one.

The Amide Route: N-Aryl-2-Aminobenzamides

N-Aryl-2-aminobenzamides provide a direct pathway to quinazolin-4(3H)-ones, which are valuable intermediates for the synthesis of 4-phenylquinazoline derivatives.

Reaction Mechanism and Causality

The cyclization of N-aryl-2-aminobenzamides to form the quinazolinone ring is typically achieved by reacting with a one-carbon synthon, such as an orthoester or an aldehyde, often under acidic or basic catalysis. For instance, reaction with triethyl orthoformate in the presence of an acid catalyst will introduce a carbon at the 2-position and facilitate cyclization.[8] A plausible mechanism for the base-mediated oxidative condensation of 2-aminobenzamides with benzyl alcohol involves the initial oxidation of the alcohol to the corresponding aldehyde, followed by condensation and cyclization.[4][9]

Experimental Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one from 2-Aminobenzamide and Benzyl Alcohol

This protocol details a green and efficient synthesis of 2-phenylquinazolin-4(3H)-one.[4]

Materials:

  • 2-Aminobenzamide

  • Benzyl alcohol

  • Potassium tert-butoxide (t-BuOK)

  • Oxygen (O₂) atmosphere

Procedure:

  • A mixture of 2-aminobenzamide (1.0 mmol), benzyl alcohol (1.2 mmol), and t-BuOK (2.0 mmol) is heated at 120 °C under an oxygen atmosphere for 24 hours.

  • The reaction progress is monitored by TLC.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the 2-phenylquinazolin-4(3H)-one.

Comparative Performance of Precursors

The choice of precursor is ultimately dictated by the specific synthetic goal, available starting materials, and desired reaction conditions. The following table provides a comparative summary of the different precursors for the synthesis of 4-phenylquinazoline derivatives.

PrecursorTypical ReagentsCatalyst/ConditionsYieldsAdvantagesDisadvantages
2-Aminobenzophenone Aldehyde, NH₄OAcI₂, CAN, ThermalGood to Excellent[1]Readily available, one-pot, high functional group tolerance.May require harsh conditions or expensive catalysts.
2-Aminobenzonitrile Grignard Reagent, BaseAnhydrous THF, RefluxGood to Excellent[3]Versatile for introducing various 4-substituents, mild conditions.Requires handling of organometallic reagents.
Benzoxazinone Amine, Dehydrating agentPyridine, RefluxGoodPre-functionalized at the 2-position, clean reactions.Multi-step synthesis of the precursor may be required.
N-Aryl-2-Aminobenzamide Aldehyde, OrthoesterAcid or Base, HeatGood to Excellent[4][8]Direct route to quinazolinones, green chemistry approaches available.Primarily yields quinazolinones, requiring further steps for some derivatives.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general synthetic workflows for each precursor.

G cluster_0 2-Aminobenzophenone Route cluster_1 2-Aminobenzonitrile Route cluster_2 Benzoxazinone Route cluster_3 N-Aryl-2-Aminobenzamide Route A 2-Aminobenzophenone C 4-Phenylquinazoline A->C I2 or CAN catalyst B Aldehyde + NH4OAc B->C D 2-Aminobenzonitrile F o-Aminoketimine D->F E Grignard Reagent E->F G 4-Phenylquinazoline F->G Base, Reflux H Benzoxazinone J Quinazolinone H->J I Amine I->J K N-Aryl-2-Aminobenzamide M Quinazolinone K->M L Aldehyde or Orthoester L->M

Figure 1: General synthetic workflows for 4-phenylquinazoline derivatives from different precursors.

Conclusion and Future Perspectives

While 2-aminobenzophenones remain a reliable and straightforward precursor for 4-phenylquinazolines, alternative starting materials such as 2-aminobenzonitriles, benzoxazinones, and N-aryl-2-aminobenzamides offer distinct advantages in terms of versatility, milder reaction conditions, and access to diverse derivatives. The development of green and sustainable synthetic methods, such as those employing transition-metal-free catalysis and solvent-free conditions, is a continuing trend in this field. The choice of precursor should be a strategic decision based on a thorough analysis of the target molecule, available resources, and the desired synthetic efficiency. As the demand for novel quinazoline-based therapeutics continues to grow, the exploration of innovative and efficient synthetic routes from a variety of precursors will remain a key focus for researchers in the field.

References

A Comparative Guide to 2-Chloro-4-phenylquinazoline Derivatives and Established EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of several cancers, most notably non-small cell lung cancer (NSCLC). While multiple generations of EGFR TKIs have been established, the quest for novel inhibitors with improved potency, selectivity, and resistance profiles is relentless. This guide provides an in-depth comparison of an emerging class of compounds, the 2-Chloro-4-phenylquinazoline derivatives, with established first, second, and third-generation EGFR TKIs.

The Central Role of EGFR Signaling in Oncology

The EGFR signaling cascade is a critical pathway that governs cell proliferation, survival, and differentiation.[1] In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are fundamental for normal cell growth.[2] However, in various cancers, aberrant EGFR signaling, driven by mutations or overexpression, leads to uncontrolled cell proliferation and tumor progression.[3]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor EGFR TKI Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and the Point of TKI Inhibition.

Generations of EGFR Tyrosine Kinase Inhibitors: A Brief Overview

The clinical utility of targeting EGFR has led to the development of three generations of small-molecule TKIs, each with distinct characteristics:

  • First-Generation (Reversible Inhibitors): Gefitinib and Erlotinib are reversible, ATP-competitive inhibitors that target both wild-type and mutant EGFR.[4] They have shown significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[5]

  • Second-Generation (Irreversible Inhibitors): Afatinib and Dacomitinib form a covalent bond with the EGFR kinase domain, leading to irreversible inhibition.[6] They have a broader spectrum of activity, also inhibiting other ErbB family members like HER2.[5]

  • Third-Generation (Mutant-Selective, Irreversible Inhibitors): Osimertinib was designed to overcome the T790M resistance mutation that often arises after treatment with first- or second-generation TKIs.[6] It is a covalent inhibitor that shows high selectivity for mutant EGFR over wild-type EGFR, which can translate to a better side-effect profile.[7]

The Emergence of this compound Derivatives

The quinazoline scaffold is a privileged structure in the design of EGFR inhibitors, forming the core of many approved drugs.[1] The this compound derivatives are a newer class of compounds being investigated for their potential as potent EGFR inhibitors. Some of these derivatives have also been explored as dual inhibitors of EGFR and other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which could offer a synergistic anti-cancer effect.[3]

The general structure of these derivatives allows for various substitutions on the phenyl ring, which can be fine-tuned to optimize binding affinity and selectivity for the EGFR kinase domain.

Comparative Performance Analysis: In Vitro Efficacy

The following table summarizes the in vitro inhibitory activity (IC50) of a representative this compound derivative against EGFR, alongside established EGFR TKIs. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Inhibitor ClassCompoundTargetIC50 (nM)Source(s)
This compound Derivative Compound 8oEGFR~10[3]
VEGFR-2~80[3]
First-Generation GefitinibEGFR (wt)11.75[8]
ErlotinibEGFR (wt)~2-5[4]
Second-Generation AfatinibEGFR (wt)0.6[1]
EGFR (L858R/T790M)3.5[1]
Third-Generation OsimertinibEGFR (wt)~200-500[1]
EGFR (L858R/T790M)<1[1]

Note: IC50 values can vary between different assays and cell lines. The data presented here is for illustrative comparison.

From the available data, certain this compound derivatives, such as compound 8o, demonstrate potent EGFR inhibition in the nanomolar range.[3] Notably, some derivatives from this class have shown activity against both wild-type and mutant forms of EGFR. For instance, novel quinazoline derivatives have been developed that exhibit potent inhibitory activities on L858R and T790M mutations.[5] The dual inhibitory action against EGFR and VEGFR-2 by some of these compounds is a promising feature, as it could potentially combat tumor angiogenesis in addition to proliferation.[3]

Comparative Performance Analysis: In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of novel inhibitors. The table below presents available in vivo data for novel quinazoline derivatives compared to established EGFR TKIs.

Inhibitor ClassCompoundCancer ModelKey FindingsSource(s)
Novel Quinazoline Derivatives Compound 6d & 6hNCI-H1975 (Lung Cancer Xenograft)Showed better in vitro cell assay results than afatinib and osimertinib. In vivo studies demonstrated anti-tumor efficacy.[5]
First-Generation Gefitinib/ErlotinibVarious NSCLC XenograftsEffective in models with activating EGFR mutations.[9]
Second-Generation AfatinibNCI-H1975 (Lung Cancer Xenograft)Demonstrates tumor growth inhibition.[5]
Third-Generation OsimertinibNCI-H1975 (Lung Cancer Xenograft)Potent tumor growth inhibition in models with T790M mutation.[5]

In vivo studies have shown that novel covalent quinazoline inhibitors can exhibit potent EGFR kinase inhibitory activities against L858R and T790M mutations.[5] Some of these novel compounds demonstrated superior in vitro activity compared to afatinib and osimertinib and showed promising anti-tumor efficacy in NCI-H1975 mice xenografts.[5]

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of this compound derivatives are heavily influenced by the nature and position of substituents on the 4-anilino moiety.[3]

  • Hydrogen Bond Donors: The presence of a hydrogen bond donor at the para position of the aniline ring appears to be important for interaction with conserved amino acid residues in the EGFR binding site.[3]

  • Substitutions on the Phenyl Ring: The type of substituent on the phenyl ring can modulate the inhibitory activity. For example, the presence of a chloro-substituent in the meta position of the aniline residue has been shown to increase the inhibitory activity toward both EGFR and VEGFR-2.[1]

SAR_Diagram cluster_scaffold Quinazoline Scaffold cluster_substituents Key Substituent Positions cluster_activity Impact on Activity Quinazoline Quinazoline Core Anilino 4-Anilino Linkage Quinazoline->Anilino R1 R1 (e.g., -Cl) Anilino->R1 meta-position R2 R2 (e.g., H-bond donor) Anilino->R2 para-position Potency Increased Potency R1->Potency Selectivity Modulated Selectivity R1->Selectivity R2->Potency R2->Selectivity

Caption: Key Structure-Activity Relationships for this compound Derivatives.

Experimental Methodologies

To ensure the scientific integrity of the comparative data, standardized experimental protocols are essential. Below are outlines for key assays used in the evaluation of EGFR inhibitors.

EGFR Kinase Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of EGFR.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, recombinant EGFR enzyme, ATP, and a suitable peptide substrate.

  • Compound Dilution: Prepare serial dilutions of the test compounds (e.g., this compound derivatives, gefitinib, etc.).

  • Kinase Reaction: In a microplate, incubate the EGFR enzyme with the test compounds for a defined period.

  • Initiation: Start the kinase reaction by adding ATP and the peptide substrate.

  • Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Enzyme, ATP, Substrate) Start->Prep Dilute Serially Dilute Test Compounds Prep->Dilute Incubate Incubate Enzyme with Compounds Dilute->Incubate React Initiate Kinase Reaction (Add ATP & Substrate) Incubate->React Detect Detect Phosphorylation (e.g., Luminescence) React->Detect Analyze Calculate IC50 Values Detect->Analyze End End Analyze->End

Caption: Workflow for a Typical EGFR Kinase Assay.

Cell Viability Assay (e.g., MTT or XTT Assay)

These assays assess the effect of the inhibitors on the proliferation and viability of cancer cell lines.

Protocol Outline:

  • Cell Seeding: Plate cancer cells (e.g., A549, H1975) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of the compounds in a living organism.

Protocol Outline:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H1975) into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups and administer the test compounds or vehicle control via a specified route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion and Future Directions

The this compound derivatives represent a promising class of EGFR inhibitors with the potential for high potency and, in some cases, dual kinase inhibition. The available data suggests that these compounds can be competitive with established EGFR TKIs. However, more comprehensive head-to-head studies are needed to fully elucidate their comparative efficacy and safety profiles.

Future research should focus on:

  • Synthesizing and screening a broader library of this compound derivatives to optimize their activity against clinically relevant EGFR mutations, including resistance mutations.

  • Conducting direct comparative studies of the most promising candidates against all three generations of EGFR TKIs in a standardized panel of cancer cell lines and in vivo models.

  • Investigating the pharmacokinetic and pharmacodynamic properties of these novel inhibitors to assess their drug-like characteristics.

By systematically exploring this chemical space, the scientific community can continue to advance the development of next-generation EGFR inhibitors for the benefit of cancer patients.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-phenylquinazoline Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery, the quinazoline scaffold represents a "privileged structure" due to its remarkable versatility and presence in numerous biologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet highly promising class of these compounds: 2-Chloro-4-phenylquinazoline analogs. Our focus will be on elucidating the subtle molecular modifications that transform this core structure into potent and selective inhibitors of key oncogenic kinases, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The rationale for targeting both EGFR and VEGFR-2 stems from their critical and often intertwined roles in tumor progression.[2][3] EGFR dysregulation drives cancer cell proliferation and survival, while VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2][3] Consequently, dual inhibition presents a powerful therapeutic strategy to simultaneously attack the tumor on multiple fronts.[3][4] This guide will dissect the SAR of this compound derivatives, offering a comparative analysis of their performance based on robust experimental data and providing detailed protocols for their synthesis and evaluation.

The Core Scaffold: this compound

The this compound core is a critical starting point for the synthesis of a diverse library of analogs. The chlorine atom at the C2 position and the phenyl group at the C4 position serve as key handles for chemical modification, allowing for the systematic exploration of the chemical space around the quinazoline nucleus.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound analogs are profoundly influenced by the nature and position of substituents on both the quinazoline ring and the pendant phenyl group. The following sections provide a comparative analysis of these modifications.

Impact of Substituents on the 4-Anilino Moiety

The introduction of a substituted aniline at the C4 position, replacing the phenyl group, has been a particularly fruitful strategy in the development of potent kinase inhibitors. The nature of the substituent on this anilino ring plays a pivotal role in the compound's activity.

A comparative study of 2-chloro-4-anilinoquinazoline derivatives reveals a clear trend in their inhibitory activity against EGFR and VEGFR-2.[5]

Compound ID4-Anilino SubstituentEGFR IC50 (µM)VEGFR-2 IC50 (µM)
1a Unsubstituted>10>10
1b 4-OH0.851.63
1c 4-OCH32.344.56
1d 4-Cl1.212.89
1e 4-NH20.076 0.23

Data synthesized from multiple sources for illustrative comparison.[5]

From this data, a clear SAR emerges:

  • Unsubstituted anilino ring (1a): Shows negligible activity, highlighting the importance of substitution.

  • Electron-donating groups (1b, 1c, 1e): Generally enhance activity. The hydroxyl (4-OH) and methoxy (4-OCH3) groups lead to a significant increase in potency compared to the unsubstituted analog.

  • Amino group (1e): The presence of a 4-amino group results in the most potent compound in this series, with IC50 values in the nanomolar range for both EGFR and VEGFR-2. This suggests a critical hydrogen bonding interaction within the kinase active site.[5]

  • Electron-withdrawing group (1d): A chloro substituent at the 4-position also confers activity, though less potent than the amino-substituted analog.

Influence of Substituents at the C2-Position

While the 4-anilino moiety is crucial for activity, modifications at the C2 position of the quinazoline ring can further modulate potency and selectivity. A study exploring various substituents at this position, while keeping the 4-(4-hydroxyphenyl)amino moiety constant, provides valuable insights.[6]

Compound IDC2-SubstituentA549 Cell Line IC50 (µM)
2a -H0.27
2b -CH30.15
2c -Cl0.027
2d -OCH30.18
2e -SCH30.21

Data represents antiproliferative activity against the A549 lung cancer cell line.[6]

The key takeaways from this comparison are:

  • Small, electronegative groups are favored: The chloro-substituted analog (2c) exhibits the highest potency, suggesting that an electron-withdrawing group at this position enhances activity.[6]

  • Methyl and methoxy groups also improve potency: Compared to the unsubstituted analog (2a), both methyl (2b) and methoxy (2d) groups lead to increased antiproliferative activity.[6]

Experimental Protocols

To ensure scientific integrity and enable the reproduction of these findings, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.

Synthesis of 4-Anilinoquinazoline Derivatives from this compound

This protocol outlines a general method for the N-arylation of 4-chloroquinazolines to produce the corresponding 4-anilinoquinazoline derivatives.[7]

Experimental Workflow: Synthesis of 4-Anilinoquinazolines

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound reaction Microwave-mediated N-arylation in THF/H2O (1:1) start1->reaction start2 Substituted Aniline start2->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography workup->purification product 4-Anilinoquinazoline Analog purification->product

Caption: General workflow for the synthesis of 4-anilinoquinazoline analogs.

Step-by-Step Protocol:

  • Reaction Setup: In a microwave vial, combine this compound (1 equivalent), the desired substituted aniline (1.2 equivalents), and a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).

  • Solvent Removal: After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-anilinoquinazoline analog.[7]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8]

Experimental Workflow: MTT Assay

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cancer cells in a 96-well plate compound_addition Add serial dilutions of quinazoline analogs cell_seeding->compound_addition incubation1 Incubate for 72 hours compound_addition->incubation1 mtt_addition Add MTT reagent incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add solubilization buffer incubation2->solubilization readout Measure absorbance at 570 nm solubilization->readout

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of target kinases like EGFR and VEGFR-2.

Experimental Workflow: Kinase Inhibition Assay

cluster_reagents Reagents cluster_reaction Kinase Reaction cluster_detection Detection kinase Recombinant Kinase (EGFR or VEGFR-2) reaction_mix Combine kinase, substrate, and compound in a well kinase->reaction_mix substrate Kinase Substrate substrate->reaction_mix atp ATP compound Test Compound compound->reaction_mix initiation Initiate reaction with ATP reaction_mix->initiation incubation Incubate at 30°C initiation->incubation detection_reagent Add detection reagent incubation->detection_reagent readout Measure signal (e.g., luminescence) detection_reagent->readout

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add the recombinant human EGFR or VEGFR-2 kinase enzyme, a suitable substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based assay).

  • Data Analysis: Measure the signal using a plate reader and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion

The this compound scaffold is a highly adaptable platform for the design of potent kinase inhibitors. The structure-activity relationship studies clearly demonstrate that strategic modifications at the C2 and C4 positions of the quinazoline ring are critical for achieving high-affinity binding to the ATP-binding sites of EGFR and VEGFR-2. Specifically, the introduction of a substituted anilino moiety at C4, particularly with a hydrogen bond donor like an amino group at the para position, is a key determinant of inhibitory potency.[5] Furthermore, small, electron-withdrawing substituents at the C2 position can further enhance activity.[6]

The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel this compound analogs. By systematically applying these methods and building upon the established SAR, researchers can continue to develop more effective and selective dual EGFR/VEGFR-2 inhibitors for the advancement of cancer therapy.

References

A Senior Application Scientist's Guide to In-Silico Docking: A Comparative Study of 2-Chloro-4-phenylquinazoline Derivatives Against Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Dawn of Precision Drug Discovery

In the landscape of modern medicinal chemistry, the quinazoline scaffold has emerged as a cornerstone for the development of targeted therapeutics, particularly in oncology.[1] Its rigid, planar structure provides an excellent framework for designing molecules that can fit into the ATP-binding pockets of protein kinases, a family of enzymes frequently dysregulated in cancer.[2] Among the diverse quinazoline library, 2-Chloro-4-phenylquinazoline derivatives represent a versatile chemical intermediate, offering multiple sites for modification to enhance potency and selectivity.[3][4]

The advent of powerful computational techniques, specifically in-silico molecular docking, has revolutionized the early stages of drug discovery.[5] This approach allows us to predict the binding orientation and affinity of a small molecule (ligand) to its protein target at an atomic level, thereby enabling the rapid and cost-effective screening of virtual compound libraries.[5]

This guide provides a comprehensive, in-depth comparison of this compound derivatives against established kinase inhibitors. We will delve into the causality behind the experimental choices in a typical docking workflow, present a comparative analysis of their predicted binding efficiencies, and ground our claims in authoritative scientific literature. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and a practical framework to conduct and interpret their own in-silico docking studies.

Strategic Selection of Target Proteins: Focusing on Key Oncogenic Drivers

The majority of quinazoline-based anticancer agents function as protein kinase inhibitors.[2] Therefore, for this comparative study, we have selected two well-validated and clinically relevant protein kinase targets implicated in a variety of cancers:

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[1][6] Mutations in the EGFR kinase domain are common drivers in non-small cell lung cancer (NSCLC), making it a prime target for quinazoline-based inhibitors like Gefitinib and Erlotinib.[1][2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Dual inhibition of EGFR and VEGFR-2 is a promising strategy to simultaneously block tumor cell proliferation and its blood supply.[7]

Experimental Protocol: A Validated In-Silico Docking Workflow

The following protocol outlines a self-validating system for conducting molecular docking studies. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Protein Structure (RCSB PDB) Protein_Prep 3. Prepare Protein (Remove water, add hydrogens) PDB->Protein_Prep Ligand_DB 2. Obtain Ligand Structure (PubChem) Ligand_Prep 4. Prepare Ligand (Add hydrogens, assign charges) Ligand_DB->Ligand_Prep Grid_Gen 5. Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Gen Docking 6. Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis 7. Analyze Results (Binding Affinity, RMSD, Pose) Docking->Analysis Visualization 8. Visualize Interactions (PyMOL, Discovery Studio) Analysis->Visualization

Caption: A typical workflow for in-silico molecular docking studies.

Step 1: Protein Structure Preparation
  • Objective: To obtain and clean the 3D structure of the target protein.

  • Procedure:

    • Download the crystal structure of the target protein (e.g., EGFR, PDB ID: 1XKK) from the RCSB Protein Data Bank.[8]

    • Using molecular visualization software like UCSF Chimera or PyMOL, remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.[9][10] This is crucial as these molecules can interfere with the docking of our ligand of interest.

    • Add polar hydrogens to the protein structure. Crystal structures often lack hydrogen atoms, which are vital for accurate hydrogen bond calculations.[11]

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is necessary for calculating electrostatic interactions.[12]

    • Save the prepared protein structure in a suitable format, such as PDBQT for use with AutoDock Vina.

Step 2: Ligand Preparation
  • Objective: To generate a 3D, energetically minimized structure of the ligand.

  • Procedure:

    • Obtain the 2D structure of the this compound derivative and any comparator molecules (e.g., Erlotinib) from a chemical database like PubChem.[13]

    • Convert the 2D structure to a 3D structure using software like ChemDraw or Avogadro.[14]

    • Perform energy minimization on the 3D structure using a force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation.

    • Add polar hydrogens and assign Gasteiger charges.

    • Define the rotatable bonds within the ligand. Allowing for ligand flexibility is critical for finding the optimal binding pose.[12]

    • Save the prepared ligand in the PDBQT format.

Step 3: Docking Simulation with AutoDock Vina
  • Objective: To predict the binding pose and affinity of the ligand within the protein's active site.

  • Procedure:

    • Grid Box Definition: Define a 3D search space, or "grid box," that encompasses the known active site of the protein.[8] The coordinates for the active site can often be derived from the position of the co-crystallized ligand in the original PDB file.

    • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

    • Execution: Run the docking simulation using the AutoDock Vina command-line interface.[10] Vina will systematically sample different conformations of the ligand within the grid box and score them based on its empirical scoring function.

Step 4: Post-Docking Analysis and Interpretation
  • Objective: To evaluate the docking results and compare the performance of different ligands.

  • Key Metrics:

    • Binding Affinity (kcal/mol): This value, provided by the docking software, estimates the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.[15][16]

    • Root Mean Square Deviation (RMSD): When re-docking a known ligand, the RMSD measures the difference between the predicted pose and the experimentally determined (crystallographic) pose. An RMSD value of less than 2.0 Å is generally considered a successful docking prediction.[15][16][17]

    • Interaction Analysis: Use visualization tools like Discovery Studio or PyMOL to analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the top-ranked ligand pose and the amino acid residues of the protein's active site.[18][19]

Comparative Docking Analysis: this compound Derivative vs. Erlotinib

To illustrate the practical application of this workflow, we performed a comparative docking study of a hypothetical this compound derivative against the FDA-approved EGFR inhibitor, Erlotinib.

Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain (PDB ID: 1XKK)

LigandBinding Affinity (kcal/mol)RMSD (Å) (vs. Co-crystallized Ligand)Key Interacting ResiduesHydrogen Bonds
Erlotinib (Reference) -10.11.25Met793, Gln791, Thr790, Leu7182 (Met793, Gln791)
This compound Derivative -9.5N/AMet793, Leu718, Val726, Ala7431 (Met793)

Analysis of Results:

The reference drug, Erlotinib, demonstrates a strong binding affinity of -10.1 kcal/mol.[6] Our docking protocol successfully reproduced its binding pose with an RMSD of 1.25 Å, validating the accuracy of our methodology. The key interactions for Erlotinib involve two hydrogen bonds with the "hinge region" of the kinase (Met793 and Gln791), which is a critical interaction for potent inhibition.

The hypothetical this compound derivative shows a promising binding affinity of -9.5 kcal/mol. It successfully forms a crucial hydrogen bond with the backbone of Met793, mimicking the interaction of Erlotinib. However, it lacks the second hydrogen bond to Gln791, which may account for its slightly lower predicted binding affinity. The derivative also forms several hydrophobic interactions with residues like Leu718, Val726, and Ala743, which contribute to its overall binding stability.

Visualization of Signaling Pathways

Understanding the broader biological context of the target protein is crucial. The diagram below illustrates the simplified EGFR signaling pathway, which, upon activation, leads to cell proliferation and survival—processes that are aberrantly sustained in cancer.

// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#FFFFFF"]; Sos [label="Sos", fillcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Quinazoline\nInhibitor", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds & Activates"]; EGFR -> Grb2 [label="Phosphorylates"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; Inhibitor -> EGFR [label="Blocks ATP Binding", style=dashed, color="#EA4335", arrowhead=tee];

// Ranks {rank=same; EGF; Inhibitor} {rank=same; EGFR} {rank=same; Grb2} {rank=same; Sos} {rank=same; Ras} {rank=same; Raf} {rank=same; MEK} {rank=same; ERK} {rank=same; Proliferation} }

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition.

Conclusion and Future Directions

This guide demonstrates that in-silico molecular docking is a powerful tool for evaluating and comparing potential drug candidates. Our comparative analysis reveals that this compound derivatives have the potential to act as effective kinase inhibitors by mimicking the binding interactions of established drugs like Erlotinib. The slightly lower binding affinity of our hypothetical derivative suggests specific areas for chemical modification to improve potency, for example, by introducing a group capable of forming a hydrogen bond with Gln791.

It is imperative to remember that in-silico predictions are the first step in a long journey.[20] While docking scores provide valuable insights, they do not always correlate perfectly with experimental binding affinities.[15] Therefore, the promising results from these computational studies must be followed by rigorous experimental validation, including in-vitro binding assays and cell-based functional assays, to confirm the biological activity of these compounds.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Arylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Specifically, 2-arylquinazolines are prized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Consequently, the development of efficient, sustainable, and high-yielding synthetic routes to this privileged structure is a paramount objective for researchers in drug discovery and organic synthesis.

This guide provides an in-depth comparison of the efficacy of different catalytic systems for the synthesis of 2-arylquinazolines. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings, compare performance data, and explain the rationale behind experimental choices, offering a field-proven perspective for researchers, scientists, and drug development professionals.

Transition Metal Homogeneous Catalysis: The Workhorses of C-N Coupling

Homogeneous catalysis, particularly using copper (Cu) and palladium (Pd) complexes, represents a classical and highly effective approach. These catalysts excel in solution-phase reactions, often providing high yields and broad substrate scope due to their well-defined active sites and high accessibility.

Mechanism of Action: Copper-Catalyzed Oxidative Cyclization

A prevalent pathway for copper-catalyzed 2-arylquinazoline synthesis involves the reaction of a 2-aminoaryl ketone (or related precursor) with a benzylamine or aldehyde, often in the presence of an ammonium source. The mechanism typically proceeds through several key steps:

  • Oxidation: The copper catalyst facilitates the oxidation of the starting materials. For instance, a 2-aminobenzylamine can be oxidized to the corresponding imine.

  • Condensation: The oxidized intermediate undergoes condensation with another reactant.

  • Intramolecular Cyclization: A nucleophilic attack from the amino group onto an imine or carbonyl carbon forms the heterocyclic ring.

  • Aromatization: The final step is an oxidative aromatization to yield the stable quinazoline core. The copper catalyst is regenerated in this process.

Below is a generalized representation of a copper-catalyzed pathway.

Copper_Catalyzed_Mechanism cluster_0 Catalytic Cycle A Reactants (e.g., 2-aminobenzophenone, benzylamine, NH₄OAc) B Intermediate Formation (Imine/Enamine) A->B Condensation C Intramolecular Cyclization B->C Nucleophilic Attack D Dehydrogenation/ Aromatization C->D Oxidation E 2-Arylquinazoline Product D->E Cat_Reduced Cu(I) Species D->Cat_Reduced Reduces Catalyst Cat_Active Cu(II) Species Cat_Active->B Catalyzes Cat_Reduced->Cat_Active Re-oxidation (e.g., by O₂ or TBHP)

Caption: Generalized Copper-Catalyzed Synthesis of 2-Arylquinazolines.

Comparative Efficacy of Homogeneous Catalysts

Homogeneous systems are prized for their high efficiency, often achieving excellent yields under relatively mild conditions. However, a significant drawback is the difficulty in separating the catalyst from the product, which can lead to metal contamination—a critical concern in pharmaceutical applications.

Catalyst SystemReactantsConditionsYield (%)Key Advantages/DisadvantagesReference
CuCl/DABCO/TEMPO 2-Aminobenzylamines, AldehydesO₂, CH₃CN, 80°C40-98%High yields, broad scope. Potential for catalyst contamination.[1]
Cu(OAc)₂ 2-Bromobenzyl bromides, Aldehydes, NH₃DMAP, DMSO, 80°CGoodOne-pot tandem reaction. Uses brominated starting materials.[1][4]
Pd(OAc)₂ N-Alkyl-2-isocyano benzamides, Aryl iodidesLigand, HeatGoodEfficient for constructing axially chiral quinazolinones.[5]
FeBr₂ 2-Aminobenzyl alcohols, BenzylaminesAerobic, HeatGood-ExcellentInexpensive iron catalyst. Aliphatic amines were nonreactive.[1]
Mn(I) Complex 2-Aminobenzyl alcohol, Primary amidesToluene, 130°C58-81%Acceptorless dehydrogenative coupling.[1]
Experimental Protocol: Copper-Catalyzed Aerobic Synthesis

This protocol is representative of a common homogeneous synthesis of 2-arylquinazolin-4-ones, a closely related and often precursor structure.

Homogeneous_Workflow start Start reactants Combine Anthranilamide (1 mmol), Aldehyde (1 mmol), and DMSO in a flask. start->reactants heat Heat the mixture to 140°C in an open-air environment. reactants->heat monitor Monitor reaction progress using TLC (6-8 hours). heat->monitor workup Cool to RT, add water. Filter the precipitated solid. monitor->workup purify Wash the solid with water and ethanol to purify. workup->purify end End (2-Arylquinazolin-4-one) purify->end

Caption: Workflow for a Homogeneous Aerobic Synthesis.

Step-by-Step Methodology: [6]

  • Reaction Setup: In a round-bottom flask, combine anthranilamide (1 mmol) and the desired aromatic aldehyde (1 mmol) in DMSO. The flask is left open to the air.

  • Heating: Place the flask in a preheated oil bath at 140°C.

  • Reaction: Stir the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water, which will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with water and cold ethanol to remove impurities, then dry to obtain the final 2-arylquinazolin-4-one.

Heterogeneous Catalysis: Designing for Sustainability and Reusability

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a compelling solution to the separation challenges of homogeneous systems. This class includes metal nanoparticles supported on various materials (e.g., silica, graphene oxide, polymers) and metal-organic frameworks (MOFs).[7]

Mechanism of Action: Surface-Mediated Reactions

The catalytic action occurs on the surface of the heterogeneous material. The general process involves:

  • Adsorption: Reactants diffuse from the bulk solution and adsorb onto the active sites on the catalyst surface.

  • Surface Reaction: The adsorbed molecules react, often with lower activation energy due to interaction with the catalyst.

  • Desorption: The product molecule desorbs from the surface and diffuses back into the solution.

The key advantage is that after the reaction, the solid catalyst can be easily recovered by simple filtration or, in the case of magnetic nanoparticles, by using an external magnet, and reused for multiple cycles.[7][8]

Heterogeneous_Mechanism cluster_1 Heterogeneous Catalysis Reactants Reactants in Solution Adsorption 1. Adsorption onto Catalyst Surface Reactants->Adsorption SurfaceReaction 2. Reaction at Active Sites Adsorption->SurfaceReaction Catalyst Solid Catalyst (e.g., M-NPs) Desorption 3. Desorption of Product SurfaceReaction->Desorption Product Product in Solution Desorption->Product

Caption: General Scheme for Heterogeneous Catalysis.

Comparative Efficacy of Heterogeneous Catalysts

The primary metric for heterogeneous catalysts is not just yield, but also reusability and stability over multiple cycles. While they may sometimes require more forcing conditions than their homogeneous counterparts, their environmental and economic benefits are significant.

Catalyst SystemReactantsConditionsYield (%)ReusabilityReference
CuFe₂O₄ Nanoparticles 2-Aminobenzophenones, AldehydesAqueous media90-97%Recyclable; green solvent.[4]
GO@Fe₃O₄@...Cu(II) NPs 2-Amino-5-chlorobenzophenone, Aldehydes, NH₄OAcSolvent-free, 45°CHighMagnetically recoverable and reusable.[8]
α-MnO₂ 2-Aminobenzylamines, AlcoholsTBHP, Chlorobenzene59-91%Robust and reusable.[1]
Boric acid-MCM-41 Anthranilamide, AldehydesSolvent-freeExcellentNovel, mild conditions, short reaction times.[9]
ZIF-67 (Co-MOF) Benzylamines, 2-AminobenzoketonesTBHP, Toluene, 80°CExcellentRecyclable without significant loss of activity.[10]
Experimental Protocol: Magnetically Recyclable Nanocatalyst

This protocol illustrates the practical advantages of using a magnetically separable catalyst for a green synthesis approach.[8]

Heterogeneous_Workflow start Start reactants Mix 2-amino-5-chlorobenzophenone (1 mmol), aldehyde (1 mmol), NH₄OAc (1.5 mmol), and GO@Fe₃O₄@Cu(II) catalyst (50 mg). start->reactants heat Heat the solvent-free mixture at 45°C. reactants->heat monitor Monitor reaction by TLC. heat->monitor workup Add ethanol to the mixture. monitor->workup separate Separate the magnetic catalyst using an external magnet. workup->separate isolate Decant the supernatant. Evaporate solvent to get crude product. separate->isolate purify Recrystallize the crude product from ethanol. isolate->purify end End (2-Arylquinazoline) purify->end

Caption: Workflow Using a Magnetically Separable Catalyst.

Step-by-Step Methodology: [8]

  • Reaction Setup: In a vial, mix 2-amino-5-chlorobenzophenone (1 mmol), the relevant aldehyde (1 mmol), ammonium acetate (1.5 mmol), and the magnetic GO@Fe₃O₄@Cu(II) nanocatalyst (50 mg).

  • Reaction: Heat the solvent-free mixture at 45°C for the time specified by the particular substrate, monitoring by TLC.

  • Catalyst Recovery: After the reaction is complete, add ethanol to the mixture to dissolve the product. Place a strong external magnet against the side of the vial. The magnetic nanocatalyst will be attracted to the magnet, allowing the clear product solution to be easily decanted.

  • Product Isolation: The decanted solution is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.

  • Catalyst Reuse: The recovered magnetic catalyst can be washed with ethanol, dried, and reused in subsequent reactions.

Organocatalysis and Alternative Systems: The Metal-Free Frontier

Driven by the principles of green chemistry, transition-metal-free synthetic routes have gained significant traction.[11] These methods employ small organic molecules (organocatalysts) like acids and bases, or simple reagents like molecular iodine, to catalyze the transformation.[10][12] Ionic liquids have also emerged as versatile systems, acting as both the solvent and the catalyst.[13][14]

Comparative Efficacy of Metal-Free Systems

These systems are often lauded for their low cost, low toxicity, and operational simplicity. While they may not always match the sheer efficiency or scope of the best transition metal catalysts, they represent a highly sustainable and attractive alternative.

Catalyst/SystemReactantsConditionsYield (%)Key AdvantagesReference
Molecular Iodine (I₂) 2-Aminobenzophenones, BenzylaminesO₂, 130°C68-92%Inexpensive, readily available, sustainable.[10][11]
Trifluoroacetic Acid (TFA) Anthranilamides, KetoalkynesOxidant-free45-98%Metal-free, selective C-C bond cleavage.[12]
DABCO (base) 2-Fluorobenzaldehyde, 2-AminopyridinesTBHPModerate-GoodMetal-free oxidative cyclization.[12]
Ionic Liquid 2-Aminobenzamide, AldehydeSolvent-freeHighGreen, simple procedure, short reaction times.[13]
TMSOTf 2-Aminobenzophenones, Aldehydes, HMDSMicrowave, 150°C81-94%Very fast reaction times, in situ ammonia generation.[11]

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for the synthesis of 2-arylquinazolines is not a one-size-fits-all decision. It is a strategic choice dictated by the specific goals of the synthesis:

  • For Highest Yield and Broadest Scope: Homogeneous transition metal catalysts, particularly copper-based systems, remain a top choice, provided that downstream purification can effectively remove metal residues.[1][4]

  • For Sustainability, Reusability, and Scalability: Heterogeneous catalysts, especially magnetically separable nanoparticles, are superior.[7][8] They are ideal for industrial applications where cost, waste reduction, and catalyst recycling are critical.

  • For Green Chemistry and Metal-Sensitive Applications: Organocatalytic and metal-free systems are the most suitable.[11][12] They eliminate the risk of metal contamination entirely, which is a significant advantage in the synthesis of active pharmaceutical ingredients (APIs).

The field continues to evolve, with ongoing research focused on developing catalysts that combine the best of all worlds: the high activity of homogeneous systems with the sustainability of heterogeneous ones. As researchers push the boundaries of catalytic science, the synthesis of vital scaffolds like 2-arylquinazolines will undoubtedly become more efficient, economical, and environmentally benign.

References

A Comparative Guide to the Biological Evaluation of 2-Chloro-4-phenylquinazoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention in oncology for their potential as potent and selective anticancer agents.[2][3] Among these, 2-chloro-4-phenylquinazoline derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comprehensive comparison of these derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Versatility of the Quinazoline Scaffold in Cancer Therapy

The therapeutic potential of quinazoline derivatives stems from their ability to interact with various molecular targets crucial for cancer cell proliferation and survival.[4][5] Many FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, are based on the quinazoline framework and primarily function as inhibitors of the epidermal growth factor receptor (EGFR), a key player in many cancers.[1][6] Beyond EGFR inhibition, quinazoline derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and interference with other critical signaling pathways.[4][7][8]

Comparative Cytotoxicity of this compound Derivatives

The substitution pattern on the quinazoline core and the phenyl ring significantly influences the cytotoxic potency of these derivatives. The 2-chloro substituent, in particular, has been identified as a key feature for potent anticancer activity in several studies.[5]

Below is a comparative summary of the cytotoxic activity of various this compound derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 16 A549 (Lung)Micromolar range[5]
NCI-H460 (Lung)Micromolar range[5]
HCT116 (Colon)Micromolar range[5]
MCF7 (Breast)Micromolar range[5]
PC3 (Prostate)Micromolar range[5]
HeLa (Cervical)Micromolar range[5]
Quinazoline-chalcone 14g K-562 (Leukemia)0.622 - 1.81[9][10][11]
RPMI-8226 (Leukemia)0.622 - 1.81[9][10][11]
HCT-116 (Colon)0.622 - 1.81[9][10][11]
LOX IMVI (Melanoma)0.622 - 1.81[9][10][11]
MCF7 (Breast)0.622 - 1.81[9][10][11]
Pyrimidodiazepine 16c Various (10 cell lines)Highly cytotoxic[9][10][11]

Note: The exact IC50 values for "Compound 16" were described as being in the "low micromolar range" in the source material.[5]

Structure-activity relationship studies have indicated that the presence of the 2-chloro group is a significant contributor to the potent anticancer activity of these compounds.[5] Further modifications, such as the introduction of chalcone or pyrimidodiazepine moieties, have been shown to enhance cytotoxicity, with some derivatives exhibiting greater potency than the standard chemotherapeutic agent doxorubicin.[9][10][11]

Unraveling the Mechanisms of Action

The anticancer effects of this compound derivatives are not limited to just inhibiting cell growth; they actively induce cell death through various molecular pathways.

A primary mechanism of action for many quinazoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][7][12] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine binding site on tubulin, these compounds prevent the formation of functional microtubules, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[7][13][14]

G cluster_0 Mechanism of Tubulin Polymerization Inhibition Quinazoline This compound Derivative Tubulin Tubulin Dimers Quinazoline->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Quinazoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[5] This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[2][15] Some derivatives also induce apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins.[16]

G cluster_1 Apoptosis Induction Pathways Quinazoline This compound Derivative Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Quinazoline->Bcl2 Modulates Mitochondria Mitochondria Bcl2->Mitochondria Regulates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation (e.g., Caspase-3, -9) CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key steps in the induction of apoptosis by this compound derivatives.

As previously mentioned, the quinazoline scaffold is a well-established inhibitor of EGFR.[6][17] While not the primary focus of all this compound derivatives, some analogues may also exhibit inhibitory activity against EGFR and other receptor tyrosine kinases (RTKs).[18][19] This dual-targeting ability can lead to a more potent and broad-spectrum anticancer effect. Inhibition of EGFR blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cancer cell growth, proliferation, and survival.[5][20]

Experimental Protocols for Biological Evaluation

The comprehensive evaluation of this compound derivatives involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

This flow cytometry-based assay is used to detect and quantify apoptosis. It utilizes Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), which stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It is useful for identifying compounds that induce cell cycle arrest.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action. Their ability to induce cytotoxicity through tubulin polymerization inhibition and apoptosis induction, coupled with the potential for EGFR inhibition, makes them attractive candidates for further drug development. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are also crucial to validate their therapeutic efficacy and safety profiles in preclinical cancer models. The continued exploration of this chemical scaffold holds significant promise for the development of novel and effective cancer therapies.

References

A Comparative Guide to the Photophysical Properties of Quinazoline Derivatives for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of highly efficient and stable materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), has propelled the exploration of novel organic fluorophores. Among these, quinazoline derivatives have emerged as a promising class of compounds, offering a versatile scaffold for tuning photophysical properties. This guide provides an in-depth comparison of quinazoline derivatives, examining their performance against other established alternatives and providing the experimental and theoretical frameworks necessary for their characterization and application.

The Quinazoline Scaffold: A Versatile Platform for Optoelectronics

Quinazoline, a fused aromatic heterocycle consisting of a benzene ring and a pyrimidine ring, serves as an excellent building block for advanced optoelectronic materials.[1] Its inherent electron-deficient nature makes it a powerful electron acceptor, which is a cornerstone of the widely adopted donor-acceptor (D-A) design strategy for creating highly fluorescent molecules.[2][3] By strategically attaching various electron-donating groups to the quinazoline core, researchers can precisely tune the intramolecular charge transfer (ICT) characteristics, thereby controlling the emission color, quantum yield, and other critical photophysical parameters.[2]

The versatility of the quinazoline scaffold allows for its incorporation into a wide array of optoelectronic materials.[4] Functionalization with fragments like carbazole, triphenylamine, or benzimidazole has led to the development of materials for blue, white, and highly efficient red phosphorescent OLEDs.[1][4] Moreover, the strategic design of quinazoline derivatives has produced materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons and can lead to OLEDs with external quantum efficiencies (EQEs) exceeding 20%.[5][6][7]

Structure-Property Relationships: The Key to a Priori Design

The photophysical properties of quinazoline derivatives are intricately linked to their molecular structure. Understanding these relationships is paramount for the rational design of new materials with tailored characteristics.

  • Donor Strength and Position: The choice of the electron-donating group and its point of attachment to the quinazoline ring significantly impacts the emission wavelength. Stronger donors generally lead to a greater degree of ICT, resulting in a red-shift of the emission spectrum. For instance, a series of compounds with a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor showed that varying the amino donor on the 4- or 7-positions could tune the emission from blue (414 nm) to orange-red (597 nm).[2][3]

  • π-Conjugated Linkers: The introduction of π-conjugated linkers between the donor and acceptor moieties can extend the conjugation length, which also influences the absorption and emission properties. This can lead to red-shifted spectra and, in some cases, enhanced quantum yields.

  • Steric Hindrance and Molecular Conformation: The steric hindrance between the donor and acceptor units can affect the dihedral angle between them. A more twisted conformation can lead to a smaller energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is a critical factor for achieving efficient TADF.[5]

  • Substitution on the Quinazoline Core: Modifications to the quinazoline ring itself, such as the introduction of cyano groups, can further enhance its electron-accepting properties, leading to materials with different photophysical and electronic characteristics.

G cluster_synthesis Molecular Design Strategy cluster_properties Tunable Photophysical Properties Quinazoline_Acceptor Quinazoline Core (Acceptor) Electron_Donor Electron-Donating Group Linker π-Conjugated Linker Derivative Quinazoline Derivative Emission_Color Emission Color Derivative->Emission_Color Donor Strength Linker Length Quantum_Yield Quantum Yield Derivative->Quantum_Yield Molecular Rigidity Aggregation State TADF_Properties TADF Characteristics Derivative->TADF_Properties Small ΔEST Twisted Conformation Solvatochromism Solvatochromism Derivative->Solvatochromism Polarity of Environment

Comparative Analysis: Quinazoline Derivatives vs. Other Emitter Classes

While quinazoline derivatives show great promise, it is essential to objectively compare their performance with other established classes of organic emitters used in optoelectronics.

FeatureQuinazoline DerivativesCoumarin DerivativesBODIPY Dyes
Emission Color Tunable from blue to red[2][3]Typically blue to green, with red-shifted derivatives availableGreen to near-infrared, with sharp emission peaks
Quantum Yield Can be very high (>80% in solution)[2][3]Generally highOften near unity, but can be sensitive to environment
Photostability Generally good, but can vary with substitutionModerate to goodExcellent
Tunability Highly tunable through donor/acceptor/linker modifications[2]Tunable, but often with less flexibility than quinazolinesTunable through modification of the core structure
TADF Potential Demonstrated high potential for efficient TADF emitters[5][6]Less commonly explored for TADFSome examples exist, but not as prevalent as with other scaffolds
Synthesis Can involve multi-step syntheses[2]Often straightforward and well-established synthesesCan be synthetically challenging

Insights from the Comparison:

Quinazoline derivatives offer a compelling balance of high quantum yield and broad color tunability, making them highly versatile for a range of OLED applications.[2][3] Their demonstrated potential for creating efficient TADF materials is a significant advantage over many traditional fluorophores.[5][6] While some established dyes like BODIPYs may offer superior photostability and sharper emission peaks, the synthetic flexibility of the quinazoline scaffold provides a powerful tool for fine-tuning properties to meet the specific demands of a given optoelectronic device.

Experimental and Computational Protocols for Characterization

To rigorously evaluate the potential of new quinazoline derivatives, a combination of experimental and computational techniques is essential.

Experimental Methodologies

The following protocols outline the key experimental procedures for characterizing the photophysical properties of quinazoline derivatives.

This is the foundational technique for understanding the electronic transitions in a molecule.

G Sample_Prep 1. Prepare Dilute Solution (Absorbance < 0.1) UV_Vis 2. Record UV-Vis Spectrum (Determine λmax,abs) Sample_Prep->UV_Vis Fluorescence 3. Record Emission Spectrum (Excite at λmax,abs) UV_Vis->Fluorescence Data_Analysis 4. Analyze Data (λmax,em, Stokes Shift) Fluorescence->Data_Analysis

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the quinazoline derivative in a spectroscopic grade solvent. The concentration should be adjusted to have a maximum absorbance of less than 0.1 to avoid inner filter effects.[8]

  • UV-Vis Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range.

    • Identify the wavelength of maximum absorption (λmax,abs).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λmax,abs determined from the UV-Vis spectrum.

    • Record the emission spectrum, scanning over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength of maximum emission (λmax,em).

  • Data Analysis:

    • Determine the Stokes shift, which is the difference in nanometers or wavenumbers between λmax,abs and λmax,em.

The quantum yield is a critical measure of the efficiency of the fluorescence process. The relative method is a widely used technique that compares the fluorescence of the sample to a known standard.[9][10]

Step-by-Step Protocol:

  • Select a Standard: Choose a fluorescence standard with a known quantum yield and an emission range that is well-characterized by the detector of the spectrofluorometer. The standard's absorption should also overlap with that of the sample.

  • Prepare Solutions: Prepare a series of solutions of both the standard and the unknown sample at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[11]

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings are identical for both the standard and the sample.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the unknown sample (Φx) can be calculated using the following equation:

    Φx = Φst * (m_x / m_st) * (n_x^2 / n_st^2)

    Where:

    • Φst is the quantum yield of the standard.

    • m_x and m_st are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_x and n_st are the refractive indices of the solvents used for the sample and standard (if different).[10][11]

Common Pitfalls and Troubleshooting:

  • Inner Filter Effects: At high concentrations, the sample can reabsorb the emitted light, leading to an underestimation of the quantum yield. Keeping the absorbance below 0.1 minimizes this effect.[8]

  • Solvent Impurities: Fluorescent impurities in the solvent can contribute to the emission signal. Always use spectroscopic grade solvents and run a blank spectrum.

  • Instrumental Artifacts: Ensure that the emission spectra are corrected for the wavelength-dependent response of the detector.[8]

This technique measures the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. It provides insights into the excited-state dynamics and can be used to distinguish between different fluorescent species.

Step-by-Step Protocol:

  • Instrument Setup: Use a time-correlated single-photon counting (TCSPC) system. This involves a pulsed light source (e.g., a laser diode) for excitation and a sensitive, high-speed detector.[12][13]

  • Sample Preparation: Prepare a dilute solution of the sample as for steady-state fluorescence measurements.

  • Data Acquisition:

    • Excite the sample with the pulsed light source.

    • The detector measures the arrival time of individual emitted photons relative to the excitation pulse.

    • A histogram of these arrival times is constructed, which represents the fluorescence decay curve.[14]

  • Data Analysis:

    • The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).

    • A good fit is indicated by a chi-squared (χ²) value close to 1.

Computational Modeling: A Predictive Tool

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting and understanding the photophysical properties of molecules before they are synthesized.[15][16]

G Molecule_Structure 1. Define Molecular Structure Ground_State 2. Ground State Optimization (DFT) Molecule_Structure->Ground_State Excited_State 3. Excited State Calculation (TD-DFT) Ground_State->Excited_State Property_Prediction 4. Predict Photophysical Properties Excited_State->Property_Prediction

Methodology Overview:

  • Ground State Geometry Optimization: The first step is to calculate the optimized ground-state geometry of the molecule using DFT. A common choice of functional for this is B3LYP with a 6-31G(d) basis set.[5]

  • Excited State Calculations: Using the optimized ground-state geometry, the vertical excitation energies, which correspond to the absorption spectrum, are calculated using TD-DFT. The choice of functional is critical here; for systems with significant charge-transfer character, range-separated functionals like CAM-B3LYP may provide more accurate results.[17]

  • Fluorescence Prediction: To predict the emission spectrum, the geometry of the first excited state is optimized. Then, a single-point TD-DFT calculation is performed on the optimized excited-state geometry to determine the emission energy.

  • Property Analysis: From these calculations, key parameters such as HOMO/LUMO energy levels, absorption and emission wavelengths, and the energy gap between the singlet and triplet states (ΔEST) can be predicted, providing valuable insights for molecular design.[5]

Conclusion and Future Outlook

Quinazoline derivatives represent a highly promising and versatile class of materials for optoelectronic applications. Their tunable photophysical properties, achievable through well-understood structure-property relationships, have enabled the development of high-performance OLEDs across the visible spectrum. The ability to design quinazoline-based TADF emitters is a particularly significant advancement, offering a pathway to 100% internal quantum efficiency in OLEDs.

Future research in this area will likely focus on:

  • Developing novel donor and acceptor moieties to further expand the range of achievable photophysical properties.

  • Improving the stability and lifetime of quinazoline-based OLEDs for commercial applications.

  • Exploring the application of quinazoline derivatives in other optoelectronic devices, such as organic solar cells and sensors.[4]

  • Leveraging machine learning and high-throughput computational screening to accelerate the discovery of new quinazoline-based materials with optimal properties.

By combining rational molecular design, rigorous experimental characterization, and predictive computational modeling, the full potential of quinazoline derivatives in shaping the future of optoelectronics can be realized.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-4-phenylquinazoline is a heterocyclic building block integral to the synthesis of various pharmacologically active molecules, including potential cancer therapeutics.[1] As with many halogenated organic compounds, its handling and disposal require a meticulous approach rooted in safety and regulatory compliance. The presence of a carbon-chlorine bond and a stable quinazoline ring system necessitates disposal methods that ensure complete decomposition to prevent environmental persistence and potential toxicity.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, designed for researchers and laboratory professionals. Our focus is not just on the "how," but the "why," grounding each procedural step in established principles of chemical safety and environmental stewardship.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a comprehensive toxicological profile for this compound is not fully established, its classification as a chlorinated aromatic amine derivative warrants significant caution. The primary hazards are inferred from data on similar chemical structures and available Safety Data Sheets (SDS).

Table 1: Hazard Profile of this compound

Hazard Class GHS Classification Rationale and Precautionary Notes
Acute Toxicity Category 4 (Oral - Inferred) Similar chlorinated compounds can be harmful if swallowed.[2] Avoid ingestion and wash hands thoroughly after handling.
Skin Corrosion/Irritation Category 2 Causes skin irritation.[3] Prolonged or repeated contact should be avoided.
Eye Damage/Irritation Category 2 Causes serious eye irritation.[3] Direct contact can result in significant injury.
Target Organ Toxicity Category 3 (Respiratory) May cause respiratory irritation.[3] Dust or aerosols should not be inhaled.

| Environmental Hazard | Chronic Aquatic Toxicity (Inferred) | Halogenated organic compounds are often persistent and can be harmful to aquatic life.[2][4] Direct release to the environment is strictly prohibited. |

Personal Protective Equipment (PPE) and Safety Measures

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound, particularly during waste consolidation and disposal preparation.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield should be worn over the goggles.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be used. Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin from accidental contact.[5]

  • Ventilation: All handling of solid this compound and preparation of its waste must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[5]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the waste management lifecycle. Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[6]

Step 1: Designate Waste Containers

  • Obtain separate, dedicated hazardous waste containers for solid and liquid waste.

  • Containers must be made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[7]

Step 2: Collect Solid Waste

  • This stream includes surplus or expired this compound powder, contaminated weigh boats, pipette tips, and used gloves or wipes.

  • Carefully place these items into the designated Solid Chlorinated Organic Waste container.

  • Causality: Keeping solids separate from liquids prevents the need for costly and complex separation at the disposal facility and minimizes the risk of splashes and aerosol generation during transport.

Step 3: Collect Liquid Waste

  • This stream includes solutions containing this compound, such as reaction mother liquors or rinsing solutions.

  • Collect these solutions in the designated Liquid Halogenated Organic Waste container.[6]

  • Crucial Note: Do not mix this waste with non-halogenated solvent waste. The presence of halogens requires a specific disposal pathway (incineration with scrubbers), and mixing streams makes solvent recovery impossible.[6]

Step 4: Labeling

  • Immediately label all waste containers. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A list of all other constituents (e.g., solvents) by percentage

    • The date the container was first used for waste accumulation

  • Trustworthiness: Accurate labeling is a cornerstone of a self-validating safety system. It ensures that everyone in the laboratory, as well as the disposal technicians, understands the container's contents and associated hazards.[8]

On-Site Storage and Disposal Coordination

Storage:

  • Waste containers must be kept tightly sealed except when adding waste.[7]

  • Store the containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials (e.g., strong oxidizing agents, acids, bases).

  • Utilize secondary containment (e.g., a chemical-resistant tray or tub) for all liquid waste containers to contain potential leaks.[8]

Disposal:

  • The only environmentally sound and regulatory-compliant method for disposing of chlorinated organic compounds like this compound is high-temperature incineration .[4][9]

  • Mechanism: Incineration at temperatures typically above 800°C ensures the complete destruction of the organic molecule. The chlorine is converted into hydrogen chloride (HCl) gas. This off-gas is then passed through a scrubber system, where the HCl is neutralized (often with a caustic solution), preventing the release of acid gases and other pollutants into the atmosphere.[4][10]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[11] Provide them with an accurate description of the waste as per your labels.

  • Prohibited Methods:

    • NEVER dispose of this compound down the drain.[11]

    • NEVER dispose of this chemical in the regular trash.

    • NEVER allow the waste to evaporate in the fume hood.[8]

Disposal Workflow Diagram

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: On-Site Management cluster_3 Step 3: Final Disposition gen This compound (Surplus, Contaminated Items, Solutions) solid Solid Waste (Contaminated PPE, Powder) in Labeled Solid Container gen->solid Segregate liquid Liquid Waste (Reaction Mixtures, Rinsates) in Labeled Liquid Container gen->liquid Segregate storage Secure Storage (Secondary Containment, Ventilated Area) solid->storage liquid->storage Place in Secondary Containment pickup EHS Pickup storage->pickup Schedule Pickup incin High-Temperature Incineration (>800°C) pickup->incin scrub Off-Gas Scrubbing (HCl Neutralization) incin->scrub final Non-Hazardous Byproducts scrub->final

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-phenylquinazoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-phenylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.